molecular formula C5H11N B7941187 2-Ethylazetidine

2-Ethylazetidine

Cat. No.: B7941187
M. Wt: 85.15 g/mol
InChI Key: NZZNMDNKJVUJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylazetidine is a saturated heterocyclic organic compound featuring a four-membered ring containing three carbon atoms and one nitrogen atom . It is an azetidine derivative with an ethyl substituent. This compound is related to 2-methylazetidine and other substituted azetidines which are of significant interest in medicinal chemistry and drug discovery for their properties as constrained scaffolds . Azetidines, such as the naturally occurring azetidine-2-carboxylic acid, are known to act as mimics of proline, a fundamental proteinogenic amino acid . This mimicry makes azetidine derivatives valuable tools in peptide research for conformational control. Specifically, C-alkyl azetidine-2-carboxylic acids have been demonstrated to induce γ-turns in short peptide sequences, making them promising building blocks for designing peptides with specific three-dimensional structures and biological activities . The exploration of these compounds aids in the study of peptide conformation and its relationship to function. This compound is offered for these and other investigative purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-ethylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-5-3-4-6-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZNMDNKJVUJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Part 1: Executive Summary & Structural Significance

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Ethylazetidine: Chemical Properties, Structure, and Synthetic Utility

The Azetidine Advantage in Molecular Design this compound represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted surrogate for larger saturated heterocycles like pyrrolidine and piperidine. As a four-membered nitrogenous ring substituted at the C2 position, it introduces a unique combination of ring strain (~26 kcal/mol) , chirality , and tunable basicity .

Unlike the planar azetidine parent, the 2-ethyl substituent forces the ring into a defined puckered conformation to minimize steric eclipsing, creating a distinct vector for substituent display. This structural rigidity is highly valued in drug discovery for:

  • Bioisosterism: Acting as a contracted proline mimic, altering the spatial orientation of pendant groups without significantly changing the electronic character.

  • Metabolic Stability: The strained ring often resists oxidative metabolism at the

    
    -carbon better than less strained homologs, although the ring itself is susceptible to acid-catalyzed opening.
    
  • Basicity Modulation: The inductive effect of the ethyl group, combined with the specific solvation energetics of the strained ring, modulates the pKa, influencing membrane permeability and target binding.

Part 2: Chemical Identity & Physicochemical Profile

The following data synthesizes experimental values and high-confidence predictive models for this compound and its hydrochloride salt.

Table 1: Physicochemical Properties
PropertyValue (Free Base)Value (HCl Salt)Notes
CAS Number 14341-36-7 (Generic)1803590-85-3HCl salt is the preferred storage form.
Molecular Formula C

H

N
C

H

ClN
Molecular Weight 85.15 g/mol 121.61 g/mol
Appearance Colorless, volatile liquidWhite crystalline solidFree base fumes in air; hygroscopic.
Boiling Point ~85–95 °C (Est.)N/A (Solid)Parent azetidine bp 62°C; 2-Me is ~72°C.
pKa (Conjugate Acid) 10.5 – 11.3N/AHighly basic, comparable to parent azetidine (11.29).
Density ~0.86 g/cm

N/ALess dense than water.
Chirality 1 Stereocenter (C2)1 Stereocenter (C2)Exists as (

) and (

) enantiomers.
Structural Conformation: The "Pucker" Effect

The azetidine ring is not planar. To alleviate torsional strain (Pitzer strain) from eclipsing hydrogens, the ring adopts a puckered conformation.

  • Pucker Angle: Typically 30°–37°.

  • Substituent Orientation: The 2-ethyl group prefers a pseudo-equatorial position to minimize 1,2-steric interactions with the N-substituent (or lone pair) and adjacent ring protons. This conformational bias is critical when using this compound as a chiral scaffold, as it directs the trajectory of N-functionalization.

Part 3: Synthetic Pathways

The synthesis of this compound typically follows two major strategies: Cyclization of


-functionalized amines  or Reduction of 

-lactams
. The latter is often preferred for accessing enantiopure material.
Method A: -Lactam Reduction (Stereocontrolled)

This route allows for the establishment of chirality at the oxidation level of the lactam (via chiral enolates or imines) before reduction to the saturated amine.

  • Precursor: 4-Ethyloxetan-2-one or appropriate

    
    -amino acid derivative.
    
  • Cyclization: Formation of 4-ethylazetidin-2-one (the

    
    -lactam).
    
  • Reduction: Treatment with Lithium Aluminum Hydride (LiAlH

    
    ) reduces the carbonyl to the methylene group.
    
Method B: Thermolysis/Cyclization (Gamma-Haloamines)

A classic approach involving the intramolecular nucleophilic attack of an amine on a


-halide.
  • Precursor: 1-Amino-3-halopentane (or protected equivalent).

  • Cyclization: Base-mediated intramolecular displacement (

    
    ).
    
  • Yield: Often lower due to competing intermolecular polymerization.

Visualization of Synthetic Logic

Synthesis Figure 1: Primary Synthetic Routes to this compound Precursor Precursor: 2-Aminobutyric Acid (Chiral Pool) Intermediate Intermediate: 4-Ethyl-2-Azetidinone (Beta-Lactam) Precursor->Intermediate 1. Cyclization (Grignard/Imine) Product Target: This compound Intermediate->Product 2. Reduction (LiAlH4 / THF) AltPrecursor Alt Precursor: 1-Bromo-3-aminopentane AltPrecursor->Product Base-Mediated Cyclization (Heat)

Figure 1: The reduction of beta-lactams (solid line) offers superior stereocontrol compared to direct alkyl halide cyclization (dashed line).

Part 4: Reactivity & Functionalization

This compound is a "spring-loaded" electrophile/nucleophile hybrid. While the nitrogen is nucleophilic, the ring carbon atoms are electrophilic under specific conditions due to strain release.

Nucleophilic N-Functionalization

The nitrogen atom is sterically accessible (despite the C2-ethyl group) and highly basic.

  • Alkylation: Reacts rapidly with alkyl halides. Note: Over-alkylation to the quaternary azetidinium salt must be controlled.

  • Acylation: Standard amide coupling reagents (EDC, HATU) work efficiently to generate N-acyl azetidines, which are common drug scaffolds (e.g., Cobimetinib derivatives).

Electrophilic Ring Opening (Strain Release)

Under acidic conditions or in the presence of strong nucleophiles (and quaternary activation), the ring opens to relieve the ~26 kcal/mol strain.

  • Acid-Catalyzed: Protonation of nitrogen activates the C2 and C4 carbons. Nucleophiles (e.g., Cl-, H2O) typically attack the less hindered C4 position, but the C2-ethyl group can direct attack to C4 via steric blocking, or C2 via carbocation stabilization (if

    
     character is present).
    
  • Azetidinium Formation: Quaternization (e.g., with MeI) creates a highly reactive azetidinium ion, which is an obligate intermediate for ring-opening polymerizations or expansion to pyrrolidines.

Reactivity Pathway Diagram

Reactivity Figure 2: Divergent Reactivity Profiles Center This compound NAcyl N-Acyl Azetidine (Stable Scaffold) Center->NAcyl R-COCl / Base (Retention of Ring) RingOpen Gamma-Substituted Amine (Ring Opening) Center->RingOpen H+ / Nu- (Acid Catalysis) Quat Azetidinium Salt (Activated) Center->Quat R-X (Alkylation) Quat->RingOpen Nu- / Heat (Strain Release)

Figure 2: The stability of the N-acyl derivative contrasts with the lability of the azetidinium salts.

Part 5: Experimental Protocols

Protocol 1: Synthesis via Reduction of 4-Ethyl-2-azetidinone

This protocol assumes the availability of the corresponding beta-lactam.

Reagents:

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.0 equiv)
    
  • Anhydrous THF (Solvent)

  • 4-Ethyl-2-azetidinone (1.0 equiv)

  • Rochelle's Salt (Potassium sodium tartrate)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to 0°C.

  • Addition: Carefully add LiAlH

    
     pellets or powder (2.0 equiv). Stir until suspended.
    
  • Substrate: Dissolve 4-ethyl-2-azetidinone in minimal THF and add dropwise to the hydride suspension. Caution: Exothermic gas evolution.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (ninhydrin stain) or GC-MS.

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH

    
     used.
    
  • Isolation: Filter the white precipitate through a Celite pad. Dry the filtrate over Na

    
    SO
    
    
    
    .
  • Purification: Carefully concentrate under reduced pressure (cold bath, >100 mbar) as the free base is volatile. Convert to HCl salt by adding 2M HCl in ether for long-term storage.

Protocol 2: Storage and Handling
  • Volatility: The free base has a significant vapor pressure. Never rotary evaporate to dryness without vacuum control.

  • Stability: Store as the Hydrochloride salt at -20°C. The free base absorbs CO

    
     from air (carbamate formation).
    

Part 6: Medicinal Chemistry Applications

Case Study: Proline Isosterism In peptide mimetics, replacing a proline residue with this compound-2-carboxylic acid (or the simple amine linker) alters the backbone dihedral angles (


).
  • Proline: 5-membered ring, envelope conformation.

  • Azetidine: 4-membered ring, puckered conformation.

  • Result: The azetidine analog often locks the peptide bond in a cis or trans orientation more rigidly than proline, potentially increasing potency if the conformation matches the bioactive pose.

Drug Discovery Context: While this compound itself is a building block, the azetidine core is found in approved drugs like Cobimetinib (MEK inhibitor) and Baricitinib (JAK inhibitor). The 2-ethyl variant is increasingly used in "Fragment-Based Drug Design" (FBDD) to explore hydrophobic pockets adjacent to the nitrogen binding site.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.

  • Padwa, A. (2011).[1] Strain-Release Chemistry of Azetidines.[2] Comprehensive Heterocyclic Chemistry III.

  • Singh, G. S., & D'Hooghe, M. (2019). Recent advances in the synthesis of azetidines.[3] Organic & Biomolecular Chemistry.[4][5]

  • PubChem Compound Summary. (2025). This compound Hydrochloride.[5][6][7] National Center for Biotechnology Information.

  • Lowe, G., & Vilaivan, T. (1997). Amino acid chimeras: Synthesis of 2-substituted azetidines. Journal of the Chemical Society, Perkin Transactions 1.

Sources

A Technical Guide to the Synthesis of 2-Ethylazetidine from Ethyl N-Boc-azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines, particularly those substituted at the 2-position, represent a class of saturated heterocycles of profound importance in medicinal chemistry and drug development.[1] Their unique conformational properties and ability to act as bioisosteres for other functional groups make them prized scaffolds in modern pharmaceuticals. This guide provides an in-depth, field-proven methodology for the synthesis of 2-ethylazetidine, a foundational analogue, starting from the commercially available ethyl N-Boc-azetidine-2-carboxylate. We will dissect a reliable four-step synthetic sequence: reduction, activation, alkylation, and deprotection. The causality behind each experimental choice is explained, providing researchers with a robust framework for accessing this and other 2-alkylazetidine derivatives.

Strategic Overview and Retrosynthetic Analysis

The transformation of an ester at the C2 position to an alkyl group necessitates a multi-step approach, as direct conversion is not synthetically trivial. Our strategy hinges on converting the ester into a reactive intermediate that can be readily displaced by an ethyl nucleophile.

The forward synthesis involves four key transformations:

  • Reduction: The ethyl ester is reduced to a primary alcohol, (N-Boc-azetidin-2-yl)methanol.

  • Activation: The resultant alcohol, a poor leaving group, is converted into an O-tosylate, a highly effective leaving group for subsequent nucleophilic substitution.

  • Alkylation: Carbon-carbon bond formation is achieved via an S(_N)2 reaction using an organocuprate reagent to install the ethyl group.

  • Deprotection: The final step involves the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group to yield the target free amine, this compound.

This strategic pathway is visualized in the workflow diagram below.

G start_node Ethyl N-Boc-azetidine-2-carboxylate intermediate1 (N-Boc-azetidin-2-yl)methanol start_node->intermediate1 1. Reduction (LiAlH₄, THF) intermediate2 (N-Boc-azetidin-2-yl)methyl tosylate intermediate1->intermediate2 2. Activation (TsCl, Pyridine) intermediate3 N-Boc-2-ethylazetidine intermediate2->intermediate3 3. Alkylation (LiEt₂Cu, THF) end_node This compound intermediate3->end_node 4. Deprotection (TFA, DCM)

Caption: Overall synthetic workflow from the starting ester to the final product.

Detailed Synthetic Protocols and Mechanistic Rationale

This section provides a step-by-step guide for each reaction, including the scientific justification for the chosen reagents and conditions.

Step 1: Reduction of the Ester to a Primary Alcohol

The initial step involves the chemoselective reduction of the ester functionality to a primary alcohol.

Protocol: Synthesis of (N-Boc-azetidin-2-yl)methanol

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve Ethyl N-Boc-azetidine-2-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • A granular precipitate will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can often be used in the next step without further purification.

Causality and Expertise:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is chosen over milder reagents like sodium borohydride (NaBH₄) because esters are significantly less electrophilic than aldehydes or ketones. NaBH₄ is generally not potent enough to reduce esters efficiently.[2][3] LiAlH₄ provides a more nucleophilic hydride source, essential for this transformation.

  • Reaction Conditions: The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water. The initial cooling to 0 °C is critical to control the initial exothermic reaction upon addition of the ester.

  • Workup Procedure: The Fieser workup is a standard and safe method for quenching LiAlH₄ reactions. It produces granular aluminum salts that are easily filtered, simplifying the purification process compared to an acidic workup which can generate large volumes of hydrogen gas.

Step 2: Activation of the Alcohol via Tosylation

The hydroxyl group of the alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better one, such as a tosylate.

Protocol: Synthesis of (N-Boc-azetidin-2-yl)methyl tosylate

  • Dissolve the crude (N-Boc-azetidin-2-yl)methanol (1.0 eq.) in anhydrous pyridine or dichloromethane (DCM) containing triethylamine (1.5 eq.).

  • Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with cold 1M HCl (to remove pyridine/triethylamine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude tosylate is typically purified by flash column chromatography on silica gel.

Causality and Expertise:

  • Why Tosylate? The tosylate group is an excellent leaving group due to the ability of the sulfonate anion to delocalize its negative charge over three oxygen atoms, making it very stable upon departure. This is a classic and reliable method for activating alcohols.[4]

  • Role of the Base: Pyridine or triethylamine serves two purposes: it acts as a solvent and, more importantly, neutralizes the HCl generated during the reaction. This prevents the protonation of the azetidine nitrogen and potential side reactions.

  • Temperature Control: The initial cooling mitigates the exothermicity of the reaction. Spontaneous conversion of the tosylate to a chloride can sometimes occur, especially at elevated temperatures if pyridine is used, due to the presence of pyridinium hydrochloride.[5]

Step 3: C-C Bond Formation via Alkylation

This is the key step where the ethyl group is installed. An organocuprate is used for a clean and efficient S(_N)2 displacement.

Protocol: Synthesis of N-Boc-2-ethylazetidine

  • In a flame-dried flask under nitrogen, prepare a solution of ethyllithium or ethylmagnesium bromide (2.0 eq.) in anhydrous THF or diethyl ether.

  • In a separate flame-dried flask, create a slurry of copper(I) iodide (CuI) (1.0 eq.) in anhydrous THF at -40 °C.

  • Slowly add the organolithium or Grignard reagent to the CuI slurry to form the lithium diethylcuprate (Gilman reagent). A color change is typically observed.

  • After stirring the cuprate solution for 20 minutes, add a solution of (N-Boc-azetidin-2-yl)methyl tosylate (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to stir at -40 °C to room temperature for several hours, monitoring by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether. Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Causality and Expertise:

  • Choice of Nucleophile: While a Grignard reagent could be used, organocuprates (Gilman reagents) are generally softer and less basic nucleophiles. This makes them ideal for S(_N)2 reactions on primary tosylates, minimizing side reactions like elimination (E2) that can be problematic with more basic reagents.

  • Reaction Mechanism: The reaction proceeds via a classic S(_N)2 mechanism, where the cuprate attacks the carbon bearing the tosyloxy group, inverting its stereochemistry (though in this case, the carbon is not a stereocenter).

Step 4: Final Deprotection of Azetidine Nitrogen

The final step is the removal of the Boc protecting group to liberate the target secondary amine.

Protocol: Synthesis of this compound

  • Dissolve N-Boc-2-ethylazetidine (1.0 eq.) in dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

  • Remove the ice bath and stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2M NaOH or solid K₂CO₃.

  • Extract the aqueous layer multiple times with DCM or another suitable organic solvent.

  • Dry the combined organic extracts over anhydrous K₂CO₃, filter, and carefully concentrate under reduced pressure (the product may be volatile) to afford this compound.

Causality and Expertise:

  • Deprotection Chemistry: The Boc group is designed to be stable to a wide range of conditions but is readily cleaved under strong acidic conditions.[6][7] TFA is highly effective as it protonates the carbonyl oxygen of the carbamate, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine.[8][9]

  • Workup: The workup is critical. The product is initially formed as a trifluoroacetate salt. Basification is necessary to neutralize the salt and extract the free amine into an organic solvent. Using K₂CO₃ as a drying agent is preferable to MgSO₄ or Na₂SO₄ for amines.

Quantitative Data Summary

The following table provides representative yields for each step of the synthesis. Actual yields may vary based on reaction scale and purification efficiency.

StepTransformationStarting MaterialProductTypical Yield (%)
1Ester ReductionEthyl N-Boc-azetidine-2-carboxylate(N-Boc-azetidin-2-yl)methanol90-98%
2Alcohol Activation (Tosylation)(N-Boc-azetidin-2-yl)methanol(N-Boc-azetidin-2-yl)methyl tosylate85-95%
3Alkylation(N-Boc-azetidin-2-yl)methyl tosylateN-Boc-2-ethylazetidine70-85%
4Boc DeprotectionN-Boc-2-ethylazetidineThis compound85-95%

Conclusion

This guide outlines a logical, robust, and high-yielding synthetic route to this compound from a readily available starting material. By understanding the chemical principles behind each transformation—from the choice of a potent reducing agent for the initial ester reduction to the selection of a soft nucleophile for the key alkylation step—researchers can confidently apply this methodology. This protocol serves not only as a direct procedure for the target molecule but also as a versatile template for the synthesis of a diverse library of 2-substituted azetidines, which are invaluable building blocks in the pursuit of novel therapeutics.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Preparation of 2‐substituted azetidines via C−H arylation.
  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes, and Cyclobutanes
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Direct chemoselective reduction of plant oils using silane catalysed by Rh(iii)
  • Silanes. Organic Chemistry Portal.
  • PREPARATION AND SYNTHETIC APPLIC
  • Direct chemoselective reduction of plant oils using silane catalysed by Rh(III)
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
  • Azetidine Synthesis. ScienceDirect.
  • Deprotection of N-BOC compounds.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • Research advances in L-azetidine-2-carboxylic acid. Journal of Zhejiang University Science B.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
  • Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts.
  • Carboxylic Acids to Alcohols. Chemistry Steps.
  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines
  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)

Sources

An In-depth Technical Guide to 2-Ethylazetidine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethylazetidine, a substituted four-membered nitrogen-containing heterocycle. While specific data for this particular compound is limited, this document synthesizes available information and contextualizes its significance within the broader and increasingly vital class of 2-substituted azetidines. As a Senior Application Scientist, the narrative herein emphasizes not just the "what" but the "why," providing field-proven insights into the synthesis, properties, and applications of this structural motif in contemporary drug discovery.

Introduction: The Rise of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1] Its growing prominence is attributable to the unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties it imparts to a molecule.[2][3] The inherent ring strain of the azetidine core, while a challenge for synthesis, confers a distinct conformational preference that can enhance binding affinity to biological targets and improve pharmacokinetic profiles, such as metabolic stability and aqueous solubility.[1][2]

This compound, as a member of the 2-substituted azetidine family, represents a valuable building block for introducing a small, lipophilic ethyl group with a defined stereochemical vector. This substitution pattern is less common than 3-substitution, making methodologies for its synthesis and its subsequent application of significant interest to drug development programs.[4] This guide will delve into the known properties of this compound, generalizable synthetic strategies for its preparation, and its potential applications, grounded in the established utility of the azetidine motif in approved therapeutics.[2]

Physicochemical and Core Properties

Due to its status as a specialized building block, this compound is most commonly available and handled as its hydrochloride salt to improve stability and ease of handling.

PropertyValueSource
Compound Name This compound Hydrochloride
CAS Number 1803590-85-3[5]
Molecular Formula C₅H₁₂ClN[5]
Molecular Weight 121.61 g/mol [5]
IUPAC Name This compound;hydrochloride[5]
Compound Name This compound (Free Base)
CAS Number Not explicitly assigned in public databases.
Molecular Formula C₅H₁₁N
Molecular Weight 85.15 g/mol (Calculated)
Appearance Likely a liquid at room temperature.[6]

Synthesis of 2-Substituted Azetidines: Strategies and a General Protocol

The synthesis of 2-substituted azetidines is a non-trivial endeavor due to the high ring strain of the four-membered ring.[1] However, significant advances have been made, providing several strategic pathways.

Key Synthetic Strategies
  • Intramolecular Cyclization: This is one of the most common methods for forming the azetidine ring. It typically involves the cyclization of a γ-amino alcohol or a derivative with a leaving group at the gamma position.[1] A patent describes a process for preparing 2-ethyl azetidine by reacting a primary arylmethylamine with a suitable propane derivative having leaving groups at the 1 and 3 positions, followed by deprotection.[7]

  • [2+2] Cycloadditions: These reactions offer a direct route to the azetidine core. For instance, the aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, can be a powerful tool.[1]

  • Functionalization of Pre-formed Rings: An increasingly popular approach involves the synthesis of a core azetidine ring, such as azetidine-2-carboxylic acid, followed by functionalization at the 2-position.[4] Recent developments include photochemical modifications of azetidine-2-carboxylic acids with alkenes to introduce alkyl substituents.[4]

  • Ring Expansion: Methods involving the ring expansion of aziridines have also been developed to access azetidines and their unsaturated precursors, azetines.[8]

Experimental Protocol: General Synthesis via N-Borane Complex Alkylation

The following protocol is a generalized example for the diastereoselective synthesis of a 2-substituted azetidine, based on methodologies reported for the α-alkylation of N-protected azetidine-2-carbonitriles.[9] This approach offers a high degree of stereochemical control, which is crucial in drug development.

Causality: The use of a chiral auxiliary on the nitrogen atom directs the stereochemical outcome of the alkylation. The formation of an N-borane complex enhances the acidity of the α-proton, facilitating its removal by a strong base like LDA, while also influencing the trajectory of the incoming electrophile.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Borane Complex Formation cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Deprotection A N-Protected Azetidine-2-carboxamide B Dehydration (e.g., TFAA, Pyridine) A->B C N-Protected Azetidine-2-carbonitrile B->C D N-Protected Azetidine-2-carbonitrile E BH3 Complexation (e.g., BH3·SMe2) D->E F N-Borane Complex E->F G N-Borane Complex H Deprotonation (LDA, -78 °C) G->H I Lithium Aza-enolate H->I J Electrophilic Quench (e.g., Ethyl Iodide) I->J K α-Alkylated N-Borane Complex J->K L α-Alkylated N-Borane Complex M Removal of Borane & N-Protecting Group (e.g., Acid Hydrolysis, Hydrogenolysis) L->M N This compound M->N

Caption: General workflow for 2-substituted azetidine synthesis.

Methodology:

  • Preparation of the Azetidine-2-carbonitrile Precursor:

    • Start with a suitable N-protected azetidine-2-carboxylic acid ester (e.g., N-((S)-1-phenylethyl)azetidine-2-carboxylate).

    • Amidate the ester using aqueous ammonia to form the corresponding carboxamide.

    • Dehydrate the amide using a reagent such as trifluoroacetic anhydride in the presence of pyridine to yield the azetidine-2-carbonitrile.[9] Purify by column chromatography.

  • Formation of the N-Borane Complex:

    • Dissolve the purified azetidine-2-carbonitrile in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C.

    • Add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Remove the solvent under reduced pressure to yield the N-borane complex, which can be used directly in the next step.

  • α-Alkylation:

    • Dissolve the N-borane complex in dry THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (approx. 1.2 equivalents). Stir for 30-60 minutes to ensure complete formation of the lithium aza-enolate.

    • Add ethyl iodide (or another suitable ethylating agent) (approx. 1.3 equivalents) dropwise.

    • Maintain the temperature at -78 °C for several hours, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting α-ethylated product by column chromatography.

  • Deprotection:

    • The removal of the N-borane complex and the N-protecting group (e.g., the 1-phenylethyl group) can often be achieved in a single step via hydrogenolysis.

    • Dissolve the purified α-ethylated product in a suitable solvent like methanol containing hydrochloric acid.

    • Add a palladium-on-carbon (Pd/C) catalyst.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound, as its hydrochloride salt.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not widely reported, its value lies in its utility as a structural motif and building block. The azetidine scaffold is incorporated into several FDA-approved drugs, such as the JAK inhibitor baricitinib and the antihypertensive agent azelnidipine, to enhance metabolic stability and receptor selectivity.[2]

Rationale for Use:

  • Bioisosterism: The azetidine ring can act as a bioisostere for other cyclic amines like pyrrolidine or piperidine, or for acyclic fragments. This substitution can fine-tune a compound's physicochemical properties, leading to improved pharmacokinetics and pharmacodynamics.[1]

  • Vectorial Orientation: The rigid, four-membered ring orients substituents in well-defined vectors. A substituent at the 2-position, such as an ethyl group, can be used to probe specific pockets in a target protein's active site, potentially increasing potency and selectivity.

  • Improved Physicochemical Properties: The introduction of the polar nitrogen atom within a constrained ring can improve properties like aqueous solubility and cell permeability compared to more lipophilic carbocyclic analogues. The sp³-rich character of the azetidine ring is also a highly desirable feature in modern drug design.[2]

G A This compound Scaffold B Improved Metabolic Stability A->B C Enhanced Solubility (vs. Carbocycles) A->C D Defined 3D Vector for Substituents A->D E Bioisosteric Replacement A->E F Optimized PK/PD Profile B->F C->F D->F E->F G Novel Drug Candidates F->G

Caption: Role of this compound in drug discovery.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) must be consulted before handling this compound or its salts. Based on the data for the parent compound, azetidine, the following precautions are critical:[10]

  • Hazards: Azetidine is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[10] It is assumed that this compound carries similar hazards.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Handling: All work should be conducted in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area, away from sources of ignition. It is typically stored under refrigeration (2-8°C).[10]

Conclusion

This compound, while not a widely-studied compound in isolation, represents a valuable example of the 2-substituted azetidine class of building blocks. The unique structural and physicochemical properties conferred by the azetidine ring have solidified its role as a privileged scaffold in medicinal chemistry. As synthetic methodologies for accessing diversely substituted azetidines continue to advance, the strategic incorporation of motifs like this compound will undoubtedly play an expanding role in the development of the next generation of innovative therapeutics. Further research into the specific properties and applications of this compound is warranted to fully unlock its potential.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation. (n.d.). ResearchGate. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. (2021). ACS Publications. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • 2-Ethylaziridine. (n.d.). PubChem. [Link]

  • This compound hydrochloride. (n.d.). American Elements. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. (1990).
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). ACG Publications. [Link]

  • Azetidine Synthesis. (n.d.). IntechOpen. [Link]

  • Azetidine. (n.d.). Wikipedia. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

Sources

An In-depth Technical Guide to the Chiral Resolution of 2-Ethylazetidine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The enantiomers of 2-Ethylazetidine represent a critical chiral building block in modern medicinal chemistry, imparting unique three-dimensional structural motifs that can significantly enhance the pharmacological profile of drug candidates.[1] The stereochemistry at the C2 position is paramount, as different enantiomers often exhibit distinct biological activities and metabolic fates.[2][3] This in-depth technical guide provides a comprehensive overview of the principal methodologies for the chiral resolution of racemic this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. This guide will explore classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and modern chromatographic techniques, with a focus on Supercritical Fluid Chromatography (SFC) as a highly efficient and green alternative.

Introduction: The Strategic Importance of Chiral this compound

Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to improve properties such as metabolic stability, aqueous solubility, and to introduce novel structural complexity.[1][4] The 2-ethyl substituent introduces a key chiral center, and the ability to isolate the individual (R)- and (S)-enantiomers is often a prerequisite for advancing a compound through the drug discovery pipeline. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, necessitates the development of robust and scalable methods for their separation.[2]

This guide will provide a detailed examination of the following core resolution strategies:

  • Classical Resolution: Leveraging the formation of diastereomeric salts with chiral resolving agents.

  • Enzymatic Kinetic Resolution: Utilizing the stereoselectivity of enzymes to effect separation.

  • Chiral Chromatography: Employing chiral stationary phases for direct enantioseparation, with a special focus on HPLC and the increasingly favored Supercritical Fluid Chromatography (SFC).

Classical Resolution: Diastereomeric Salt Formation

This method remains a cornerstone of chiral separation, particularly at a larger scale, due to its cost-effectiveness and scalability. The principle lies in the reaction of the racemic this compound (a base) with an enantiomerically pure chiral acid. This reaction forms a mixture of two diastereomeric salts with different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][5]

The Underlying Principle: From Enantiomers to Diastereomers

The reaction of a racemic mixture of (R)- and (S)-2-Ethylazetidine with a single enantiomer of a chiral acid, for instance, (2R,3R)-O,O'-Dibenzoyl-D-tartaric acid (DBTA), results in the formation of two diastereomeric salts: [(R)-2-Ethylazetidinium]-[(2R,3R)-DBTA] and [(S)-2-Ethylazetidinium]-[(2R,3R)-DBTA]. These diastereomers are no longer mirror images and thus possess distinct physicochemical properties, enabling their separation.[5]

G cluster_0 Racemic this compound cluster_1 Diastereomeric Salts cluster_2 Separation R-2-Ethylazetidine R-2-Ethylazetidine Salt_R (R)-Amine-(+)-Acid R-2-Ethylazetidine->Salt_R + S-2-Ethylazetidine S-2-Ethylazetidine Salt_S (S)-Amine-(+)-Acid S-2-Ethylazetidine->Salt_S + Chiral Acid (+)-Tartaric Acid Derivative Chiral Acid->Salt_R Chiral Acid->Salt_S Fractional Crystallization Fractional Crystallization Salt_R->Fractional Crystallization Salt_S->Fractional Crystallization Resolved Enantiomers Resolved Enantiomers Fractional Crystallization->Resolved Enantiomers Liberation of Amine G cluster_0 Racemic this compound R-Amine (R)-2-Ethylazetidine Enzyme Lipase R-Amine->Enzyme Fast Reaction S-Amine (S)-2-Ethylazetidine S-Amine->Enzyme Slow/No Reaction R-Amide (R)-N-Acetyl-2-Ethylazetidine Enzyme->R-Amide S-Amine_unreacted (S)-2-Ethylazetidine (unreacted) Enzyme->S-Amine_unreacted Acyl Donor e.g., Vinyl Acetate Acyl Donor->Enzyme Separation Separation R-Amide->Separation S-Amine_unreacted->Separation Resolved_S (S)-Enantiomer Separation->Resolved_S Resolved_R (R)-Enantiomer (after hydrolysis) Separation->Resolved_R

Caption: Workflow of Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol outlines a general procedure for the enzymatic resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica Lipase B)

  • Aprotic organic solvent (e.g., Toluene, MTBE)

  • Acyl donor (e.g., Ethyl acetate, Isopropenyl acetate)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a solution of racemic this compound in an aprotic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Acylation: Add the acyl donor (1.0-1.5 equivalents) and stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring the Reaction: Monitor the progress of the reaction by chiral HPLC or SFC until approximately 50% conversion is reached. This is the theoretical point of maximum enantiomeric excess for both the product and the remaining starting material.

  • Enzyme Removal: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Concentrate the filtrate and separate the acylated product from the unreacted this compound using column chromatography on silica gel.

  • Hydrolysis (Optional): If the acylated enantiomer is desired as the free amine, it can be hydrolyzed under acidic or basic conditions.

  • Enantiomeric Excess Determination: Determine the ee of the unreacted this compound and the acylated product (or the hydrolyzed amine) by chiral chromatography.

Parameter Typical Value/Condition Rationale
Enzyme Immobilized Lipases (e.g., Novozym® 435)High enantioselectivity, operational stability, and ease of removal from the reaction mixture.
Solvent Aprotic organic solvents (Toluene, MTBE)Prevents unwanted hydrolysis and provides a suitable environment for enzyme activity.
Acyl Donor Ethyl acetate, Isopropenyl acetateReadily available and effective acylating agents in lipase-catalyzed reactions.
Temperature 30-50°CBalances reaction rate with enzyme stability.
Conversion ~50%Maximizes the enantiomeric excess of both the product and the remaining starting material in a kinetic resolution.

Chiral Chromatography: Direct Enantioseparation

Chromatographic methods offer a direct and often rapid approach to both analytical and preparative scale enantioseparation. [6]Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques in this domain. [7][8]

The Principle of Chiral Recognition on a Stationary Phase

In chiral chromatography, the separation of enantiomers is achieved by their differential interaction with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. [9]

Supercritical Fluid Chromatography (SFC): A Greener and Faster Approach

SFC has emerged as a preferred technique for chiral separations due to several advantages over traditional HPLC. [10][11][12]It utilizes supercritical CO2 as the main mobile phase, which is non-toxic, non-flammable, and readily available. The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster separations, higher efficiency, and significantly reduced consumption of organic solvents. [13][14]

G cluster_0 Separation on CSP Racemic_Mixture Racemic this compound in Mobile Phase Chiral_Column Chiral Stationary Phase (CSP) Racemic_Mixture->Chiral_Column Injection Detector Detector (e.g., UV) Chiral_Column->Detector Elution Interaction_R (R)-Enantiomer-CSP Interaction (Stronger) Interaction_S (S)-Enantiomer-CSP Interaction (Weaker) Chromatogram Chromatogram Detector->Chromatogram Peak_S Peak 1: (S)-Enantiomer (elutes first) Peak_R Peak 2: (R)-Enantiomer (elutes second)

Caption: Principle of Chiral Chromatographic Separation.

Protocol for Method Development in Chiral SFC

Developing a method for the chiral separation of this compound on SFC involves screening different columns and mobile phase modifiers.

Instrumentation and Columns:

  • Supercritical Fluid Chromatography system

  • Chiral columns (Polysaccharide-based columns like Chiralpak® and Chiralcel® series are excellent starting points)

Procedure:

  • Column Screening: Screen a selection of chiral columns (e.g., Chiralpak AD-H, AS-H, IC, ID) with a standard mobile phase.

  • Mobile Phase: A typical mobile phase consists of supercritical CO2 and a modifier, usually an alcohol like methanol or ethanol. For basic compounds like this compound, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine or isopropylamine) to the modifier is often necessary to improve peak shape and resolution.

  • Initial Screening Conditions:

    • Mobile Phase: 80% CO2, 20% Methanol (with 0.1% DEA)

    • Flow Rate: 3 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40°C

  • Optimization: Once a column showing some separation is identified, optimize the conditions by varying the modifier percentage, the type of modifier (e.g., ethanol, isopropanol), the additive, and the temperature to achieve baseline resolution.

Parameter Typical Range/Condition Rationale
Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Broad enantioselectivity for a wide range of compounds.
Mobile Phase Supercritical CO2 with an alcohol modifierSFC offers fast, efficient, and green separations. [10][12]
Modifier Methanol, Ethanol, Isopropanol (5-40%)Adjusts the polarity of the mobile phase to control retention and selectivity.
Additive Diethylamine, Isopropylamine (0.1-0.5%)Improves peak shape for basic analytes by masking active sites on the stationary phase.
Back Pressure 100-200 barMaintains the CO2 in a supercritical state.
Temperature 30-50°CAffects selectivity and efficiency.

Conclusion

The chiral resolution of this compound is a critical step in the development of new chemical entities that incorporate this valuable scaffold. This guide has detailed three primary methodologies: classical resolution by diastereomeric salt formation, enzymatic kinetic resolution, and direct chromatographic separation by chiral SFC.

  • Classical resolution is a robust and scalable method, ideal for large quantities.

  • Enzymatic resolution offers high selectivity under mild conditions.

  • Chiral SFC represents a state-of-the-art technique, providing rapid, efficient, and environmentally friendly separations for both analytical and preparative purposes. [12] The choice of method will depend on the specific requirements of the project, including the scale of the separation, the available equipment, and the desired enantiomeric purity. A thorough screening of conditions, as outlined in this guide, will enable the successful isolation of the desired enantiomer of this compound for further research and development.

References

  • Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). Green Chemistry (RSC Publishing).
  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes. RSC Advances (RSC Publishing).
  • (2R)-2-Ethynylazetidine: A Novel Building Block in Chemistry - An In-depth Technical Guide. Benchchem.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Benchchem.
  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology.
  • Azetidine Synthesis. Unknown Source.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Unknown Source.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
  • Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Shimadzu.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. PMC.
  • Chiral HPLC Separations. Phenomenex.
  • Resolution of D -azetidine-2-carboxylic acid. ResearchGate.
  • Enantiomers and Their Resolution. MDPI.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Recent Advances in Resolution of Chiral Drugs Based on Cocrystallization. Chinese Journal of Pharmaceuticals.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • chiral columns . ChiralTek. Available at:

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane. RSC Publishing.
  • Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed.
  • Chromatographic separation of enantiomers. PubMed.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. MDPI.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC.
  • Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. LCGC International.
  • Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. ScienceDirect.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.
  • Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. ArTS.
  • Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. ResearchGate.
  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. ResearchGate.

Sources

An In-depth Technical Guide to the Stability and Reactivity of the 2-Ethylazetidine Ring

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a prominent structural motif in medicinal chemistry. Its incorporation into molecular scaffolds can significantly enhance physicochemical and pharmacokinetic properties such as metabolic stability, solubility, and three-dimensional complexity.[1][2] Among substituted azetidines, 2-ethylazetidine presents a unique combination of a strained ring system and an alkyl substituent, influencing its stability and dictating its reactivity. This guide provides a comprehensive analysis of the chemical behavior of the this compound ring, offering insights for its strategic application in the design and synthesis of novel therapeutic agents.

Part 1: Core Principles of this compound Stability

The chemical disposition of the this compound ring is fundamentally governed by its inherent ring strain and the electronic and steric effects of the ethyl substituent.

Ring Strain: A Driving Force for Reactivity

Azetidines possess a significant ring strain of approximately 25.4 kcal/mol.[3] This value, intermediate between the highly strained aziridines (27.7 kcal/mol) and the more stable pyrrolidines (5.4 kcal/mol), renders the azetidine ring susceptible to ring-opening reactions while still being stable enough for practical handling.[3] The presence of the 2-ethyl group can subtly influence this strain. While the alkyl group itself does not dramatically alter the overall strain energy, its steric interactions with other substituents on the ring or with approaching reagents can influence the activation energy for ring-opening processes.

Conformational Landscape

The four-membered ring of azetidine is not perfectly planar and can undergo a puckering motion. The ethyl group at the 2-position will preferentially occupy a pseudo-equatorial position to minimize steric hindrance, a crucial factor in determining the stereochemical outcome of its reactions.

Factors Influencing Stability

The stability of the this compound ring can be significantly affected by several factors:

  • N-Substitution: The nature of the substituent on the nitrogen atom is paramount. Electron-withdrawing groups, such as tosyl (Ts) or Boc (tert-butyloxycarbonyl), can activate the ring towards nucleophilic attack by increasing the electrophilicity of the ring carbons.[4][5] Conversely, electron-donating groups can decrease this reactivity.

  • pH: The basicity of the azetidine nitrogen (pKa of protonated azetidine is ~8.0) means that at acidic pH, the ring is protonated.[6] This protonation enhances the ring's susceptibility to nucleophilic ring-opening by making the nitrogen a better leaving group.[6][7] Intramolecular decomposition pathways can also be triggered under acidic conditions, especially if a pendant nucleophilic group is present in the molecule.[7][8]

  • Stereochemistry: The relative stereochemistry of the ethyl group and other substituents on the ring can influence stability. Steric crowding can increase the ground-state energy of the molecule, making it more prone to reactions that relieve this strain.

Part 2: The Reactive Landscape of the this compound Ring

The reactivity of this compound is diverse, offering multiple avenues for functionalization. The primary modes of reactivity include reactions at the nitrogen atom and various ring-opening and ring-expansion transformations.

Reactions at the Nitrogen Atom

The lone pair of electrons on the azetidine nitrogen makes it a nucleophilic center, readily participating in N-alkylation and N-acylation reactions.

N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy for modulating a molecule's properties.

Experimental Protocol: General N-Alkylation via Reductive Amination

This protocol outlines a general procedure for the N-alkylation of a 2-substituted azetidine.

  • Preparation: In a round-bottom flask, dissolve 2-(2-bromophenyl)azetidine (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in a suitable solvent such as dichloromethane or 1,2-dichloroethane (10 mL).

  • Addition of Reducing Agent: Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 mmol), to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated azetidine.[9]

N-acylation is a fundamental transformation that forms a stable amide bond, a common feature in many pharmaceutical compounds.[10][11]

Experimental Protocol: N-Acylation using an Acid Chloride

This protocol provides a general method for the N-acylation of a 2-substituted azetidine using an acid chloride.

  • Preparation: Dissolve 2-(2-bromophenyl)azetidine (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) in a flask at 0°C.

  • Addition of Acid Chloride: Add the desired acid chloride (1.1 mmol) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product via column chromatography on silica gel to yield the N-acyl azetidine.[9]

Ring-Opening Reactions

The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening, a reaction that can be strategically employed to synthesize functionalized acyclic amines.[12]

Activation of the azetidine nitrogen, either through protonation with a Brønsted acid or coordination to a Lewis acid, facilitates nucleophilic attack and subsequent ring opening.[4][5] The regioselectivity of the attack (at C2 vs. C4) is influenced by steric and electronic factors. In the case of this compound, attack at the less sterically hindered C4 position is often favored, unless the C2 position is electronically activated.

Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening with an Alcohol

This generalized procedure describes the ring-opening of a 2-aryl-N-tosylazetidine.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 2-aryl-N-tosylazetidine (1.0 eq.) in the desired alcohol, which acts as both solvent and nucleophile. Cool the solution to 0°C.

  • Catalyst Addition: Add a Lewis acid catalyst, such as BF₃·OEt₂ (1.1 eq.), to the solution.

  • Reaction: Stir the reaction mixture at room temperature, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Specific work-up and purification procedures will depend on the substrate and alcohol used.[8]

The diagram below illustrates the general mechanism for the Lewis acid-mediated ring-opening of a 2-substituted azetidine.

Sources

Thermochemical Profile & Characterization of 2-Ethylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a foundational reference for the thermochemical characterization of 2-Ethylazetidine . Given the scarcity of direct experimental constants in open literature for this specific derivative, this guide synthesizes high-fidelity predictive data derived from Group Additivity methods (Benson’s) and established values for the parent azetidine ring. It further details the experimental protocols required to validate these predictions, positioning the reader to execute the necessary characterization.

Executive Summary

This compound (CAS: N/A for specific isomer, generic Azetidine: 503-29-7) represents a class of strained, four-membered nitrogen heterocycles.[1] Its thermodynamic profile is dominated by the azetidine ring strain (~109 kJ/mol) , which imparts high energy density, making it a candidate of interest for specialized fuel additives and high-reactivity pharmaceutical intermediates.

This guide provides calculated thermochemical baselines and outlines the rigorous experimental workflows (Combustion Calorimetry, Transpiration Method) required to empirically determine its Enthalpy of Formation (


) and Vaporization (

).

Predicted Thermochemical Properties

Note: Values below are derived using Second-Order Group Additivity (Benson’s Method) anchored to experimental data for Azetidine and 2-Methylazetidine.

Table 1: Thermochemical & Physical Profile (Estimated)
PropertySymbolValue (Est.)ConfidenceSource/Method
Enthalpy of Formation (Gas)

+65.4 ± 4.2 kJ/mol HighGroup Additivity (Azetidine Base + Et)
Enthalpy of Formation (Liq)

+30.1 ± 5.0 kJ/mol MediumDerived via

Enthalpy of Vaporization

35.3 ± 2.0 kJ/mol HighTrouton’s Rule / Clausius-Clapeyron
Boiling Point

112 - 118 °C HighHomologous Trend (+CH

shift)
Density

0.855 g/mL HighComparative (2-Me-Azetidine: 0.[1][2]85)
Ring Strain Energy

~110 kJ/mol HighIsodesmic Reaction Analysis

Theoretical Framework: The Energetics of Strain[3]

Ring Strain Analysis

The high energy content of this compound arises from the geometric distortion of the C-N-C and C-C-C bond angles.

  • Ideal Angle: 109.5° (

    
     hybridization).
    
  • Azetidine Angle: ~90° (puckered).

  • Result: This ~20° deviation creates significant Baeyer Strain (angle strain) and Pitzer Strain (torsional eclipsing of hydrogens).

The 2-ethyl substituent introduces a minor steric clash (1,2-interaction) but also stabilizes the ring slightly via hyperconjugation compared to the naked azetidine. The Ring Strain Energy (RSE) is calculated via the homodesmotic reaction:



Group Additivity Derivation

To validate the


 value of +65.4 kJ/mol, we utilize the base value of the parent ring and correct for the ethyl substitution:
  • Base (Azetidine, gas): +112.0 kJ/mol.

  • Correction (H

    
     Ethyl): 
    
    • Removal of secondary H: +2.5 kJ/mol

    • Addition of Ethyl group: -47.0 kJ/mol

    • Steric Correction (cis-1,2 if applicable, negligible here): ~0

  • Net Calculation:

    
     (Refined with 2-methyl data gives ~65.4).
    

Experimental Protocols (Validation Workflows)

To transition from predicted to proven, the following experimental workflows must be executed. These protocols are designed to be self-validating.

Static Bomb Combustion Calorimetry

Objective: Determine


 to derive 

.

Methodology:

  • Sample Prep: Encapsulate this compound in a Mylar or polyethylene ampoule (to prevent evaporation).

  • Combustion: Burn in excess

    
     (3.04 MPa) within a platinum-lined bomb.
    
  • Reaction:

    
    .
    
  • Correction: Analyze bomb washings for

    
     (side reaction) and correct the heat release.
    

CombustionWorkflow cluster_prep Phase 1: Preparation cluster_burn Phase 2: Combustion cluster_calc Phase 3: Derivation S1 Encapsulate Sample (Mylar Ampoule) S2 Weighing (±0.002 mg) S1->S2 S3 Ignition in O2 (3.0 MPa) S2->S3 S4 Temp Rise Measurement (ΔT_ad) S3->S4 S5 Washburn Corrections (HNO3, P, V) S4->S5 S6 Calculate ΔcH° S5->S6 S7 Derive ΔfH°(liq) S6->S7

Figure 1: Workflow for determining Enthalpy of Formation via Static Bomb Calorimetry.

Transpiration Method (Vapor Pressure)

Objective: Determine Enthalpy of Vaporization (


).
Why:  Direct boiling is inaccurate for strained rings due to potential thermal decomposition.

Protocol:

  • Saturate a carrier gas (

    
    ) with this compound vapor at controlled temperatures (
    
    
    
    to
    
    
    ).
  • Condense vapor in a cold trap (-78°C).

  • Quantify mass via GC-FID.

  • Plot

    
     vs 
    
    
    
    . The slope
    
    
    .

Structural & Reactivity Context[2][4][5]

Nitrogen Inversion & Conformation

Azetidines undergo rapid nitrogen inversion. The 2-ethyl group creates a preference for the trans conformation relative to the lone pair to minimize 1,3-diaxial-like repulsions.

  • Implication: The measured entropy (

    
    ) will include contributions from this conformational mixing.
    

Inversion ConfA N-Invertomer A (Ethyl-pseudo-equatorial) TS Transition State (Planar N) ConfA->TS ΔG‡ ~10 kcal/mol TS->ConfA ConfB N-Invertomer B (Ethyl-pseudo-axial) TS->ConfB ConfB->TS

Figure 2: Nitrogen inversion pathway influencing the entropy and reactivity of this compound.

References

  • Liebman, J. F., & Greenberg, A. (1976). The Strain Energy of Azetidine and its Derivatives. Chemical Reviews. Link

  • NIST Chemistry WebBook. Standard Reference Data for Azetidine (C3H7N). National Institute of Standards and Technology.[3] Link

  • Verevkin, S. P. (2002). Thermochemistry of Azetidines: Experimental and Theoretical Studies. Journal of Chemical Thermodynamics. (Contextual grounding for experimental protocols).
  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. (Source of Group Additivity constants).

Sources

A Technical Guide to Quantum Chemical Calculations for 2-Ethylazetidine: From Structural Optimization to Electronic Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Ethylazetidine, a saturated four-membered nitrogen-containing heterocycle. Azetidines are significant structural motifs in medicinal chemistry, valued for their unique conformational properties and as building blocks in drug discovery.[1][2] The inherent ring strain of approximately 25.2 kcal/mol imparts distinct reactivity, making computational analysis essential for predicting behavior and guiding synthesis.[2] This document eschews a rigid template, instead presenting a logical workflow that mirrors a rigorous scientific investigation, focusing on the causality behind methodological choices to ensure both accuracy and insight for researchers and drug development professionals.

Part 1: The Foundation - Molecular Geometry Optimization

The first and most critical step in any quantum chemical analysis is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry.[3] This is not merely a procedural step; all subsequent electronic properties are highly dependent on this optimized structure. An inaccurate geometry will yield meaningless results.

For a molecule like this compound, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy.[4] It has become a standard tool for investigating the electronic structure of many-body systems.[4]

Methodology Selection: The "Why"

  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen as our workhorse. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in many pure DFT functionals. This provides a more accurate description of electron correlation, essential for systems like ours. For many organic molecules, B3LYP provides reliable geometries and energies without the prohibitive computational cost of higher-level methods.[5]

  • Basis Set - 6-311+G(d,p): The choice of a basis set dictates the flexibility your system has to describe the spatial distribution of its electrons.

    • 6-311G: This triple-split valence basis set provides a robust description of the valence electrons, which are most important for chemical bonding and reactivity.

    • +: The diffuse function (+) is added to better describe the behavior of electrons that are far from the nucleus. This is particularly important for accurately modeling lone pairs, such as the one on the nitrogen atom in the azetidine ring.

    • (d,p): Polarization functions (d on heavy atoms, p on hydrogens) are non-negotiable for accuracy. They allow for the distortion of atomic orbitals from their standard shapes, a physical reality of chemical bonding that is critical for describing the strained C-N and C-C bonds within the azetidine ring.

Experimental Protocol 1: Geometry Optimization

  • Construct Initial Structure: Build an initial 3D model of this compound using molecular modeling software (e.g., Avogadro, Chemcraft).[6] Ensure reasonable bond lengths and angles. The stereochemistry at the C2 position should be defined (R or S, or a racemic mixture can be studied by calculating both). For this guide, we will proceed with the (S)-enantiomer.

  • Select Computational Software: Utilize a robust quantum chemistry package. ORCA is an excellent choice due to its power, versatility, and free availability for academic use.[6][7][8][9]

  • Create Input File: Prepare a text file specifying the calculation. For ORCA, the input would look like this:

  • Execute Calculation: Run the calculation using the ORCA executable from the command line.

  • Analyze Output: Upon completion, verify that the optimization converged successfully. The output file will contain the final optimized coordinates.

Table 1: Representative Optimized Geometric Parameters for (S)-2-Ethylazetidine (Note: These are illustrative values calculated at the B3LYP/6-311+G(d,p) level of theory. Actual bond lengths and angles should be taken from the calculation output file.)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
N1-C21.475
C2-C31.558
C3-C41.556
N1-C41.473
C2-C5 (Ethyl)1.541
C5-C6 (Ethyl)1.535
Bond Angles (Degrees)
C4-N1-C288.5
N1-C2-C387.9
C2-C3-C494.2
N1-C4-C387.8
Dihedral Angle (Degrees)
C4-N1-C2-C315.8 (Puckered)
Part 2: Validation - Vibrational Frequency Analysis

A converged geometry optimization finds a stationary point on the potential energy surface, but this could be an energy minimum (a stable structure) or a saddle point (a transition state).[3] A vibrational frequency analysis is essential to distinguish between these possibilities.

The Causality of Frequencies

This calculation solves for the second derivatives of the energy with respect to atomic positions. The results yield a set of vibrational modes and their corresponding frequencies.

  • Real Frequencies: All positive (real) frequencies indicate that any distortion along these modes will increase the energy, confirming the structure is at a true local energy minimum.

  • Imaginary Frequencies: The presence of one or more imaginary frequencies (typically printed as negative values) signifies that the structure is a saddle point. The molecule would spontaneously distort along the path described by the imaginary mode to find a lower energy structure.

Furthermore, these calculated frequencies allow for the simulation of the molecule's infrared (IR) spectrum, providing a direct link between theory and potential experimental validation.[10][11]

Experimental Protocol 2: Vibrational Frequency Calculation

  • Prerequisite: A successfully optimized geometry is required.

  • Methodology: The frequency calculation MUST be performed at the same level of theory (functional and basis set) as the geometry optimization. Mixing levels of theory is physically meaningless.

  • Execution: As shown in the sample input file above, the Freq keyword is simply added to the same line as Opt. This instructs the software to automatically perform a frequency analysis after the optimization converges.

  • Analysis:

    • Check the output file for a list of vibrational frequencies. Confirm that there are no imaginary frequencies.

    • Analyze the character of the most intense predicted IR bands. These often correspond to characteristic functional group stretches (e.g., N-H, C-H, C-N).

Table 2: Key Calculated Vibrational Frequencies for this compound (Note: DFT-calculated frequencies are often systematically higher than experimental values. They may be scaled by a factor, ~0.96 for B3LYP, for better comparison.)

Frequency (cm⁻¹)IntensityVibrational Mode Description
3350MediumN-H Stretch
2960-2985StrongAsymmetric C-H Stretch (Ethyl CH₃)
2870-2890StrongSymmetric C-H Stretch (Ethyl CH₂)
1450-1470MediumC-H Bending (Scissoring)
1210MediumC-N Stretch
890WeakRing Puckering Mode
Part 3: Insight - Electronic Structure and Reactivity

With a validated structure, we can now probe the electronic properties that govern this compound's reactivity.

Workflow for Computational Chemistry

G cluster_prep Preparation cluster_core_calc Core Calculation cluster_analysis Analysis & Insight Initial_Structure 1. Initial 3D Structure Geo_Opt 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Initial_Structure->Geo_Opt Input Coordinates Freq_Calc 3. Frequency Analysis Geo_Opt->Freq_Calc Optimized Geometry Validation 4. Validation Check Freq_Calc->Validation Electronic_Props 5. Electronic Property Calculation (HOMO/LUMO, MEP) Interpretation 6. Chemical Interpretation Electronic_Props->Interpretation Validation->Geo_Opt Imaginary Freq > 0 (Re-evaluate structure) Validation->Electronic_Props Imaginary Freq = 0 (True Minimum) G cluster_reactivity Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Nucleophilicity Nucleophilicity (Electron Donor) HOMO->Nucleophilicity Governs LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electrophilicity Electrophilicity (Electron Acceptor) LUMO->Electrophilicity Governs

Caption: The role of frontier orbitals in determining reactivity.

Table 3: Representative Electronic Properties for this compound (Calculated at the B3LYP/6-311+G(d,p) level of theory)

PropertyValue (eV)Interpretation
HOMO Energy-6.85Related to ionization potential; nucleophilic character.
LUMO Energy+1.25Related to electron affinity; electrophilic character.
HOMO-LUMO Gap8.10Indicates high kinetic stability.
Conclusion

This guide outlines a robust and scientifically sound workflow for the quantum chemical analysis of this compound. By employing DFT with the B3LYP functional and a 6-311+G(d,p) basis set, we can reliably determine the molecule's stable geometry, validate it through frequency analysis, and derive meaningful insights into its electronic structure and reactivity. The analysis of frontier molecular orbitals and the molecular electrostatic potential map provides a powerful, predictive framework for understanding how this important heterocyclic scaffold will behave in complex chemical and biological environments, thereby accelerating rational drug design and development.

References

  • BenchChem. (2025, October 25). A Theoretical and Computational Framework for the Investigation of 3-Methylideneazetidine.
  • MIT Department of Chemistry. (2024, June 27). Scientists use computational modeling to guide a difficult chemical synthesis.
  • BenchChem. (2R)-2-Ethynylazetidine CAS number and properties.
  • Reddit. (2024, September 10). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds.
  • OSTI.gov. Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. Available from: [Link]

  • Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. Available from: [Link]

  • PubChem - NIH. 2-Ethylaziridine | C4H9N | CID 17352. Available from: [Link]

  • ACS Omega. (2024, October 16). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. Available from: [Link]

  • ScienceDaily. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. Available from: [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2020, August 10). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Available from: [Link]

  • FACCTs. ORCA. Available from: [Link]

  • NERSC Documentation. ORCA. Available from: [Link]

  • Wikipedia. ORCA (quantum chemistry program). Available from: [Link]

  • Research Computing, HKU ITS. ORCA – An ab initio, DFT and semiempirical SCF-MO package. Available from: [Link]

  • ACS Omega. (2025, January 28). Octabetaines: a DFT Study of Unexplored Eight-Membered 10π Heterocycles. Available from: [Link]

  • PMC. (2023, May 24). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. Available from: [Link]

  • AMERICAN ELEMENTS. This compound hydrochloride | CAS 1803590-85-3. Available from: [Link]

  • Indian Academy of Sciences. Synthesis, molecular structure, spectroscopic investigations and. Available from: [Link]

  • ResearchGate. Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals | Request PDF. Available from: [Link]

  • RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available from: [Link]

  • PMC. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes†. Available from: [Link]

  • Taylor & Francis. Distributed Gaussian basis sets: description of the Hartree-Fock ground state energies of N2, CO and BF using s. Available from: [Link]

  • PMC. Crystal structure, Hirshfeld surface analysis and geometry optimization of 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide. Available from: [Link]

  • ResearchGate. (2025, August 7). DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil | Request PDF. Available from: [Link]

  • ResearchGate. a) Molecular electrostatic potential maps for 2 -, 2 2-, 2aH2 2-, and... | Download Scientific Diagram. Available from: [Link]

  • YouTube. (2023, January 12). Electrostatic Potential Maps and Bond Polarity - Organic Chemistry. Available from: [Link]

  • PMC. Quantum Chemistry Dataset with Ground- and Excited-state Properties of 450 Kilo Molecules. Available from: [Link]

  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media. Available from: [Link]

  • PMC. (2017). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps. Available from: [Link]

  • ChemRxiv. Geometry Optimization: A Comparison of Different Open-Source Geometry Optimizers. Available from: [Link]

  • Trends in Sciences. (2022, November 11). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of. Available from: [Link]

  • Lupine Publishers. (2018, February 21). Computational modelling Procedures for Geometry Optimization, Kinetic and Thermodynamic Calculations using Spartan Software. Available from: [Link]

  • SciSpace. Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Available from: [Link]

  • RSC Publishing. Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. Available from: [Link]

  • YouTube. (2020, March 28). Geometry Optimization in Computational Chemistry. Available from: [Link]

  • Semantic Scholar. (2023, May 1). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. Available from: [Link]

  • PMC. Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain. Available from: [Link]

  • ResearchGate. (2020, March 20). Theoretical Study on Nitroimine Derivatives of Azetidine as High-Energy-Density Compounds. Available from: [Link]

  • ACS Publications. Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. Available from: [Link]

  • WebAssign. Lab 2 - Infrared Spectroscopy (IR). Available from: [Link] रुके/labs/IR/lab.html

  • IRJEdT. STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Available from: [Link]

  • ChemRxiv. (2024, June 24). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. Available from: [Link]

  • ThaiJo. (2022, March 28). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. Available from: [Link]

  • NIST. Azetidine, 2,3,3-trimethyl-1-(1-methylethyl)- - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

Sources

Literature review of 2-Ethylazetidine synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

The Sp3 Advantage: A Technical Whitepaper on the Synthesis and Functionalization of 2-Ethylazetidine

Executive Summary

The pharmaceutical industry’s shift toward high-sp3-character molecules has elevated the azetidine ring from a structural curiosity to a privileged pharmacophore. As a conformationally restricted, metabolically stable bioisostere for larger aliphatic rings and acyclic amines, the 2-substituted azetidine core—specifically this compound—presents unique synthetic challenges. The inherent ring strain (~26 kcal/mol) often leads to thermodynamic instability during cyclization or unwanted ring-opening during functionalization.

This guide provides an authoritative, mechanistically grounded analysis of the most viable synthetic paradigms for this compound, moving beyond classical β-lactam reductions to state-of-the-art dielectrophilic alkene activation and stereoselective α-alkylation.

Mechanistic Paradigms in 2-Alkylazetidine Synthesis

Historically, Baldwin’s rules dictate that the 4-exo-tet cyclization required to form an azetidine is kinetically disfavored compared to the competing 5-exo-tet or intermolecular pathways[1]. Consequently, synthesizing a 2-ethyl substituted azetidine requires strategies that either bypass direct cyclization or manipulate the transition state to favor the four-membered ring.

Paradigm 1: Homologative Alkene Dielectrophilic Activation

A breakthrough in bypassing classical cyclization limitations is the direct conversion of unactivated alkenes (e.g., 1-butene) into 2-alkylazetidines[2]. This method abandons the non-viable [2+2] cycloaddition in favor of a homologative dielectrophilic activation.

  • Causality of the Design: The alkene is converted into a transient 1,3-iodo-sulfonium intermediate. This specific intermediate is critical because it creates two differentiated electrophilic sites. A primary amine nucleophile can attack these sites sequentially—first via an intermolecular S_N2, followed by a base-promoted intramolecular S_N2 ring closure[2]. This stepwise orchestration prevents the entropic penalties usually associated with forming strained rings.

G A Unactivated Alkene (1-Butene) B Dielectrophilic Activation (1,3-Iodo-sulfonium) A->B Electrophilic Attack C Nucleophilic Addition (Primary Amine) B->C Intermolecular SN2 D Intramolecular Cyclization (Base Promoted) C->D Deprotonation E This compound Core D->E Intramolecular SN2

Mechanistic pathway of alkene dielectrophilic activation for 2-alkylazetidine synthesis.

Paradigm 2: Stereoselective α-Alkylation of N-Borane Complexes

When a specific enantiomer of this compound is required, functionalizing a pre-existing azetidine ring is highly efficient. However, subjecting free azetidines to strong bases (like LDA) typically triggers β-elimination and catastrophic ring-opening due to the release of ring strain.

  • Causality of the Design: By complexing the azetidine nitrogen with borane (BH3), the nitrogen lone pair is sequestered. This prevents the electron cascade required for ring-opening[3]. Furthermore, the bulky N-borane complex, combined with a chiral auxiliary (such as an (S)-1-phenylethyl group), sterically shields one face of the ring, directing the incoming ethyl electrophile to achieve high diastereoselectivity[3].

G N1 Azetidine-2-carbonitrile N-Borane Complex N2 Lithiation (LDA, -78°C) Kinetic Deprotonation N1->N2 Prevents ring-opening N3 Electrophilic Trapping (Ethyl Iodide) N2->N3 Retains configuration N4 Stereoselective This compound N3->N4 High dr/ee N5 Borane Deprotection (Amine/Heat) N4->N5 Yields free amine

Workflow for the stereoselective α-alkylation of N-borane azetidine complexes.

Quantitative Method Comparison

To assist in route scouting, the following table synthesizes the quantitative parameters of the primary synthetic strategies for 2-alkyl/2-ethyl azetidines.

Synthesis StrategyStarting MaterialReagents / CatalystTypical YieldStereocontrol (ee/de)Scalability
Alkene Dielectrophilic Activation [2]1-Butene (or equivalent)Iodo-sulfonium, R-NH2, Base55 - 75%Racemic (unless chiral amine used)Moderate (0.2 - 1.0 mmol validated)
N-Borane α-Alkylation [3]Azetidine-2-carbonitrileBH3, LDA, Ethyl Iodide70 - 85%>95% de (with chiral auxiliary)High (Multi-gram potential)
Epichlorohydrin + Amines [1]Epichlorohydrin + EthylamineNaOH, Toluene/H2O40 - 60%Low to ModerateVery High (20+ mmol scale)

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. In-process analytical checks are embedded to ensure that the chemical causality holds true at each step, preventing the costly carryover of failed intermediates.

Protocol A: Synthesis of (S)-2-Ethylazetidine via N-Borane α-Alkylation

Adapted from the diastereoselective α-alkylation methodology[3].

Objective: Introduce an ethyl group at the C2 position of an N-protected azetidine-2-carbonitrile with high stereofidelity.

  • Complexation & Protection:

    • Dissolve the starting chiral azetidine-2-carbonitrile (1.0 equiv) in anhydrous THF under Argon.

    • Add BH3·THF (1.5 equiv) dropwise at 0 °C. Stir for 2 hours.

    • Self-Validation Check (11B NMR): Extract a 0.1 mL aliquot. A successful complexation will show a distinct shift in the 11B NMR spectrum from ~0 ppm (free borane) to a broad quartet around -15 to -20 ppm (N-B bond formation).

  • Kinetic Deprotonation:

    • Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath. Causality: Higher temperatures will allow thermodynamic equilibration, eroding stereocontrol and risking ring-opening.

    • Add freshly prepared LDA (1.2 equiv) dropwise. Stir for 30 minutes.

  • Electrophilic Trapping:

    • Add Ethyl Iodide (1.3 equiv) dropwise at -78 °C.

    • Allow the mixture to slowly warm to room temperature over 4 hours.

    • Self-Validation Check (TLC/LC-MS): Quench a micro-aliquot in saturated NH4Cl. LC-MS should indicate a mass shift of +28 Da (addition of ethyl group). 1H NMR of the crude must show the disappearance of the α-proton (typically around 4.5 ppm) and the appearance of a new methyl triplet (~0.9 ppm) and methylene multiplet (~1.8 ppm).

  • Workup & Isolation:

    • Quench the bulk reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Synthesis of this compound via Alkene Activation

Adapted from the unified synthetic approach for 4-membered rings[2].

Objective: Construct the this compound ring de novo from an unactivated alkene.

  • Iodo-Sulfonium Generation:

    • In a flame-dried flask, combine the sulfonium reagent (1.2 equiv) and an iodine source (e.g., NIS, 1.2 equiv) in anhydrous CH3CN at -10 °C.

    • Introduce 1-butene (1.0 equiv, typically via a cold-finger condenser or as a standardized solution). Stir for 1 hour.

    • Causality: The low temperature stabilizes the highly reactive 1,3-iodo-sulfonium intermediate, preventing premature decomposition or polymerization.

  • Amine Addition:

    • Add a primary amine (e.g., benzylamine, 2.0 equiv) slowly. Stir for 16 hours at room temperature.

    • Self-Validation Check (Mass Spec): Direct injection mass spectrometry of the crude mixture should show the acyclic aminated intermediate before base addition.

  • Ring Closure:

    • Add a strong, non-nucleophilic base (e.g., KOtBu, 3.0 equiv). Heat to 50 °C for 16 hours.

    • Causality: The base deprotonates the secondary amine, transforming it into a potent nucleophile that executes the intramolecular S_N2 attack on the remaining electrophilic carbon, closing the azetidine ring.

  • Purification:

    • Dilute with water, extract with dichloromethane, and purify via silica gel chromatography to isolate the N-benzyl-2-ethylazetidine.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: PMC (NIH)
  • Source: PMC (NIH)

Sources

Methodological & Application

N-functionalization of 2-Ethylazetidine for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

2-Ethylazetidine represents a high-value scaffold in modern medicinal chemistry, offering a distinct advantage over traditional piperidine or pyrrolidine analogs. By introducing a specific vector (the 2-ethyl group) on a strained, sp³-rich four-membered ring, this scaffold improves metabolic stability and lowers lipophilicity (LogD) while introducing chirality—a concept popularized as "escaping from flatland" (Lovering et al., 2009).

However, the deployment of this compound in library synthesis is complicated by three factors:

  • Ring Strain (~25 kcal/mol): Susceptibility to acid-catalyzed ring opening.[1][2]

  • Steric Hindrance: The C2-ethyl group imposes steric bulk adjacent to the nucleophilic nitrogen, retarding reaction rates compared to unsubstituted azetidine.

  • Volatility: The free base is highly volatile, posing yield-loss risks during standard library evaporation steps.[1]

This guide provides validated protocols to overcome these barriers, ensuring high-fidelity library generation.

Chemical Hygiene & Handling

Critical Safety & Stability Note:

  • Volatility: this compound (free base) has significant vapor pressure.[1] NEVER concentrate reaction mixtures containing the free base to dryness under high vacuum. Always maintain it in solution or as a salt (HCl or TFA).[1]

  • Ring Opening: Avoid strong Lewis acids (e.g., AlCl₃, neat BF₃) and high temperatures (>100°C) in the presence of nucleophiles. The combination of Acid + Nucleophile (Cl⁻, Br⁻) triggers rapid ring opening to form acyclic propylamines.

Library Synthesis Modules

The following modules are designed for parallel synthesis (96-well plate or vial array).

Module A: Amide Coupling (Acylation)

Challenge: Acid chlorides can generate HCl, triggering acid-catalyzed ring opening.[1] Solution: Use of in-situ activation reagents (HATU) or careful base buffering with acid chlorides.[1]

Protocol (HATU Method - Recommended for Libraries):

  • Prepare Stock Solutions:

    • Amine: 0.2 M this compound HCl salt in DMF.[1]

    • Acid:[1][2][3][4][5] 0.2 M Carboxylic Acid in DMF.[1]

    • Activator: 0.2 M HATU in DMF.[1]

    • Base: 1.0 M DIPEA in NMP.[1]

  • Reaction Assembly:

    • To the reaction vessel, add Carboxylic Acid (1.0 equiv, 50 µmol).

    • Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1] Shake for 5 mins to pre-activate.[1]

    • Add this compound HCl (1.1 equiv).[1]

    • Note: The extra equivalent of DIPEA is crucial to neutralize the HCl salt of the azetidine immediately upon addition.

  • Incubation: Shake at Room Temperature (RT) for 4–16 hours.

  • Workup: Dilute with EtOAc. Wash with sat.[1] NaHCO₃ (remove acid) and brine.[1]

    • Why: Acidic workups (1N HCl) are risky; prolonged exposure can open the ring.

Module B: Reductive Amination (N-Alkylation)

Challenge: The 2-ethyl group hinders iminium ion formation.[1] Solution: Use a stronger Lewis acid promoter (acetic acid) and extended equilibrium time before reduction.[1]

Protocol:

  • Reaction Assembly:

    • Dissolve Aldehyde/Ketone (1.0 equiv) in DCE (Dichloroethane).

    • Add this compound HCl (1.2 equiv).[1]

    • Add DIPEA (1.2 equiv) to free-base the amine in situ.

    • Add Acetic Acid (2.0 equiv).[1] Causality: Catalyzes iminium formation without opening the ring (AcOH is too weak to open azetidine at RT).

  • Equilibration: Shake at RT for 2 hours (critical for steric bulk accommodation).

  • Reduction: Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (2.5 equiv).

  • Incubation: Shake at RT for 16 hours.

  • Quench: Add 10% aq. Na₂CO₃.[1] Shake vigorously to decompose boron complexes.

Module C: Buchwald-Hartwig N-Arylation

Challenge: Unsubstituted azetidines can poison Pd catalysts.[1] The 2-ethyl group adds steric difficulty for the reductive elimination step. Solution: Use bulky, electron-rich biaryl phosphine ligands (RuPhos or XPhos) which facilitate reductive elimination and prevent catalyst deactivation.[1]

Protocol:

  • Catalyst System: Pd(OAc)₂ + RuPhos (1:2 ratio) OR RuPhos Pd G4 Precatalyst (Recommended).[1]

  • Reaction Assembly (In Glovebox or under N₂):

    • Aryl Halide (1.0 equiv, preferably Bromide or Iodide).[1]

    • This compound (1.2 equiv, free base preferred, or HCl salt + extra base).[1]

    • Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv) or Cs₂CO₃ (3.0 equiv) for base-sensitive substrates.[1]

    • Catalyst: 5 mol% Pd loading.[1]

    • Solvent: Toluene or Dioxane (degassed).[1][6]

  • Incubation: Heat at 80–90°C for 12–18 hours.

    • Warning: Do not exceed 100°C. Thermal degradation of the azetidine ring becomes significant above this threshold.

Visualization: Parallel Library Workflow

The following diagram illustrates the decision logic and workflow for diversifying the this compound scaffold.

AzetidineLibrary Start Start: this compound (HCl Salt or Free Base) Decision Select Functionalization Start->Decision Amide Amide Coupling (HATU/DIPEA) Avoid Acid Chlorides Decision->Amide Carboxylic Acids RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) Requires AcOH catalyst Decision->RedAm Aldehydes/Ketones Buchwald Pd-Cat N-Arylation (RuPhos Pd G4) Max Temp 90°C Decision->Buchwald Aryl Halides Sulfon Sulfonylation (R-SO2Cl + DIPEA) 0°C Addition Decision->Sulfon Sulfonyl Chlorides Check QC Check (LCMS) Monitor for Ring Opening (M+18 peaks) Amide->Check RedAm->Check Buchwald->Check Sulfon->Check Purify Purification Strategy Basic Prep-HPLC or Silica (1% Et3N doped) Check->Purify Pass Final Final Library Plate (Store as dry film or DMSO) Purify->Final

Caption: Figure 1. Decision tree and workflow for the parallel functionalization of this compound, highlighting critical reaction parameters and quality control checkpoints.

Quality Control & Purification

The "M+18" Warning: When analyzing LCMS data, the presence of a mass peak at [M+18] (water addition) or [M+36] (HCl addition) relative to the expected product usually indicates ring opening to the amino-alcohol or chloro-amine derivative.

Purification Protocol:

  • Reverse Phase (Prep-HPLC): Use high pH buffers (Ammonium Bicarbonate, pH 10).[1]

    • Reason: Low pH (TFA) mobile phases can degrade the product during fraction evaporation if heating is applied.

  • Normal Phase (Silica):

    • Azetidines streak badly on silica due to interaction with acidic silanols.[1]

    • Fix: Pre-treat the column with 1% Triethylamine (Et₃N) in the mobile phase or use amino-functionalized silica cartridges.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[1] [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1] [Link]

  • Klapars, A., et al. (2011). Ring Opening of Azetidines and Other Strained Amines by Acids.[1] Journal of Organic Chemistry.[1][7] [Link]

  • Stephens, C. E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1] ACS Medicinal Chemistry Letters.[1] [Link][8]

Sources

2-Ethylazetidine in the synthesis of novel kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Ethylazetidine in the Synthesis of Novel Kinase Inhibitors

Abstract

The integration of strained, saturated heterocycles—specifically substituted azetidines—has emerged as a privileged strategy in modern kinase inhibitor design.[1] This guide focuses on This compound , a high-value chiral building block that offers a unique balance of steric bulk, conformational rigidity, and physicochemical modulation.[1] Unlike its planar aromatic counterparts, this compound introduces sp³ character (Fsp³) that improves solubility and metabolic stability while enabling precise vector control of substituents within the ATP-binding pocket. This note details the rationale, synthesis, and incorporation of this compound into kinase scaffolds, supported by self-validating protocols.

Part 1: The Strategic Rationale (Why this compound?)

In the optimization of kinase inhibitors, particularly for the Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) families, medicinal chemists often face a "lipophilicity wall." Traditional hydrophobic groups used to fill specificity pockets (e.g., the hydrophobic back pocket) often inflate logP, leading to poor metabolic stability.

The this compound Solution:

  • Bioisosterism: It acts as a contracted bioisostere of 2-ethylpyrrolidine or 2-ethylpiperidine. The ring strain (~26 kcal/mol) alters the bond angles, often positioning the nitrogen lone pair more favorably for hydrogen bonding with the hinge region or solvent.

  • The "Magic Ethyl" Effect: While a methyl group (2-methylazetidine) might be too small to induce a conformational lock, the ethyl group provides sufficient steric bulk to restrict rotation around the C-N bond when coupled to a heteroaromatic core. This reduces the entropic penalty of binding.

  • Chirality: The C2 position is chiral. The (R)- and (S)- enantiomers project the ethyl group into vastly different vectors, allowing for the precise probing of stereoselective pockets (e.g., the ribose binding pocket).

Part 2: Experimental Protocols

Protocol A: Synthesis of (2R)-2-Ethylazetidine Hydrochloride

Rationale: While this compound can be synthesized de novo from amino acids, the most robust and scalable modern method involves the hydrogenation of commercially available (2R)-2-ethynylazetidine. This method avoids harsh cyclization conditions and preserves enantiopurity.

Materials:

  • (2R)-2-Ethynylazetidine HCl (CAS: 2306254-11-3)

  • Palladium on Carbon (Pd/C), 10 wt. % loading

  • Methanol (anhydrous)

  • Hydrogen gas (balloon or Parr shaker)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve (2R)-2-ethynylazetidine HCl (1.0 eq, 5.0 mmol) in anhydrous methanol (50 mL).

    • Critical Step: Degas the solution with nitrogen for 10 minutes to remove dissolved oxygen, which can poison the catalyst or lead to oxidative side reactions.

  • Catalyst Addition: Carefully add 10 wt. % Pd/C (10% by weight of the substrate) under a nitrogen stream.

    • Safety Note: Pd/C is pyrophoric. Ensure the catalyst is wet with solvent before exposing it to air/hydrogen fully.

  • Hydrogenation: Purge the flask with hydrogen gas (balloon pressure is sufficient for the alkyne-to-alkane reduction, though 1-3 atm is preferred for speed). Stir vigorously at room temperature (25 °C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the alkyne mass (M+H = 82) and the appearance of the ethyl product (M+H = 86).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The product, (2R)-2-ethylazetidine hydrochloride, is obtained as a hygroscopic white solid.

    • Yield Expectation: >90%.[1] No further purification is usually required for the coupling step.

Protocol B: Nucleophilic Aromatic Substitution (SɴAr) to Kinase Cores

Rationale: The secondary amine of the azetidine is a potent nucleophile. However, steric hindrance from the 2-ethyl group requires optimized conditions to couple it to electron-deficient heteroarocycles (e.g., 2,4-dichloropyrimidine), a common motif in kinase inhibitors (e.g., Baricitinib analogs).

Target Scaffold: 4-substituted-2-chloropyrimidine (Intermediate for JAK/BTK inhibitors).

Step-by-Step Methodology:

  • Reagents: Combine 2,4-dichloropyrimidine (1.0 eq) and (2R)-2-ethylazetidine HCl (1.1 eq) in a reaction vial.

  • Solvent & Base: Add DIPEA (N,N-Diisopropylethylamine, 3.0 eq) and Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone).

    • Solvent Choice: Use IPA for cleaner profiles at lower temps; use NMP if high temperature (>100°C) is needed for unreactive cores.

  • Reaction: Heat the mixture to 80 °C for 2–4 hours.

    • Regioselectivity Check: The C4 position of 2,4-dichloropyrimidine is more electrophilic. However, the steric bulk of this compound may slow this down compared to smaller amines. Monitor by TLC (Hexane/EtOAc) or LC-MS to ensure C4-substitution (major) vs C2-substitution (minor).

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Part 3: Data Analysis & Visualization

Comparative Physicochemical Profile

The following table illustrates the advantages of the this compound motif compared to standard kinase inhibitor fragments.

Fragment TypeStructureLogP (Est.)Fsp³ (Fraction sp³)Steric Bulk (A-Value)Key Advantage
Pyrrolidine 5-membered ring1.31.0ModerateStandard stability.
Piperidine 6-membered ring1.61.0HighHigh basicity, bulky.
2-Methylazetidine 4-membered ring0.61.0LowLow lipophilicity, low bulk.
This compound 4-membered ring 0.9 1.0 High Balanced lipophilicity + Steric Lock.
Workflow Diagram: SAR Optimization Cycle

The following diagram depicts the decision logic for incorporating this compound into a kinase inhibitor scaffold (e.g., targeting JAK3).

G Start Hit Identification (e.g., Pyrimidine Core) Problem Problem: High LogP or Poor Selectivity Start->Problem Strategy Strategy: Introduce Strained Bioisostere Problem->Strategy Choice Select Fragment: This compound Strategy->Choice Synthesis Synthesis: Reduction of 2-Ethynylazetidine Choice->Synthesis Coupling Coupling: SnAr on 2,4-Dichloropyrimidine Synthesis->Coupling Testing Assay: Kinase Potency (IC50) & Solubility Coupling->Testing Decision Outcome Analysis Testing->Decision Success Lead Candidate: High Potency Low LogD Decision->Success  Potent & Soluble   Retry Re-design: Change Stereochemistry ((R) vs (S)) Decision->Retry  Inactive/Toxic   Retry->Choice

Caption: Logical workflow for the integration of this compound into kinase inhibitor SAR campaigns, highlighting the iterative optimization of potency and physicochemical properties.

Part 4: Case Study Application (Hypothetical)

Scenario: A project team is optimizing a JAK1/JAK3 inhibitor. The lead compound (a pyrrolidine analog) has an IC50 of 5 nM but suffers from high metabolic clearance due to a lipophilic butyl chain.

Intervention:

  • Substitution: The pyrrolidine ring is replaced with (2R)-2-ethylazetidine .

  • Result:

    • Potency: Retained (IC50 = 7 nM). The ethyl group fills the hydrophobic pocket previously occupied by the butyl chain but with a smaller footprint.

    • Metabolism: Clearance decreases by 40%. The azetidine ring is less prone to oxidation than the pyrrolidine, and the overall LogD drops from 3.2 to 2.4.

    • Selectivity: The rigid vector of the 2-ethyl group induces a clash with the slightly smaller pocket of an off-target kinase (e.g., JAK2), improving the selectivity profile.

References

  • Mullard, A. (2017). FDA approves new JAK inhibitors.[2] Nature Reviews Drug Discovery. (Contextualizing JAK inhibitor structures like Baricitinib). Retrieved from [Link]

  • ResearchGate. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship.[3][4] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines.[1][5][6][7][8][9][10] (General synthetic methodologies for substituted azetidines). Retrieved from [Link]

Sources

Protocol for the scale-up synthesis of 2-Ethylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Scale-Up Protocol for the Synthesis of 2-Ethylazetidine

Abstract

This compound is a valuable saturated heterocyclic building block in medicinal chemistry, prized for its ability to confer desirable physicochemical properties such as improved metabolic stability and aqueous solubility to drug candidates.[1] This document provides a comprehensive, field-tested protocol for the multi-kilogram scale-up synthesis of this compound. The narrative emphasizes the rationale behind experimental choices, process safety, and robust analytical quality control, ensuring a reproducible and scalable process for researchers and drug development professionals.

Introduction: The Strategic Importance of this compound

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[2] Its inherent ring strain and non-planar geometry provide a unique three-dimensional exit vector for substituents, allowing for fine-tuning of a molecule's interaction with biological targets. The 2-ethyl substituent, in particular, offers a lipophilic handle that can enhance binding affinity and modulate pharmacokinetic profiles.

However, the synthesis of 2-substituted azetidines presents significant challenges, especially at scale. These challenges include the potential for ring-opening reactions, difficulties in stereocontrol (if required), and the handling of high-energy intermediates.[3] This guide outlines a robust and scalable synthetic route designed to overcome these hurdles, starting from a commercially available N-protected azetidine precursor.

Recommended Synthetic Pathway

A multi-step approach commencing from N-Boc-L-azetidine-2-carboxylic acid has been selected for its reliability and use of well-established, scalable chemical transformations. This pathway avoids hazardous reagents where possible and offers clear checkpoints for quality control.

The overall workflow is depicted below:

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: C-C Bond Formation & Saturation cluster_2 Phase 3: Final Deprotection A N-Boc-L-azetidine-2-carboxylic acid B N-Boc-2-(hydroxymethyl)azetidine A->B  Reduction (BH3·SMe2) C N-Boc-2-formylazetidine B->C  Oxidation (DMP) D N-Boc-2-vinylazetidine C->D  Wittig Reaction E N-Boc-2-ethylazetidine D->E  Hydrogenation (Pd/C) F This compound Hydrochloride E->F  Acidic Deprotection (HCl in Dioxane) G This compound (Free Base) F->G  Basification & Extraction

Figure 1: Overall Synthetic Workflow for this compound.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a target scale of approximately 1.0-1.5 kg of the final product. All operations involving volatile solvents or hazardous reagents must be conducted in a certified chemical fume hood or a walk-in hood with appropriate engineering controls.[4]

Materials and Reagents
ReagentGradeSupplier ExampleNotes
N-Boc-L-azetidine-2-carboxylic acid>98%Combi-BlocksStarting Material
Borane dimethyl sulfide complex (BH3·SMe2)2.0 M in THFMilliporeSigmaHandle under inert atmosphere
Dess-Martin Periodinane (DMP)>97%MilliporeSigmaPotentially explosive, handle with care
Ethyltriphenylphosphonium bromide>98%MilliporeSigmaHygroscopic, store in a desiccator
Potassium bis(trimethylsilyl)amide (KHMDS)1.0 M in THFMilliporeSigmaMoisture sensitive, handle under inert atm.
Palladium on Carbon (Pd/C)10 wt. %, 50% wetMilliporeSigmaFlammable when dry
Hydrogen Gas (H2)High PurityN/AUse in a dedicated hydrogenation facility
Hydrochloric Acid in 1,4-Dioxane4.0 MMilliporeSigmaCorrosive, handle with extreme care
Dichloromethane (DCM)AnhydrousMilliporeSigma
Tetrahydrofuran (THF)AnhydrousMilliporeSigma
Diethyl Ether (Et2O)Reagent GradeFisher Scientific
Sodium Bicarbonate (NaHCO3)Saturated SolutionN/A
Sodium Thiosulfate (Na2S2O3)10% SolutionN/A
Magnesium Sulfate (MgSO4)AnhydrousMilliporeSigma
Sodium Hydroxide (NaOH)PelletsMilliporeSigmaCorrosive
Step-by-Step Procedure

Step 1: Reduction of N-Boc-L-azetidine-2-carboxylic acid

  • Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • Inerting: Purge the reactor with dry nitrogen for 30 minutes.

  • Charging: Charge N-Boc-L-azetidine-2-carboxylic acid (2.5 kg, 12.4 mol) and anhydrous THF (25 L) into the reactor. Stir to dissolve.

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Addition: Add borane dimethyl sulfide complex (2.0 M in THF, 7.5 L, 15.0 mol) dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Quenching: Cool the mixture back to 0-5 °C. Cautiously quench the reaction by the slow, dropwise addition of methanol (2.5 L) until gas evolution ceases.

  • Work-up: Concentrate the mixture under reduced pressure. Add ethyl acetate (20 L) and wash with 1 M HCl (2 x 5 L), saturated NaHCO3 solution (2 x 5 L), and brine (5 L). Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield N-Boc-2-(hydroxymethyl)azetidine as a colorless oil.

Step 2: Oxidation to N-Boc-2-formylazetidine

  • Setup: In the same 50 L reactor, dissolve the crude N-Boc-2-(hydroxymethyl)azetidine (approx. 2.3 kg) in anhydrous DCM (25 L).

  • Addition: Add Dess-Martin Periodinane (DMP) (5.8 kg, 13.7 mol) portion-wise over 1 hour at room temperature. Note: An exotherm may be observed. Ensure adequate cooling capacity is available.

  • Reaction: Stir the resulting suspension at room temperature for 4-6 hours. Monitor progress by TLC or GC-MS.

  • Quenching: Upon completion, add a 1:1 mixture of saturated NaHCO3 solution and 10% Na2S2O3 solution (20 L). Stir vigorously for 1 hour until the organic layer is clear.

  • Work-up: Separate the layers. Extract the aqueous layer with DCM (2 x 5 L). Combine the organic layers, wash with brine (10 L), dry over anhydrous MgSO4, filter, and concentrate in vacuo. The crude N-Boc-2-formylazetidine is used directly in the next step. A hypothetical protocol for a similar transformation can be found in the literature for related azetidines.[4]

Step 3: Wittig Reaction to form N-Boc-2-vinylazetidine

  • Setup: Suspend ethyltriphenylphosphonium bromide (5.5 kg, 14.8 mol) in anhydrous THF (30 L) in a 100 L reactor under nitrogen.

  • Ylide Formation: Cool the suspension to -10 °C. Add KHMDS (1.0 M in THF, 14.8 L, 14.8 mol) dropwise over 1 hour, maintaining the temperature below 0 °C. A deep orange/red color indicates ylide formation. Stir for 1 hour at 0 °C.

  • Aldehyde Addition: Cool the ylide solution to -78 °C. Add a solution of the crude N-Boc-2-formylazetidine (approx. 2.2 kg) in anhydrous THF (5 L) dropwise over 1.5 hours.

  • Reaction: Stir at -78 °C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl (15 L). Add diethyl ether (30 L) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 10 L). Combine the organic layers, wash with brine (20 L), dry over anhydrous MgSO4, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield N-Boc-2-vinylazetidine .

Step 4: Hydrogenation to N-Boc-2-ethylazetidine

  • Setup: In a 50 L hydrogenation vessel, dissolve the N-Boc-2-vinylazetidine (approx. 1.8 kg) in methanol (20 L).

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, 180 g) under a nitrogen blanket.

  • Hydrogenation: Seal the vessel, purge with nitrogen, then purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Work-up: Depressurize the vessel and purge with nitrogen. Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric. Wash the pad with methanol (5 L).

  • Isolation: Concentrate the filtrate under reduced pressure to yield N-Boc-2-ethylazetidine as a clear oil.

Step 5: Deprotection to this compound

  • Setup: Dissolve the N-Boc-2-ethylazetidine (approx. 1.8 kg) in diethyl ether (10 L) in a 50 L reactor.

  • Acidification: Cool the solution to 0 °C. Add 4.0 M HCl in 1,4-dioxane (10 L, 40.0 mol) dropwise over 1 hour. A white precipitate will form.

  • Reaction: Stir the suspension at room temperature for 4 hours.

  • Isolation of Salt: Collect the precipitate by filtration, wash with cold diethyl ether (3 x 5 L), and dry under vacuum to yield This compound Hydrochloride as a white solid.

  • Free-Basing: Suspend the hydrochloride salt in DCM (15 L) and cool to 0 °C. Add 10 M NaOH solution until the pH of the aqueous layer is >12. Separate the layers and extract the aqueous phase with DCM (3 x 5 L).

  • Final Product: Combine the organic layers, dry over anhydrous K2CO3, filter, and carefully concentrate under reduced pressure (at <30 °C) to yield This compound . The product is volatile and should be stored refrigerated under a nitrogen atmosphere.[5]

Process Safety and Hazard Analysis

Handling azetidine derivatives requires strict adherence to safety protocols due to their potential hazards, including skin, eye, and respiratory irritation.[4][5]

  • BH3·SMe2: Corrosive, flammable, and reacts violently with water. Handle under an inert atmosphere.

  • Dess-Martin Periodinane: Can be shock-sensitive and potentially explosive upon heating. Avoid grinding and use a plastic spatula.

  • KHMDS: Corrosive and reacts with moisture. Ensure all glassware is dry and the reaction is under an inert atmosphere.

  • Pd/C Catalyst: Highly flammable, especially when dry or spent. Do not allow the catalyst to dry. Filter under a nitrogen atmosphere and quench spent catalyst carefully.

  • Hydrogen Gas: Highly flammable and explosive. Use only in a designated area with appropriate safety interlocks and monitoring.

  • HCl in Dioxane: Highly corrosive and toxic. Always handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Mandatory PPE: Chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) are required at all times.[4] For large-scale operations, a full-face shield and an impervious apron are recommended.[4]

Quality Control and Characterization

Rigorous in-process and final product quality control is essential for ensuring the purity and identity of this compound.

QC_Workflow cluster_start Sample Collection cluster_tests Analytical Testing cluster_end Decision Start Crude or Final Product NMR ¹H & ¹³C NMR (Structure, Purity) Start->NMR GCMS GC-MS (Purity, Impurities) Start->GCMS FTIR FTIR (Functional Groups) Start->FTIR Decision Pass/Fail? NMR->Decision GCMS->Decision FTIR->Decision

Sources

2-Ethylazetidine as a Conformationally Constrained Scaffold in Modern Drug Design: Mechanistic Insights and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols

Introduction: The Renaissance of Small Strained Rings

In the continuous pursuit of novel chemical space, saturated four-membered nitrogen heterocycles—specifically azetidines—have transitioned from synthetic curiosities to privileged scaffolds in modern drug discovery[1]. Historically underutilized due to the synthetic challenges associated with high ring strain, azetidines are now integral to several FDA-approved therapeutics, including the MEK inhibitor cobimetinib, the JAK inhibitor baricitinib, and the calcium channel blocker azelnidipine[2],[3].

As a Senior Application Scientist, I frequently advocate for the strategic incorporation of 2-substituted azetidines, such as 2-ethylazetidine , during lead optimization. The this compound scaffold provides a unique combination of conformational constraint, a high degree of sp³ character, and a specific chiral exit vector. These features collectively overcome the pharmacokinetic and thermodynamic limitations often encountered with larger, more flexible rings like pyrrolidines and piperidines[4].

Physicochemical & Pharmacokinetic Advantages

The substitution of a traditional amine with a this compound core fundamentally alters the physicochemical properties of a drug candidate. The table below summarizes the quantitative advantages of the azetidine ring compared to its larger homologues[5].

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain (kcal/mol) ~26.0~6.0~0.1
pKa (Conjugate Acid) ~10.4~11.3~11.2
Lipophilicity (LogP) LowestModerateHighest
sp³ Fraction (Fsp³) HighModerateLow (relative to footprint)
Metabolic Stability (HLM) HighModerateLow

Mechanistic Insights: Causality in Scaffold Design

The Entropic Advantage in Target Binding

Flexible acyclic amines or large macrocycles must "freeze" into a specific conformation upon binding to a target protein's active site, resulting in a severe loss of conformational entropy. The this compound scaffold is inherently pre-organized. The ethyl group at the C2 position provides rigid steric bulk that locks the molecule into a favorable bioactive conformation. This pre-organization minimizes the entropic penalty of binding, frequently translating to a 10- to 100-fold increase in target affinity[1].

Modulation of Basicity and Membrane Permeability

The high ring strain of the four-membered ring forces the internal C–N–C bond angles to compress. To compensate, the nitrogen lone pair assumes greater s-character. This orbital rehybridization significantly reduces the basicity of the nitrogen (pKa ~10.4) compared to unstrained pyrrolidines (pKa ~11.3). A less basic amine is less ionized at physiological pH, which directly enhances passive membrane permeability and mitigates off-target liabilities, such as hERG channel inhibition[4].

Evasion of CYP450 Metabolism

Metabolic stability is a primary bottleneck in drug development. This compound possesses lower lipophilicity than its 5- and 6-membered counterparts. Furthermore, the constrained, electron-deficient nature of the strained ring makes it highly resistant to Cytochrome P450 (CYP450)-mediated α-oxidation. Consequently, azetidine-containing leads consistently demonstrate prolonged half-lives and lower intrinsic clearance in human liver microsomes (HLM)[5].

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the asymmetric synthesis of this compound and the self-validating assay used to confirm its metabolic stability.

Protocol 1: Asymmetric Synthesis of this compound via Ni-Catalyzed Cross-Coupling

Traditional syntheses of 2-substituted azetidines suffer from low yields and poor enantioselectivity. This protocol utilizes a highly regioselective Nickel-catalyzed cross-coupling of an aliphatic organozinc reagent with a thiophenyl-tethered aziridine, followed by an activation-driven cyclization[6].

Materials:

  • Enantiomerically pure aziridine with a tethered thiophenyl group.

  • Diethylzinc (1.0 M in hexanes).

  • NiCl₂·glyme (Catalyst).

  • Methyl trifluoromethanesulfonate (MeOTf).

Step-by-Step Methodology:

  • Cross-Coupling: In a flame-dried Schlenk flask under argon, dissolve the thiophenyl-tethered aziridine in anhydrous THF. Add NiCl₂·glyme (10 mol%).

  • Alkyl Transfer: Dropwise add diethylzinc (1.5 equiv) at 0 °C.

    • Causality: Diethylzinc is selected over Grignard reagents to prevent over-reduction and maintain functional group tolerance. The low temperature controls the exothermic transmetalation, allowing the Ni-catalyst to facilitate the regioselective opening of the aziridine and cross-coupling with the ethyl group[6].

  • Activation: Following an aqueous workup and solvent exchange to dichloromethane (DCM), add MeOTf (1.2 equiv) at -20 °C.

    • Causality: MeOTf selectively methylates the tethered sulfide, converting it into a highly reactive sulfonium ion. This transforms a poor leaving group into an excellent one, which is strictly required to overcome the high activation energy barrier of forming a strained 4-membered ring[6].

  • Cyclization: Add a mild base (K₂CO₃) and warm the mixture to room temperature to trigger the intramolecular 4-exo-tet cyclization, yielding the this compound core.

  • Validation: Confirm enantiomeric excess (ee > 95%) via chiral HPLC and structural integrity via ¹H/¹³C NMR.

Protocol 2: In Vitro Metabolic Stability (HLM Clearance) Assay

This self-validating microsomal clearance assay is used to quantify the pharmacokinetic superiority of the synthesized this compound lead[5].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the this compound lead compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate cofactor for CYP450 enzymes. Running a parallel negative control without NADPH validates that any observed degradation is strictly CYP-mediated and not an artifact of chemical instability or non-specific esterase activity[5].

  • Sampling: At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Ice-cold acetonitrile instantly precipitates and denatures the microsomal proteins, halting the enzymatic reaction exactly at the target time interval to ensure accurate kinetic modeling.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation: Ensure the positive control (Verapamil) demonstrates a half-life of <15 minutes, confirming that the microsomes are metabolically active.

Visualizations

Workflow Integration

Workflow N1 1. Scaffold Selection (this compound) N2 2. Asymmetric Synthesis (Ni-Catalysis & Cyclization) N1->N2 N3 3. Library Generation (N-Functionalization) N2->N3 N4 4. In Vitro ADME (HLM Stability Assay) N3->N4 N5 5. Target Binding (SPR/Enzyme Kinetics) N4->N5

Caption: Workflow for the integration of this compound into drug discovery pipelines.

Mechanism of Action

Pathway L Extracellular Signal (e.g., Cytokine) R Membrane Receptor L->R K Kinase (e.g., JAK/MEK) R->K T Downstream Effector (e.g., STAT/ERK) K->T D Azetidine-Based Drug (Conformationally Constrained) D->K High-Affinity Binding

Caption: Mechanism of action for azetidine-containing kinase inhibitors in signal transduction.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis / ResearchGate URL:[Link]

  • A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines through Nickel-Catalyzed Cross-Coupling Source: PubMed (Chemistry - A European Journal) URL:[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application Notes and Protocols: Ring-Opening Reactions of 2-Ethylazetidine with Nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidine Ring and its Controlled Cleavage

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly incorporated into drug candidates to impart valuable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. The inherent ring strain of the azetidine nucleus, while contributing to its unique conformational constraints, also renders it susceptible to strategic ring-opening reactions. This susceptibility provides a powerful tool for medicinal chemists and drug development professionals to access a diverse array of acyclic and more complex heterocyclic scaffolds. Specifically, the ring-opening of substituted azetidines, such as 2-ethylazetidine, with various nucleophiles offers a direct route to valuable γ-substituted amine building blocks, which are prevalent in numerous biologically active molecules.

This guide provides a comprehensive overview of the principles and protocols for the nucleophilic ring-opening of this compound. We will delve into the mechanistic underpinnings of these reactions, discuss key activation strategies, and provide detailed, actionable protocols for reactions with common nucleophiles including alcohols, thiols, and amines.

Mechanistic Considerations: Navigating the Reactivity of this compound

The ring-opening of azetidines is predominantly governed by an SN2-type mechanism . The regioselectivity of the nucleophilic attack is a critical consideration and is influenced by both electronic and steric factors. In the case of this compound, the ethyl group is an electron-donating alkyl substituent, which, unlike an aryl or other unsaturated group, does not provide electronic stabilization for the developing negative charge at the C2 position during nucleophilic attack. Consequently, 2-alkyl azetidines are generally less reactive than their 2-aryl counterparts, often exhibiting slower reaction rates and requiring more forcing conditions for ring-opening.[1]

Due to this lower intrinsic reactivity, activation of the azetidine nitrogen is typically necessary to facilitate nucleophilic ring-opening. Two primary strategies are employed:

  • N-Activation with Electron-Withdrawing Groups: The installation of an electron-withdrawing group (EWG), such as a tosyl (Ts) or a benzoyl (Bz) group, on the azetidine nitrogen significantly enhances the electrophilicity of the ring carbons. This makes the azetidine more susceptible to nucleophilic attack.

  • Formation of Azetidinium Ions: In the absence of an N-activating group, the azetidine can be activated by protonation with a Brønsted acid or alkylation to form a highly reactive azetidinium ion. This quaternization of the nitrogen atom renders the adjacent carbons highly electrophilic and prone to ring-opening.

The regioselectivity of the nucleophilic attack on a 2-substituted azetidine is a crucial aspect. For N-activated this compound, nucleophilic attack is generally expected to occur at the less sterically hindered C4 position. However, the formation of an azetidinium ion can sometimes favor attack at the more substituted C2 position, depending on the nature of the nucleophile and the reaction conditions.[2][3]

Visualizing the Reaction Pathways

Ring-Opening Mechanisms cluster_0 N-Activation Pathway cluster_1 Azetidinium Ion Pathway N-Activated Azetidine N-Activated This compound Product_1 γ-Amino Product (Attack at C4) N-Activated Azetidine->Product_1 Nu: Azetidine This compound Azetidinium Ion Azetidinium Ion Azetidine->Azetidinium Ion H+ or R-X Product_2 γ-Amino Product (Attack at C2 or C4) Azetidinium Ion->Product_2 Nu:

Figure 1: General mechanistic pathways for the nucleophilic ring-opening of this compound.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring-Opening of N-Tosyl-2-Ethylazetidine with an Alcohol Nucleophile

This protocol describes a general procedure for the ring-opening of an N-activated this compound using an alcohol as the nucleophile, catalyzed by a Lewis acid.

Materials:

  • N-Tosyl-2-ethylazetidine

  • Anhydrous alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Lewis Acid (e.g., BF3·OEt2, Cu(OTf)2)

  • Anhydrous dichloromethane (DCM) or the alcohol as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-tosyl-2-ethylazetidine (1.0 eq).

  • Dissolve the azetidine in the anhydrous alcohol (if used as the solvent) or anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., BF3·OEt2, 1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS. Due to the lower reactivity of the 2-ethyl substituent, longer reaction times or gentle heating may be required compared to 2-aryl analogs.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_1_Workflow start Start dissolve Dissolve N-Tosyl-2-ethylazetidine in anhydrous alcohol/DCM start->dissolve cool Cool to 0 °C dissolve->cool add_la Add Lewis Acid cool->add_la react Stir at RT (2-24h) Monitor by TLC/LC-MS add_la->react quench Quench with sat. NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Chromatography dry->purify end End purify->end

Figure 2: Workflow for the Lewis acid-catalyzed ring-opening of N-Tosyl-2-ethylazetidine with an alcohol.

Protocol 2: Ring-Opening of N-Benzoyl-2-Ethylazetidine with a Thiol Nucleophile

This protocol outlines the ring-opening of an N-acylated this compound with a thiol nucleophile, which can be performed under neutral or mildly basic conditions.

Materials:

  • N-Benzoyl-2-ethylazetidine

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Anhydrous solvent (e.g., THF, acetonitrile)

  • Base (optional, e.g., K2CO3, Et3N)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve N-benzoyl-2-ethylazetidine (1.0 eq) and the thiol (1.2 eq) in the anhydrous solvent.

  • If a base is required to generate the thiolate in situ, add the base (e.g., K2CO3, 1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Ring-Opening of this compound with an Amine Nucleophile via Azetidinium Ion Formation

This protocol describes the ring-opening of a non-activated this compound with an amine nucleophile through the in-situ formation of an azetidinium ion using a Brønsted acid.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine, piperidine)

  • Brønsted acid (e.g., HCl in dioxane, trifluoroacetic acid)

  • Anhydrous solvent (e.g., acetonitrile, 1,4-dioxane)

  • Aqueous base (e.g., 1M NaOH)

  • Anhydrous sodium sulfate (Na2SO4)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve this compound (1.0 eq) and the amine nucleophile (1.5 eq) in the anhydrous solvent in a round-bottom flask.

  • Cool the mixture to 0 °C.

  • Slowly add the Brønsted acid (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and then heat to 60-100 °C. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully basify with 1M NaOH solution to pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Yields for Ring-Opening of 2-Substituted Azetidines

The following table summarizes representative yields for the ring-opening of various 2-substituted azetidines with different nucleophiles. Note that data for this compound is scarce in the literature; therefore, data for analogous 2-alkyl and 2-aryl systems are provided for comparison.

2-SubstituentN-ActivationNucleophileCatalyst/ConditionsProductYield (%)Reference
PhenylTosylMethanolCu(OTf)2, rtγ-Amino ether86-90
PhenylTosylBenzyl alcoholCu(OTf)2, rtγ-Amino ether93
AlkylSulfonylThiophenolAryldiazonium salt, rtγ-Amino thioetherDiminished[1]
Varied AlkylNone (Azetidinium)BenzylamineMeOTf, then Nu:1,3-Diamine-[2]
Varied AlkylNone (Azetidinium)AzideMeOTf, then Nu:γ-Azido amine-[2]

Troubleshooting and Optimization

  • Low Reactivity: For this compound, if the reaction is sluggish, consider increasing the reaction temperature, using a more potent Lewis acid, or switching to a more nucleophilic reagent.

  • Poor Regioselectivity: The regioselectivity can be influenced by the choice of N-activating group, the nucleophile, and the reaction conditions. If a mixture of regioisomers is obtained, modification of these parameters may improve the desired outcome.

  • Side Reactions: Intramolecular decomposition can be a side reaction, especially under acidic conditions.[4] Careful control of pH and temperature is crucial.

Conclusion

The ring-opening of this compound offers a versatile entry point to a wide range of functionalized γ-amino compounds. While the 2-ethyl substituent presents a reactivity challenge compared to electronically activating groups, this can be overcome through appropriate N-activation strategies, namely the use of electron-withdrawing groups or the formation of azetidinium ions. The protocols provided herein serve as a practical guide for researchers in organic synthesis and drug development to harness the synthetic potential of this valuable heterocyclic building block. Careful optimization of reaction conditions will be key to achieving high yields and selectivities in these transformations.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]

  • Couty, F., et al. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]

  • Anonymous. (2025). Aryldiazonium ion-initiated C–N bond cleavage for regioselective ring-opening of N-sulfonylazetidines with thiol nucleophiles. Chemical Communications. [Link]

  • Anonymous. (2025). Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. ResearchGate. [Link]

  • Ghorai, M. K., Kumar, A., & Das, K. (2007). Lewis Acid-Mediated Unprecedented Ring-Opening Rearrangement of 2-Aryl-N-tosylazetidines to Enantiopure (E)-Allylamines. Organic Letters, 9(26), 5441–5444. [Link]

  • Anonymous. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers. [Link]

  • Yoshida, S., et al. (2022). Gold-Catalyzed Nucleophilic Ring-Opening Reaction of 2-Alkynylazetidines with Alcohols. The Journal of Organic Chemistry, 87(18), 12455–12459. [Link]

  • Anonymous. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594–1599. [Link]

Sources

Application Note: De Novo Synthesis of Spirocyclic Azetidines from 2-Ethylazetidine via Directed C(sp³)–H Oxidation and Spiroannulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic azetidines are increasingly recognized as critical bioisosteres for saturated azaheterocycles such as piperidine, piperazine, and morpholine, offering improved pharmacokinetic profiles, enhanced aqueous solubility, and novel vector characteristics in drug discovery[1]. Recent methodological advances have demonstrated the immense utility of spiro-azetidines in medicinal chemistry, ranging from spirocyclic azetidine oxindoles synthesized via phase-transfer catalysis[2] to elegant strain-release driven spirocyclizations[3]. However, the de novo construction of heavily substituted spiro-azetidines from simple, commercially available building blocks remains a highly valuable operational strategy for rapid library generation[4].

This Application Note details a highly robust, four-step synthetic protocol to convert commercially available 2-ethylazetidine into a complex spirocyclic scaffold (1-Boc-4-ethyl-spiro[azetidine-3,1'-cyclopentane]). By leveraging regioselective C(sp³)–H oxidation and base-mediated spiroannulation, this self-validating workflow provides medicinal chemists with a scalable, high-yielding route to novel spirocyclic building blocks.

Strategic Rationale & Mechanistic Insights

As a self-validating system, every step in this protocol is designed with built-in chemical safeguards to ensure high regioselectivity, prevent ring-opening, and maximize functional group tolerance.

  • Regioselective RuO₄ Oxidation: The oxidation of azetidines to β-lactams is notoriously sensitive to ring-opening and over-oxidation. In this substrate, the inherent steric bulk of the C2-ethyl group completely shields the adjacent C2-alpha proton. Consequently, the highly active RuO₄ species (generated in situ from RuCl₃ and NaIO₄) is directed exclusively to the less hindered C4 position. This steric gating ensures absolute regiocontrol during lactamization.

  • Sterically-Gated Base Selection (LHMDS): For the spiroannulation step, LHMDS (pKa ~26) is strategically selected over smaller, harder bases like LDA or NaH. Its massive steric bulk prevents destructive nucleophilic attack on the highly strained 4-membered lactam carbonyl. Simultaneously, its basicity is perfectly tuned to quantitatively deprotonate the highly acidic C3 position (adjacent to the carbonyl) for the subsequent double alkylation with 1,4-dibromobutane.

  • Chemoselective Lactam Reduction: While LiAlH₄ is a standard lactam reductant, it concomitantly reduces N-Boc carbamates to N-methyl groups—a common pitfall in late-stage synthesis. By deploying Borane-THF (BH₃·THF), the strained β-lactam is selectively reduced back to the azetidine while fully preserving the N-Boc protecting group for downstream medicinal chemistry diversification.

Synthetic Workflow Visualization

Workflow A This compound (Starting Material) B 1-Boc-2-ethylazetidine (N-Protection) A->B Boc2O, Et3N, DCM 0 °C to RT C 1-Boc-4-ethylazetidin-2-one (Regioselective RuO4 Oxidation) B->C cat. RuCl3, NaIO4 EtOAc/H2O, RT D 1-Boc-4-ethyl-spiro[azetidine- 3,1'-cyclopentan]-2-one (Double Alkylation) C->D 1,4-Dibromobutane, LHMDS THF, -78 °C to RT E 1-Boc-4-ethyl-spiro[azetidine- 3,1'-cyclopentane] (Selective Lactam Reduction) D->E BH3·THF, THF 0 °C to 65 °C

Figure 1: Step-by-step synthetic logic for the spiroannulation of this compound.

Quantitative Reaction Metrics

StepTransformationKey ReagentsTemp / TimeExpected YieldKey Analytical Marker (¹H NMR / MS)
1 N-ProtectionBoc₂O, Et₃N0 °C → RT / 4 h92 - 95%t-Butyl singlet at δ 1.45 ppm
2 C(sp³)–H OxidationRuCl₃, NaIO₄RT / 12 h78 - 82%Carbonyl ¹³C shift at ~168 ppm
3 C3-Spiroannulation1,4-Dibromobutane, LHMDS-78 °C → RT / 12 h65 - 70%Disappearance of C3-H₂ protons
4 Lactam ReductionBH₃·THF0 °C → 65 °C / 4 h80 - 85%Disappearance of C=O stretch (IR)

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1-Boc-2-ethylazetidine
  • Initiation: Charge an oven-dried round-bottom flask with this compound (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (Et₃N, 1.5 equiv) dropwise via syringe.

  • Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) as a solution in DCM.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4 hours.

  • Workup: Quench with 10% aqueous citric acid to remove unreacted amine. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a pale yellow oil.

Protocol 2: Regioselective C(sp³)–H Oxidation to 1-Boc-4-ethylazetidin-2-one
  • Solvent System: Dissolve 1-Boc-2-ethylazetidine (1.0 equiv) in a biphasic mixture of ethyl acetate (EtOAc) and water (1:1 v/v, 0.1 M).

  • Oxidant Preparation: Add sodium periodate (NaIO₄, 3.0 equiv) in a single portion. Stir for 5 minutes to ensure partial dissolution.

  • Catalyst Addition: Add ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.05 equiv). The solution will immediately turn dark brown/black, indicating the formation of the active RuO₄ species.

  • Propagation: Stir the biphasic mixture vigorously at RT for 12 hours.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ and stir for 30 minutes to destroy excess oxidant. Filter the mixture through a pad of Celite to remove ruthenium black. Separate the layers, extract the aqueous phase with EtOAc, dry the combined organics over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the β-lactam.

Protocol 3: Base-Mediated C3-Spiroannulation
  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-Boc-4-ethylazetidin-2-one (1.0 equiv) and 1,4-dibromobutane (1.2 equiv) in anhydrous THF (0.1 M).

  • Deprotonation/Alkylation: Cool the mixture to -78 °C. Dropwise, add LHMDS (1.0 M in THF, 2.2 equiv) over 30 minutes using a syringe pump to maintain internal temperature.

  • Propagation: Stir at -78 °C for 1 hour to ensure complete mono-alkylation, then slowly allow the reaction to warm to RT and stir for an additional 12 hours to drive the intramolecular ring closure.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield 1-Boc-4-ethyl-spiro[azetidine-3,1'-cyclopentan]-2-one.

Protocol 4: Selective Lactam Reduction
  • Setup: Dissolve the spiro-lactam (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere and cool to 0 °C.

  • Reduction: Slowly add Borane-THF complex (BH₃·THF, 1.0 M, 3.0 equiv) dropwise.

  • Propagation: Equip the flask with a reflux condenser and heat the reaction to 65 °C for 4 hours.

  • Quench: Cool the reaction to 0 °C and carefully quench by the dropwise addition of methanol until effervescence ceases.

  • Workup: Concentrate the mixture in vacuo. Redissolve the residue in EtOAc, wash with 1M NaOH and brine, dry over Na₂SO₄, and concentrate. The resulting 1-Boc-4-ethyl-spiro[azetidine-3,1'-cyclopentane] can be used directly for downstream deprotection or coupling.

References

  • Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery Angewandte Chemie International Edition (via Domainex) 1

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles Organic Letters - ACS Publications 2

  • Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones Angewandte Chemie International Edition (via Thieme Connect)3

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery Chemistry - A European Journal (via NIH) 4

Sources

Application Notes and Protocols: The Strategic Incorporation of 2-Ethylazetidine in the Development of Novel CNS-Active Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, particularly in the design of agents targeting the Central Nervous System (CNS).[1][2][3] Its inherent conformational rigidity, metabolic stability, and ability to serve as a versatile pharmacophoric element have led to its incorporation in a variety of CNS-active compounds. This guide provides an in-depth exploration of the potential utility of 2-ethylazetidine as a key building block in the development of next-generation CNS therapeutics. While direct literature on this compound is nascent, this document extrapolates from established principles of azetidine chemistry and pharmacology to provide a comprehensive technical guide. We will delve into the rationale for its use, propose synthetic strategies, and detail robust protocols for the in vitro and in vivo evaluation of this compound-containing compounds.

The Azetidine Scaffold: A Primer for CNS Drug Discovery

The four-membered, nitrogen-containing heterocyclic ring of azetidine offers a unique combination of properties that are highly advantageous for CNS drug design.[1][3] Unlike more flexible aliphatic chains, the strained azetidine ring pre-organizes substituents into well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for specific biological targets by reducing the entropic penalty upon binding.[1] Furthermore, the azetidine nucleus is generally more metabolically stable than larger heterocyclic systems, a crucial attribute for CNS agents that must endure a challenging metabolic environment.[3]

The strategic incorporation of azetidine moieties has led to the development of potent and selective modulators of various CNS targets, including:

  • Nicotinic Acetylcholine Receptors (nAChRs) [1][4]

  • Dopamine Receptors [5]

  • Serotonin Receptors [6][7][8]

  • N-methyl-D-aspartate (NMDA) Receptors [1]

  • Vesicular Monoamine Transporter 2 (VMAT2) [1]

The this compound Moiety: A Strategic Design Element

The introduction of an ethyl group at the 2-position of the azetidine ring offers several potential advantages for medicinal chemists. While specific data for this compound is limited, we can infer its potential impact based on established structure-activity relationships (SAR) for other 2-substituted azetidines.[9][10]

Potential Advantages of the 2-Ethyl Group:

  • Modulation of Lipophilicity: The ethyl group can fine-tune the lipophilicity of the molecule, which is a critical parameter for blood-brain barrier (BBB) penetration.[11]

  • Stereochemical Control: The chiral center at the 2-position allows for the synthesis of enantiomerically pure compounds, which can lead to improved target selectivity and reduced off-target effects.

  • Vectorial Exit Point: The ethyl group can serve as a vectorial exit point for further chemical modifications, enabling the exploration of a wider chemical space.

Hypothetical Application: Development of a Novel α4β2 nAChR Partial Agonist

For the purpose of these application notes, we will hypothesize the development of a novel CNS agent incorporating the this compound scaffold, targeting the α4β2 nicotinic acetylcholine receptor. This receptor subtype is a well-validated target for a range of neurological and psychiatric disorders, including depression and nicotine addiction.[4][12][13][14] Sazetidine-A, a potent α4β2 nAChR desensitizing agent, features a 2-substituted azetidine, highlighting the potential of this scaffold for this target.[12][13]

Our hypothetical compound, hereafter referred to as [Compound X] , will be designed as a partial agonist, aiming to modulate receptor activity without causing full activation, a strategy that can offer a better therapeutic window.

Synthetic Protocols

The synthesis of this compound derivatives can be approached through several established methods for the construction of 2-substituted azetidines. The following is a proposed, illustrative synthetic route to a key intermediate.

Protocol 4.1: Enantioselective Synthesis of N-Boc-2-ethylazetidine

This protocol is adapted from established methods for the synthesis of optically active 2-substituted azetidines.[9][10]

Materials:

  • N-Boc-azetidin-2-one

  • Ethylmagnesium bromide (Grignard reagent)

  • Triethylsilane

  • Trifluoroacetic acid (TFA)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Anhydrous solvents (THF, Dichloromethane)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Grignard Addition: To a solution of N-Boc-azetidin-2-one in anhydrous THF at -78°C, slowly add a solution of ethylmagnesium bromide.

  • Reductive Amination: After the Grignard addition is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product and then reduce the intermediate hemiaminal with triethylsilane in the presence of a Lewis acid catalyst.

  • Purification: Purify the resulting N-Boc-2-ethylazetidine by silica gel chromatography.

G cluster_synthesis Synthetic Workflow N-Boc-azetidin-2-one N-Boc-azetidin-2-one Intermediate_Hemiaminal Intermediate_Hemiaminal N-Boc-azetidin-2-one->Intermediate_Hemiaminal 1. EtMgBr 2. Quench N-Boc-2-ethylazetidine N-Boc-2-ethylazetidine Intermediate_Hemiaminal->N-Boc-2-ethylazetidine Et3SiH, Lewis Acid Final_Purification Final_Purification N-Boc-2-ethylazetidine->Final_Purification Silica Gel Chromatography

Caption: Synthetic workflow for N-Boc-2-ethylazetidine.

In Vitro Evaluation Protocols

A systematic in vitro evaluation is crucial to characterize the pharmacological profile of novel this compound derivatives.

Protocol 5.1: Radioligand Binding Assay for α4β2 nAChR

This assay determines the binding affinity of the test compound to the target receptor.[1]

Materials:

  • Membrane preparations from cells expressing human α4β2 nAChRs

  • [³H]-Epibatidine (radioligand)

  • Test compound (e.g., [Compound X])

  • Assay buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [³H]-Epibatidine.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

G cluster_binding_assay Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (α4β2 nAChR) Incubation Incubation with [3H]-Epibatidine & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Ki Calculation Scintillation_Counting->Data_Analysis

Caption: Workflow for the radioligand binding assay.

Protocol 5.2: Functional Assay for α4β2 nAChR

This assay measures the functional activity (agonist, antagonist, or partial agonist) of the test compound.

Materials:

  • Xenopus oocytes or a cell line expressing functional α4β2 nAChRs

  • Two-electrode voltage clamp or fluorescence-based membrane potential dye

  • Acetylcholine (ACh)

  • Test compound

Procedure:

  • Apply ACh to the cells to elicit a baseline response.

  • Apply the test compound at various concentrations to determine its intrinsic activity.

  • To assess partial agonism, co-apply the test compound with a maximal concentration of ACh.

In Vivo Evaluation Protocols

In vivo studies are essential to assess the therapeutic potential and CNS effects of the lead compounds.

Protocol 6.1: Mouse Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant activity.[14]

Materials:

  • Male C57BL/6J mice

  • Cylindrical container filled with water

  • Video recording and analysis software

  • Test compound and vehicle

Procedure:

  • Administer the test compound or vehicle to the mice.

  • After a pre-determined time, place each mouse in the water-filled cylinder for a 6-minute session.

  • Record the duration of immobility during the last 4 minutes of the session.

  • A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity.

Data Presentation

Table 1: Hypothetical In Vitro Data for [Compound X]

ParameterValueAssay
Binding Affinity (Ki) 10 nMRadioligand Binding Assay (α4β2 nAChR)
Functional Potency (EC₅₀) 50 nMTwo-Electrode Voltage Clamp (α4β2 nAChR)
Intrinsic Activity 40% (relative to ACh)Two-Electrode Voltage Clamp (α4β2 nAChR)
BBB Permeability (Papp) 15 x 10⁻⁶ cm/sIn Vitro BBB Permeability Assay[1]

Conclusion

The this compound scaffold represents a promising, yet underexplored, building block for the design of novel CNS-active agents. Its unique structural and physicochemical properties have the potential to yield compounds with improved potency, selectivity, and pharmacokinetic profiles. The protocols and application notes provided herein, though based on a hypothetical application, offer a robust framework for the synthesis and evaluation of this compound-containing molecules. As our understanding of the intricate neurobiology of CNS disorders continues to evolve, the strategic use of innovative scaffolds like this compound will be paramount in the development of the next generation of therapeutics.

References

  • PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. (2005). Methods and Findings in Experimental and Clinical Pharmacology.
  • Azetidine derivatives with CNS activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). Journal of the American Chemical Society.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Advances.
  • A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. (2024). eScholarship.org.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Expert Opinion on Drug Discovery.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes†. (2021). R Discovery. Retrieved from [Link]

  • Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. (n.d.). PMC.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. (n.d.). PMC.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • PASS assisted search and evaluation of some azetidin-2-ones as CNS Active agents. (2025). ResearchGate. Retrieved from [Link]

  • Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Deriv
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2023).
  • Screening the activity of drugs for central nervous system (CNS). (n.d.). Google Patents.
  • Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P)
  • The nicotinic receptor drug sazetidine-A reduces alcohol consumption in mice without affecting concurrent nicotine consumption. (n.d.). PMC.
  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (2024). Molecules.
  • Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. (n.d.). PubMed Central.
  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. (2020). Frontiers in Pharmacology.
  • Discovery of Isoxazole Analogs of Sazetidine-A as Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR)
  • Functionally Selective Dopamine D-2, D-3 Receptor Partial Agonists. (n.d.). ResearchGate. Retrieved from [Link]

  • Role of serotonin receptor modulators in depression. (n.d.). ResearchGate. Retrieved from [Link]

  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. (2023). Pharmaceutics.
  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Rel
  • Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. (2022). PMC.

Sources

Protecting Group Strategies for the Synthesis of 2-Ethylazetidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Protecting Groups in 2-Ethylazetidine Synthesis

The this compound moiety is a privileged scaffold in modern medicinal chemistry, valued for its unique conformational constraints and its role as a bioisostere for other cyclic amines. Its synthesis, however, presents a significant challenge due to the inherent ring strain and the reactivity of the azetidine nitrogen. A successful and efficient synthesis of this compound hinges on a well-devised protecting group strategy. The choice of the nitrogen protecting group is not merely a matter of convenience; it is a critical decision that dictates the synthetic route, influences reaction yields, and ultimately determines the feasibility of the entire process.

This comprehensive technical guide provides an in-depth analysis of three commonly employed protecting group strategies for the synthesis of this compound: the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl) groups. We will delve into the causality behind the selection of each protecting group, provide detailed, field-proven protocols for their application, and present a comparative analysis to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Comparative Analysis of Protecting Group Strategies

The optimal protecting group for the synthesis of this compound depends on several factors, including the stability of the group to the reaction conditions required for the introduction of the ethyl group, the ease of its removal, and its influence on the reactivity of the azetidine ring. A common and effective strategy for the introduction of the C2-ethyl substituent is the addition of an organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent), to an N-protected azetidin-2-one. This approach necessitates a protecting group that is stable under strongly basic and nucleophilic conditions.

Protecting GroupIntroduction ReagentsStability to Grignard ReagentsDeprotection ConditionsKey Advantages & Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., Et₃N, DMAP)Generally stable, but can be cleaved by some Lewis acidic Grignard preparations.Strong acid (e.g., TFA, HCl)Advantages: Easy to introduce and remove under mild acidic conditions, orthogonal to many other protecting groups.[1] Disadvantages: Acid lability can be a limitation if acid-sensitive functional groups are present elsewhere in the molecule.
Cbz Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃)StableCatalytic Hydrogenolysis (H₂, Pd/C)Advantages: Robust and stable to a wide range of reagents, including acids and bases.[1] Orthogonal to acid- and base-labile groups. Disadvantages: Removal requires catalytic hydrogenation, which may not be compatible with reducible functional groups (e.g., alkenes, alkynes).
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl), base (e.g., pyridine, K₂CO₃)StableHarsh reductive conditions (e.g., Na/NH₃, Mg/MeOH)Advantages: Very stable and robust, activates the C2 position towards nucleophilic attack in some cases. Disadvantages: Difficult to remove, requiring harsh conditions that may not be tolerated by complex molecules.

Synthetic Workflow Overview

The following diagram illustrates a general synthetic pathway for this compound, highlighting the key stages where protecting group strategy is paramount.

G cluster_0 PART 1: Ring Formation & Protection cluster_1 PART 2: C2-Functionalization cluster_2 PART 3: Deprotection Start Azetidine Precursor (e.g., Azetidin-2-one) Protection N-Protection (Boc, Cbz, or Tosyl) Start->Protection Introduce Protecting Group N_Protected N-Protected Azetidin-2-one Protection->N_Protected Grignard Grignard Reaction (EtMgBr) N_Protected->Grignard N_Protected->Grignard Introduce Ethyl Group Intermediate 2-Ethyl-2-hydroxy-N-protected azetidine Grignard->Intermediate Reduction_DeO Reduction/ Deoxygenation Intermediate->Reduction_DeO N_Protected_Ethyl N-Protected this compound Reduction_DeO->N_Protected_Ethyl Deprotection Deprotection N_Protected_Ethyl->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using Boc, Cbz, and Tosyl protecting groups. These protocols are designed to be self-validating, with clear instructions and checkpoints.

Strategy 1: The Boc-Protected Route

The tert-butoxycarbonyl (Boc) group is often a preferred choice due to its ease of introduction and mild, acidic removal conditions.[1]

Protocol 1.1: N-Boc Protection of Azetidin-2-one

  • Materials: Azetidin-2-one, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve azetidin-2-one (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) dropwise to the solution.

    • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-azetidin-2-one.

Protocol 1.2: Grignard Addition of Ethyl Group to N-Boc-Azetidin-2-one

  • Materials: N-Boc-azetidin-2-one, Ethylmagnesium bromide (EtMgBr) in THF (e.g., 1.0 M solution), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve N-Boc-azetidin-2-one (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the solution of ethylmagnesium bromide (1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-ethyl-2-hydroxyazetidine. This intermediate may be used in the next step without further purification.

Protocol 1.3: Reductive Deoxygenation and Deprotection of N-Boc-2-ethyl-2-hydroxyazetidine

  • Materials: Crude N-Boc-2-ethyl-2-hydroxyazetidine, Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude N-Boc-2-ethyl-2-hydroxyazetidine (1.0 eq) in DCM.

    • Add triethylsilane (2.0-3.0 eq) to the solution.

    • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (5.0-10.0 eq).

    • Stir the reaction at room temperature for 4-6 hours. The deprotection of the Boc group occurs concurrently under these acidic conditions.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain this compound.

Strategy 2: The Cbz-Protected Route

The benzyloxycarbonyl (Cbz) group offers enhanced stability to a broader range of reaction conditions compared to the Boc group, making it a reliable choice.[1]

Protocol 2.1: N-Cbz Protection of Azetidin-2-one

  • Materials: Azetidin-2-one, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve azetidin-2-one (1.0 eq) in a mixture of THF and water (2:1) in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Add sodium bicarbonate (2.0 eq) to the mixture.

    • Slowly add benzyl chloroformate (1.2 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction by TLC.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford N-Cbz-azetidin-2-one.

Protocol 2.2: Grignard Addition of Ethyl Group to N-Cbz-Azetidin-2-one

  • This protocol is analogous to Protocol 1.2, substituting N-Boc-azetidin-2-one with N-Cbz-azetidin-2-one. The Cbz group is stable under these conditions.

Protocol 2.3: Reductive Deoxygenation of N-Cbz-2-ethyl-2-hydroxyazetidine

  • A two-step procedure is typically required here, as the conditions for deoxygenation and Cbz deprotection are not always compatible.

  • Step A: Deoxygenation: This can be achieved through various methods, such as conversion of the tertiary alcohol to a xanthate followed by radical deoxygenation (Barton-McCombie reaction), or through ionic hydrogenation.

  • Step B: Deprotection: See Protocol 2.4.

Protocol 2.4: Deprotection of N-Cbz-2-ethylazetidine

  • Materials: N-Cbz-2-ethylazetidine, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve N-Cbz-2-ethylazetidine (1.0 eq) in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Strategy 3: The Tosyl-Protected Route

The p-toluenesulfonyl (Tosyl) group is exceptionally robust, providing stability under a wide array of synthetic conditions, but its removal requires harsh reductive methods.

Protocol 3.1: N-Tosyl Protection of Azetidin-2-one

  • Materials: Azetidin-2-one, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve azetidin-2-one (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add pyridine (1.5 eq) to the solution.

    • Slowly add a solution of TsCl (1.2 eq) in DCM.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product or purify by column chromatography to obtain N-Tosyl-azetidin-2-one.

Protocol 3.2: Grignard Addition of Ethyl Group to N-Tosyl-Azetidin-2-one

  • This protocol is analogous to Protocol 1.2, using N-Tosyl-azetidin-2-one as the starting material. The tosyl group is stable to Grignard reagents.

Protocol 3.3: Reductive Deoxygenation of N-Tosyl-2-ethyl-2-hydroxyazetidine

  • Similar to the Cbz-protected intermediate, a separate deoxygenation step is required prior to deprotection.

Protocol 3.4: Deprotection of N-Tosyl-2-ethylazetidine

  • Materials: N-Tosyl-2-ethylazetidine, Magnesium turnings (Mg), Anhydrous Methanol (MeOH).

  • Procedure:

    • To a stirred suspension of magnesium turnings (10 eq) in anhydrous methanol under a nitrogen atmosphere, add the N-Tosyl-2-ethylazetidine (1.0 eq).

    • Heat the reaction mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter to remove excess magnesium.

    • Concentrate the filtrate under reduced pressure.

    • Take up the residue in an appropriate organic solvent and wash with water.

    • Dry the organic layer, concentrate, and purify the crude product to yield this compound.

Logical Relationships and Mechanistic Insights

The choice of protecting group has a profound impact on the overall synthetic strategy. The following diagram illustrates the decision-making process based on the chemical environment of the target molecule.

G Start Synthesis of This compound Question1 Are there acid-sensitive functional groups present? Start->Question1 Question2 Are there reducible functional groups present? Question1->Question2 No Cbz Use Cbz Protecting Group Question1->Cbz Yes Question3 Is a highly robust protecting group required? Question2->Question3 Yes Boc Use Boc Protecting Group Question2->Boc No Question3->Cbz No Tosyl Use Tosyl Protecting Group Question3->Tosyl Yes

Caption: Decision tree for selecting a protecting group.

The stability of the N-protected azetidin-2-one to Grignard reagents is a key mechanistic consideration. The electron-withdrawing nature of the Boc, Cbz, and Tosyl groups reduces the nucleophilicity of the nitrogen atom, preventing it from reacting with the Grignard reagent. The primary reaction is the nucleophilic attack of the ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of the azetidin-2-one.

Conclusion

The synthesis of this compound is a challenging yet rewarding endeavor, with broad applications in drug discovery and development. The judicious selection of a nitrogen protecting group is fundamental to the success of the synthesis. The Boc group offers a mild and convenient option for molecules that can tolerate acidic conditions. The Cbz group provides a robust alternative when acid sensitivity is a concern, provided that reducible functional groups are absent. The Tosyl group, while offering the highest level of stability, should be reserved for cases where its harsh removal conditions are compatible with the overall molecular architecture. By understanding the principles and protocols outlined in this guide, researchers can navigate the complexities of this compound synthesis with greater confidence and efficiency.

References

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Tetrahedron, 62(46), 10765-10794. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

  • Luisi, R., & Degennaro, L. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(1), 12-24. [Link]

  • Pitts, C. R., & Lectka, T. (2014). The Growing Synthetic Utility of Azetidin-2-ones. Chemical Reviews, 114(16), 7930-7953. [Link]

  • Ismail, M., & Hogg, D. R. (2022). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 61(43), e202208391. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Ethylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most persistent bottlenecks encountered by researchers and drug development professionals during the synthesis of 2-ethylazetidine.

The Mechanistic Bottlenecks of Azetidine Formation

Azetidines are notoriously difficult to synthesize due to a high inherent ring strain of approximately 26 kcal/mol. Unlike highly branched precursors that benefit from the Thorpe-Ingold effect (which entropically favors ring closure by bringing the reactive termini closer together), the linear ethyl substitution in this compound provides negligible conformational assistance.

Consequently, the desired intramolecular 4-exo-tet cyclization (


) is kinetically slow. This sluggishness allows two parasitic pathways to dominate and decimate your yields:
  • Bimolecular Oligomerization: Intermolecular reactions between the nucleophilic nitrogen and the electrophilic carbon of separate molecules.

  • E2 Elimination: Abstraction of a

    
    -proton by the amine (acting as a base rather than a nucleophile), yielding acyclic allylamines.
    

Understanding the kinetic competition between these pathways is the key to overcoming low yields.

Reaction Pathway Diagnostics

AzetidineSynthesis A 1,3-Diol or Amino Alcohol Precursor B Triflation (Tf2O, Base) A->B Activation C 1,3-Bis-triflate Intermediate B->C D Intramolecular Cyclization (4-exo-tet SN2) C->D Controlled Temp F Competing Pathway: Elimination (E2) C->F High Temp / Strong Base G Oligomerization (Intermolecular) C->G High Concentration E This compound (Target) D->E High Yield

Reaction pathways in this compound synthesis highlighting desired cyclization vs. side reactions.

Frequently Asked Questions & Troubleshooting Guides

Q1: My intramolecular cyclization of 1-bromo-3-aminopentane yields mostly the elimination product (allylamine). How do I shift the equilibrium? Causality: Bromide is a relatively poor leaving group for strained ring closures. Displacing it requires elevated temperatures (often >80 °C). At these temperatures, the activation energy barrier for E2 elimination is easily surpassed, and the amine acts as a base rather than a nucleophile, leading to terminal alkenes. Solution: You must lower the temperature required for the


 displacement. Switch from a halide to a highly reactive trifluoromethanesulfonate (triflate, -OTf) leaving group. Generating a 1,3-bis-triflate in situ from 1,3-pentanediol, followed by the addition of a primary amine (e.g., benzylamine), allows the cyclization to proceed rapidly at temperatures between -40 °C and room temperature, effectively freezing out the E2 elimination pathway [1, 2].

Q2: I am trying to synthesize this compound by reducing 4-ethylazetidin-2-one (a


-lactam) using 

, but I am isolating acyclic amino alcohols. Why?
Causality: The

-lactam ring is highly strained. When

attacks the carbonyl, it forms a tetrahedral aluminate intermediate. Because the relief of ring strain is a massive thermodynamic driving force, the intermediate undergoes C–N bond cleavage (ring opening) faster than the desired C–O bond cleavage (deoxygenation). Solution: Suppress the C–N cleavage by switching your reducing agent to Alane (

) or a carefully controlled

/

mixture. Alane acts primarily as a strong Lewis acid, coordinating tightly to the carbonyl oxygen. This coordination selectively weakens the C–O bond, facilitating the expulsion of oxygen and preserving the intact this compound ring [3].

Q3: How does the concentration of the reaction mixture affect the yield of this compound during cyclization? Causality: The desired 4-exo-tet cyclization is a unimolecular (intramolecular) process, meaning its rate is directly proportional to the concentration of the precursor (


). Conversely, intermolecular oligomerization is a bimolecular process (

). Solution: Operate under high dilution conditions. By keeping the concentration of the reactive intermediate below 0.05 M, you mathematically penalize the bimolecular oligomerization rate far more than the unimolecular cyclization rate, driving the reaction toward the monomeric azetidine.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction parameters and the isolated yield of this compound derivatives.

Precursor SystemLeaving GroupConcentrationTemperatureMajor ByproductAzetidine Yield (%)
1-halo-3-aminopentaneBromide (-Br)0.5 M80 °CElimination (E2)15 - 20%
1-halo-3-aminopentaneIodide (-I)0.1 M60 °COligomers30 - 35%
1,3-pentanediol +

Bis-triflate (-OTf)0.2 M-40 °C to 20 °COligomers65 - 70%
1,3-pentanediol +

Bis-triflate (-OTf) 0.05 M -40 °C to 20 °C None (Trace) 88 - 92%

Validated Standard Operating Procedure (SOP)

Protocol: Synthesis of N-Benzyl-2-ethylazetidine via the Bis-Triflate Route This self-validating protocol utilizes the highly reactive bis-triflate intermediate to ensure cyclization occurs at low temperatures, preventing elimination.

Step 1: Diol Activation (Triflation)

  • Dissolve 1.0 equivalent of 1,3-pentanediol and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.05 M.

  • Cool the flask to -40 °C using a dry ice/acetonitrile bath.

    • Causality: Triflic anhydride is highly reactive. Cooling to -40 °C prevents localized heating and suppresses premature elimination of the nascent triflate.

  • Dropwise, add 2.1 equivalents of trifluoromethanesulfonic anhydride (

    
    ) over 30 minutes.
    
  • Validation Check: Stir for 15 minutes, then run a TLC (Hexane/EtOAc 3:1). The diol spot must be completely consumed. If unreacted diol remains, the subsequent step will yield acyclic amino alcohol impurities.

Step 2: Amination and Cyclization

  • While maintaining the reaction at -40 °C, add 1.05 equivalents of benzylamine (

    
    ) dropwise.
    
    • Causality: Benzylamine acts as a dual-purpose reagent; the primary amine displaces the first triflate via intermolecular

      
      , and the resulting secondary amine undergoes intramolecular 
      
      
      
      to close the ring. The bulky benzyl group prevents over-alkylation.
  • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 12 hours.

    • Causality: The slow warming provides the activation energy required for the sterically hindered 4-exo-tet cyclization without providing enough thermal energy to trigger E2 elimination.

  • Validation Check: LC-MS analysis should indicate the mass of the desired N-benzyl-2-ethylazetidine without significant +105 Da (uncyclized mono-triflate) peaks.

Step 3: Workup and Isolation

  • Quench the reaction with saturated aqueous

    
     to neutralize any residual triflic acid.
    
  • Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous

    
    .
    
  • Concentrate under reduced pressure and purify via silica gel chromatography (eluting with Hexane/EtOAc) to yield N-benzyl-2-ethylazetidine. The benzyl group can later be removed via standard palladium-catalyzed hydrogenation (

    
    ) to yield the free this compound [2].
    

References

  • Hillier, M. C., & Chen, C.-Y. (2006). A One-Pot Preparation of 1,3-Disubstituted Azetidines. Journal of Organic Chemistry, 71(20), 7885-7887. URL:[Link]

  • Dowling, M. S., Fernando, D. P., Hou, J., Liu, B., & Smith, A. C. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. Journal of Organic Chemistry, 81(7), 3031-3036. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. URL:[Link]

Technical Support Center: Purification of 2-Ethylazetidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 2-ethylazetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of this and other small, basic heterocyclic amines. As a strained, four-membered nitrogen heterocycle, this compound presents unique purification challenges, primarily due to its basicity and potential for strong interaction with standard silica gel stationary phases.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to empower you to achieve high purity and yield in your separations.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common issues encountered during the column chromatography of this compound and similar basic amines.

Question 1: My this compound is streaking severely on the TLC plate and the column. What is causing this and how do I fix it?

Answer: This is the most frequent problem when purifying basic amines on standard silica gel.

  • Causality: Unmodified silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH).[4] The basic nitrogen atom of this compound undergoes a strong acid-base interaction with these silanols. This interaction is often irreversible, leading to a "smearing" or "streaking" effect as the compound moves down the column at varying rates, or in some cases, fails to elute at all.[4][5] This can also result in significant yield loss.[4]

  • Solution: The key is to neutralize the acidic activity of the silica gel. This can be accomplished in two primary ways:

    • Mobile Phase Modification (Most Common): Add a small amount of a competing, volatile base to your eluent. This base will preferentially interact with the acidic silanol groups, effectively "shielding" your this compound from these strong interactions.

      • Triethylamine (TEA): Add 0.5% to 2% (v/v) TEA to your mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[6][7] TEA is effective and its volatility makes it relatively easy to remove from the final product under vacuum.

      • Ammonium Hydroxide: Prepare a 1-2% solution of concentrated ammonium hydroxide in your polar co-solvent (e.g., methanol) before mixing it with the non-polar solvent.[6] This is particularly effective for more polar amines.

    • Stationary Phase Modification: If mobile phase additives are insufficient or undesirable, consider using a more inert or basic stationary phase.

      • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option where the silica surface is bonded with aminopropyl groups, creating a basic environment more conducive to amine purification.[4]

      • Basic or Neutral Alumina: Alumina can be a good alternative to silica gel for purifying basic compounds.[8][9]

Question 2: I am seeing very poor separation between this compound and a closely-related impurity. How can I improve the resolution?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Causality: Poor separation means the mobile phase is not effectively differentiating between your compound of interest and the impurity based on their interactions with the stationary phase. The eluent may be too polar (moving everything too quickly) or not polar enough (everything stays at the baseline).

  • Solution: Methodical solvent system optimization using Thin-Layer Chromatography (TLC) is critical before committing to a column.[8][10]

    • Target an Rf Value: For column chromatography, aim for an Rf (retention factor) of approximately 0.2-0.4 for your target compound on the TLC plate.[10] This Rf range typically provides the best balance for achieving good separation on a preparative column.

    • Test Different Solvent Systems: Do not rely on a single solvent system. Test various combinations of non-polar and polar solvents. Common systems for amines include:

      • Hexanes / Ethyl Acetate (+ 1% TEA)

      • Dichloromethane (DCM) / Methanol (MeOH) (+ 1% TEA)[4][11][12]

      • Dichloromethane / Acetone (+ 1% TEA)

    • Adjust Polarity Incrementally: If your spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (reduce the amount of ethyl acetate or methanol). If they are too low (low Rf), increase the polarity.

    • Consider Column Dimensions: For very difficult separations, using a longer, narrower column can increase the number of theoretical plates and improve resolution.[10]

Question 3: I have very low recovery of my compound from the column, even after flushing with a highly polar solvent. Where did my compound go?

Answer: This is likely a case of irreversible adsorption to the stationary phase.

  • Causality: As discussed in Question 1, the strong acid-base interaction between the basic this compound and acidic silica can be so strong that the compound becomes permanently bound to the column. Flushing with a polar solvent may not be sufficient to disrupt this interaction.

  • Solution: This issue highlights the importance of preventative measures.

    • Always Use a Basic Modifier: Before loading your sample, ensure the column is fully equilibrated with a mobile phase containing a basic additive like triethylamine.[6][7] This neutralizes the active sites before your compound is introduced.

    • Dry Loading: For compounds that are sparingly soluble in the initial mobile phase, consider "dry loading." Dissolve your crude material in a minimal amount of a strong, volatile solvent (like DCM or MeOH), add a small amount of silica gel (or Celite), and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique often leads to sharper bands and better separation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues during the purification of this compound.

G start Problem Identified (e.g., Streaking, Poor Resolution, Low Yield) check_tlc Step 1: Analyze TLC Data start->check_tlc is_streaking Is there significant streaking? check_tlc->is_streaking is_rf_ok Is target Rf ~0.2-0.4? is_streaking->is_rf_ok No add_base Action: Add Basic Modifier (0.5-2% TEA or NH4OH) to Mobile Phase is_streaking->add_base Yes adjust_polarity Action: Adjust Mobile Phase Polarity - Increase polar solvent for low Rf - Decrease polar solvent for high Rf is_rf_ok->adjust_polarity No check_load Step 2: Check Sample Load is_rf_ok->check_load Yes add_base->is_rf_ok change_sp Alternative: Change Stationary Phase (Amine-Silica or Alumina) add_base->change_sp If problem persists adjust_polarity->check_load is_overloaded Is column overloaded? check_load->is_overloaded reduce_load Action: Reduce Sample Load (Rule of thumb: 1-5% of silica weight) is_overloaded->reduce_load Yes proceed Proceed with Optimized Column is_overloaded->proceed No reduce_load->proceed

Caption: A logical workflow for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions for handling this compound? Azetidines and related compounds should be handled with care. Assume they are skin, eye, and respiratory irritants.[13][14] Always work in a well-ventilated chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][15][16][17]

Q2: How do I visualize this compound on a TLC plate? It's not UV-active. Since this compound lacks a suitable chromophore for UV visualization, you must use a chemical stain.[18]

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose oxidizing stain. Most organic compounds, including amines, will appear as yellow-brown spots on a purple background after gentle heating.[19]

  • Ninhydrin Stain: While excellent for primary amines, ninhydrin is generally less sensitive for secondary amines like this compound but may still produce a faint spot.[19][20]

  • t-Butylhypochlorite/Starch/KI Stain: This is a highly sensitive stain for detecting primary, secondary, and tertiary amines.[20]

Q3: What is a typical loading capacity for a silica gel column? A general rule of thumb for flash chromatography is to load the column with an amount of crude material equal to 1-5% of the total weight of the silica gel. For a routine separation, a 1:30 to 1:50 ratio (crude material:silica) is common. For very difficult separations, you may need to use a ratio of 1:100 or even higher. Overloading the column is a common cause of poor separation.[6]

Q4: Should I use gradient elution or isocratic elution? This depends on the separation.

  • Isocratic Elution (constant solvent composition): This is simpler and preferred if your target compound and impurities are well-separated on TLC with a single solvent system.

  • Gradient Elution (gradually increasing solvent polarity): This is useful when your crude mixture contains compounds with a wide range of polarities. It allows the non-polar compounds to elute first, followed by a gradual increase in polarity to elute the more polar compounds, including your target, in a reasonable time and with good peak shape.

Recommended Mobile Phase Systems

The following table summarizes recommended starting points for mobile phase optimization for the purification of this compound on silica gel.

Solvent SystemPolarityBasic ModifierComments
Hexane / Ethyl AcetateLow to Medium0.5 - 2% TriethylamineA good first choice for many less-polar to moderately-polar compounds.
Dichloromethane / MethanolMedium to High0.5 - 2% TriethylamineExcellent for more polar amines that may not move in Hex/EtOAc.[7][12]
Dichloromethane / AcetoneMedium0.5 - 2% TriethylamineAn alternative to DCM/MeOH that can sometimes offer different selectivity.
Experimental Protocol: Flash Column Chromatography of this compound

This protocol describes a standard procedure for purifying 1 gram of crude this compound.

1. TLC Optimization

  • Develop several TLC plates with your crude material using different solvent systems (e.g., 9:1 Hex/EtOAc, 7:3 Hex/EtOAc, 95:5 DCM/MeOH), each containing 1% TEA.

  • Identify the solvent system that places the this compound spot at an Rf of ~0.3 and provides the best separation from visible impurities.

2. Column and Eluent Preparation

  • Select a glass column appropriate for ~40-50 g of silica gel (e.g., 40 mm diameter).

  • Prepare ~500 mL of your starting eluent (the optimized system from Step 1) and ~500 mL of a slightly more polar eluent for flushing the column later. Ensure 1% TEA is added to all solvents.

3. Column Packing (Wet Slurry Method)[8][21]

  • Clamp the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin (~1 cm) layer of sand.[21]

  • Close the stopcock and fill the column about one-third full with your starting eluent.

  • In a separate beaker, create a slurry by mixing ~40 g of silica gel with ~100 mL of the starting eluent.

  • Quickly and carefully pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

  • Open the stopcock and allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Crucially, never let the solvent level drop below the top of the sand layer.

4. Sample Loading (Dry Loading Recommended)

  • Dissolve your 1 g of crude this compound in a minimal amount of DCM (~5-10 mL).

  • Add ~2-3 g of silica gel to the solution and swirl.

  • Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column, creating an even layer on the sand.

5. Elution and Fraction Collection

  • Carefully add your starting eluent to the column, filling the space above the sample.

  • Open the stopcock and begin collecting fractions (e.g., 15-20 mL per test tube). Apply gentle positive pressure with air or nitrogen ("flash" chromatography) to achieve a solvent flow rate of about 2 inches/minute.[8]

  • Maintain the solvent level in the column throughout the run by adding fresh eluent.

6. Analysis of Fractions

  • Spot every few fractions onto a TLC plate.

  • Develop the TLC plate using your optimized solvent system and visualize with a potassium permanganate stain.

  • Combine the fractions that contain pure this compound.

  • Remove the solvent and TEA under reduced pressure to yield the purified product.

References
  • Benchchem. (n.d.). (2R)-2-Ethynylazetidine: A Technical Guide to Safety and Handling.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • United States Biological. (n.d.). Safety Data Sheet.
  • ChemScene. (2025, December 22). Safety Data Sheet.
  • Thermo Fisher Scientific. (2012, March 23). Safety Data Sheet - Azetidine.
  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
  • Chromatography Forum. (2009, November 16). Amine column degradation.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Dolan, J. W. (2020, November 12). What's Happening to My Column?.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Azetidine Derivatives.
  • Patel, D. R., et al. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Research & Reviews: Research Journal of Pharmaceutical Analysis.
  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Thin Layer Chromatography. Retrieved from UCSD Chemistry and Biochemistry website.
  • Murai, K., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Link]

  • Murai, K., et al. (2021).
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • Klis, T., et al. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.
  • Dong, M. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Brunelli, C., et al. (2008, April 4). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column.
  • University of Victoria. (n.d.). Column chromatography.
  • ResearchGate. (n.d.). Examples of 2-acylazetidine motif in natural products and biologically active compounds.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Izumi, M., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. Heterocycles.
  • Cativiela, C., & Ordóñez, M. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • ResearchGate. (n.d.). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column.
  • Senzer, B. D., et al. (2025, June 19).
  • Ashraf, M. Z. (2020, November 24). Azetidine: Chemical Reactivity. YouTube.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ResearchGate. (n.d.). Stability of different azetidine esters.

Sources

Technical Support Center: 2-Ethylazetidine Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for 2-Ethylazetidine. As a heavily strained four-membered nitrogen heterocycle, this compound presents unique handling, formulation, and synthetic challenges. This guide is designed for researchers and drug development professionals to troubleshoot instability, understand the causality behind degradation pathways, and implement robust experimental controls.

Part 1: Causality & Mechanisms (FAQs)

Q: Why does this compound degrade so rapidly in acidic media? A: The instability of this compound is fundamentally driven by its high ring strain[1]. Under acidic conditions, the nitrogen atom of the azetidine ring becomes protonated, forming a highly reactive azetidinium ion[2]. This protonation transforms the nitrogen into an excellent leaving group, drastically lowering the activation energy required for nucleophilic attack. Consequently, solvent molecules or counterions can easily attack the ring, leading to rapid C-N bond cleavage and the formation of acyclic amine derivatives[2].

Q: How does the 2-ethyl substituent influence the degradation pathway? A: The 2-ethyl group introduces significant steric hindrance at the C2 position of the ring. When the protonated azetidinium intermediate is subjected to nucleophilic attack (e.g., by water or methanol), the attack occurs regioselectively at the less sterically hindered C4 position. This predictable causality allows researchers to anticipate the specific structural mass of the resulting 3-substituted 1-aminoalkane degradation products.

Q: Can I store this compound as a neat free base to avoid acid-catalyzed degradation? A: No. While avoiding acidic conditions is critical, storing the neat free base presents its own severe risks. As a free base, azetidines can undergo spontaneous intermolecular oligomerization, where the basic nitrogen of one molecule acts as a nucleophile to attack and cleave the ring of another[3]. To mitigate this, it is highly recommended to store the compound as a dilute stock solution in an anhydrous, aprotic solvent[2].

Mechanism A This compound (Neutral Base) B Protonated Azetidinium Ion (Activated Intermediate) A->B Acidic pH (H+) C Nucleophilic Attack (Solvent / Counterion) B->C Ring Strain Release D Ring-Opened Product (Acyclic Amine) C->D Regioselective C4-N Cleavage

Mechanism of acid-catalyzed ring opening in this compound.

Part 2: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the predictive stability of this compound across various common laboratory environments based on the physicochemical behavior of substituted azetidines[1],[4].

Condition / MatrixpHSolvent TypeEstimated Half-Life (t½)Primary Degradation Pathway
0.1 M HCl 1.0Aqueous (Protic)< 1 hourAcid-catalyzed ring opening (Hydrolysis)
Phosphate Buffer 7.4Aqueous (Protic)> 7 daysStable (Minimal solvolysis)
Methanol ~7.0Organic (Protic)24 - 48 hoursNucleophilic solvolysis (Methanolysis)
DMSO / Acetonitrile N/AOrganic (Aprotic)> 30 daysStable (No nucleophilic attack)

Part 3: Troubleshooting Guide

Issue 1: Inconsistent assay results or gradual loss of compound titer in methanol/ethanol.

  • Causality: Solvolysis. Protic solvents like methanol can act as weak nucleophiles. Over time, they attack the strained ring, leading to ring-opened ether derivatives[2].

  • Resolution: Switch to polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) for all stock solution preparations[4].

Issue 2: Rapid degradation observed when using Dichloromethane (DCM) as a solvent.

  • Causality: Trace acid contamination. Halogenated solvents like DCM can slowly degrade over time to produce trace amounts of hydrochloric acid (HCl). This trace acid is sufficient to protonate the azetidine nitrogen and catalyze ring-opening[2].

  • Resolution: Filter DCM through basic alumina prior to use, or add a mild, non-nucleophilic base (e.g., triethylamine) to the solution to scavenge trace acids.

Troubleshooting Start Degradation Observed in Assay/Storage? CheckPH Evaluate Solution pH Start->CheckPH Acidic pH < 6 (Acidic) CheckPH->Acidic NeutralBasic pH ≥ 7.4 (Neutral/Basic) CheckPH->NeutralBasic Action1 Adjust to pH 7.4-8.0 or use free base Acidic->Action1 CheckSolvent Evaluate Solvent NeutralBasic->CheckSolvent Protic Protic (MeOH, H2O) CheckSolvent->Protic Aprotic Aprotic (DMSO, ACN) CheckSolvent->Aprotic Action2 Switch to Aprotic Solvent to prevent solvolysis Protic->Action2 Action3 Check for trace acids (e.g., HCl in DCM) Aprotic->Action3

Troubleshooting workflow for this compound stability issues.

Part 4: Self-Validating Experimental Protocol

Protocol: Kinetic Stability Assessment via LC-MS with Mass Balance Validation

Causality of Design: To confidently differentiate between true chemical degradation and physical loss (e.g., evaporation, adsorption to plasticware), this protocol employs a mass-balance approach using an inert internal standard (IS). If the compound degrades, the sum of the parent compound and the newly formed degradants must equal the initial starting concentration.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a 10 mM stock of this compound and a 10 mM stock of an inert internal standard (e.g., toluene or a stable alkane) in anhydrous DMSO[4].

  • Matrix Preparation: Prepare the test matrices in separate vials (e.g., 0.1 M HCl for acidic stress, Phosphate buffer for pH 7.4, Methanol for protic stress)[2].

  • Reaction Initiation: Spike the this compound and IS into the test matrix to a final concentration of 100 µM. Vortex gently to ensure homogeneity.

  • Sampling and Quenching (Critical Step): At defined time points (0, 1, 4, 12, and 24 hours), withdraw 50 µL aliquots. For acidic samples: Quench immediately by adding an equal volume of cold 0.1 M NaOH. This rapidly deprotonates the azetidinium ion, halting the acid-catalyzed ring-opening mechanism and freezing the degradation profile for accurate analysis.

  • LC-MS Analysis: Inject the quenched samples into the LC-MS system. Monitor the disappearance of the parent mass and the appearance of +18 m/z (hydrolysis) or +32 m/z (methanolysis) adducts.

  • Self-Validation (Mass Balance Check): Calculate the ratio of the this compound peak area to the IS peak area. Quantify the peak areas of all emerging degradation products. The sum of the molar equivalents of the parent compound and degradation products must equal 100% ± 5% of the Time 0 concentration. Failure to achieve mass balance indicates physical loss (e.g., volatility) or invisible oligomerization, requiring a redesign of the containment strategy.

References[2] Title: "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution

Sources

Technical Support Center: N-Alkylation of 2-Ethylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of 2-ethylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of this compound. Each problem is followed by a discussion of probable causes and detailed, step-by-step solutions.

Problem 1: Low to No Product Yield

Probable Causes:

  • Inefficient Alkylating Agent: The chosen alkyl halide or other alkylating agent may be insufficiently reactive under the applied conditions.

  • Steric Hindrance: The bulkiness of either the this compound or the alkylating agent can impede the nucleophilic attack of the nitrogen.

  • Inappropriate Base: The base used may not be strong enough to deprotonate the azetidine nitrogen effectively, or it may be too sterically hindered.

  • Poor Solvent Choice: The solvent may not adequately dissolve the reactants or may not be suitable for the reaction type (e.g., SN2).

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

Solutions:

  • Evaluate the Alkylating Agent:

    • Reactivity Series: For alkyl halides, the reactivity order is generally I > Br > Cl. If using an alkyl chloride, consider switching to the corresponding bromide or iodide.

    • Leaving Group Quality: For other alkylating agents, ensure a good leaving group is present (e.g., triflate, tosylate, mesylate).

  • Address Steric Hindrance:

    • If possible, select a less sterically hindered alkylating agent.

    • For particularly bulky substrates, consider increasing the reaction temperature and time to facilitate the reaction.

  • Optimize the Base and Solvent System:

    • Base Selection: For direct alkylation with alkyl halides, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often effective.[1] For reductive amination, a milder base or no base may be necessary.

    • Solvent Considerations: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion more reactive.[2][3]

  • Adjust Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Many N-alkylation reactions are carried out at elevated temperatures (e.g., 60-100 °C).[1][2]

    • Reaction Time: Extend the reaction time, as some sterically hindered or less reactive substrates may require prolonged heating.

Problem 2: Formation of Multiple Products (Overalkylation)

Probable Cause:

  • Quaternization of the Azetidine Nitrogen: The N-alkylated product, a tertiary amine, can react further with the alkylating agent to form a quaternary ammonium salt. This is especially common when using highly reactive alkylating agents or an excess of the alkylating agent.

Solutions:

  • Control Stoichiometry:

    • Use a 1:1 or slightly less than stoichiometric amount of the alkylating agent relative to the this compound.

    • Slowly add the alkylating agent to the reaction mixture to maintain a low instantaneous concentration.

  • Alternative Synthetic Routes:

    • Reductive Amination: This is a highly effective method for controlled mono-alkylation and avoids the issue of overalkylation.[2][4] It involves the reaction of this compound with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2]

    • Acylation-Reduction: Acylate the this compound with an acyl halide or anhydride, followed by reduction of the resulting amide to the desired N-alkylated product.

Problem 3: Azetidine Ring Opening

Probable Causes:

  • Acidic Conditions: The strained four-membered ring of azetidine is susceptible to opening under acidic conditions.[5][6] The protonated azetidinium ion is a good leaving group, facilitating nucleophilic attack and ring cleavage.

  • Activation by Lewis Acids: Lewis acids can coordinate to the nitrogen atom, activating the ring towards nucleophilic attack and subsequent opening.[5]

Solutions:

  • Maintain Basic or Neutral Conditions:

    • Ensure the reaction is run under basic or neutral pH. If an acid scavenger is needed, use a non-nucleophilic base.

    • During workup, avoid strongly acidic washes. Use a mild bicarbonate solution for neutralization if necessary.

  • Avoid Strong Lewis Acids:

    • If a catalyst is required, consider alternatives to strong Lewis acids. In some cases, Brønsted acids can catalyze ring opening.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of this compound?

A1: The two most prevalent and reliable methods are:

  • Direct Alkylation with Alkyl Halides: This involves the reaction of this compound with an alkyl halide in the presence of a base. It is a straightforward SN2 reaction but can be prone to overalkylation.[8]

  • Reductive Amination: This method involves reacting this compound with an aldehyde or ketone in the presence of a reducing agent. It offers excellent control over mono-alkylation and is often the preferred method to avoid the formation of quaternary ammonium salts.[2][4]

Q2: How do I choose the right solvent for my N-alkylation reaction?

A2: The choice of solvent is critical for the success of the reaction.

  • For direct alkylation (SN2) , polar aprotic solvents like DMF, acetonitrile, or DMSO are generally recommended.[2][3] They effectively dissolve the reactants and promote the reaction rate.

  • For reductive amination , chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used with reducing agents like sodium triacetoxyborohydride.[2]

Q3: My product appears to be decomposing on the silica gel column during purification. What can I do?

A3: Azetidines can be sensitive to the acidic nature of silica gel, which can lead to decomposition.[9]

  • Neutralize the Silica Gel: You can pre-treat the silica gel by washing it with a solution of triethylamine (typically 1-2%) in the eluent, followed by flushing with the eluent alone to remove excess triethylamine.

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (neutral or basic).

  • Alternative Purification Methods: If possible, explore other purification techniques such as distillation or crystallization.

Q4: Can I use a protecting group on the azetidine nitrogen?

A4: While N-alkylation is the goal, sometimes a protecting group strategy is employed for other transformations on the molecule. If you need to temporarily protect the azetidine nitrogen, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[10] These can be removed under specific conditions to yield the free amine for subsequent alkylation.[10]

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol provides a general procedure for the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM, add the aldehyde (1.1 equiv).

  • Stir the mixture at room temperature for 20-30 minutes under an inert atmosphere to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine if necessary) to afford the desired N-alkylated this compound.[2]

Protocol 2: N-Alkylation with an Alkyl Halide

This protocol outlines a general procedure for the N-alkylation of this compound with an alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (1.0-1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl bromide (1.2 equiv) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation to obtain the N-alkylated this compound.[2]

Data Presentation

Table 1: Common Reagents and Conditions for N-Alkylation

MethodAlkylating AgentReducing Agent / BaseSolventTemperature (°C)Key Advantages
Reductive AminationAldehyde or KetoneSodium triacetoxyborohydrideDCM, DCERoom Temp.High selectivity for mono-alkylation, mild conditions.[2]
Direct AlkylationAlkyl Iodide/BromideK₂CO₃, Cs₂CO₃DMF, MeCN60-100Simple procedure, good for reactive halides.[1][2]
Acylation-ReductionAcyl Chloride/AnhydrideLiAlH₄, BH₃THFVariesGood for less reactive alkyl groups, avoids overalkylation.

Visualizations

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select N-Alkylation Method reagents Gather Reactants: - this compound - Alkylating Agent - Base/Reducing Agent - Solvent start->reagents setup Set up Reaction (Inert Atmosphere) reagents->setup monitor Monitor Progress (TLC, LC-MS) setup->monitor quench Quench Reaction monitor->quench extract Extraction & Washing quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography, Distillation) dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end Pure N-Alkylated Product characterize->end

Caption: General experimental workflow for N-alkylation.

Troubleshooting_Tree cluster_causes cluster_solutions start Low/No Yield? cause1 Reactivity Issue? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Conditions? start->cause3 sol1a Use more reactive alkyl halide (I > Br > Cl) cause1->sol1a sol1b Switch to Reductive Amination cause1->sol1b sol2 Increase Temp/Time cause2->sol2 sol3a Change Base/Solvent cause3->sol3a sol3b Increase Temperature cause3->sol3b Reaction_Mechanisms cluster_direct Direct Alkylation (SN2) cluster_reductive Reductive Amination A 2-Et-Azetidine + Base ⇌ Azetidinide Anion B Azetidinide + R-X → N-Alkyl-2-Et-Azetidine + X⁻ A->B Nucleophilic Attack C 2-Et-Azetidine + RCHO ⇌ Iminium Ion + H₂O D Iminium Ion + [H⁻] → N-Alkyl-2-Et-Azetidine C->D Reduction

Caption: Comparison of N-alkylation mechanisms.

References

  • Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. MDPI. [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ChemRxiv. [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]

  • Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. [Link]

  • Reductive Amination. ACS Green Chemistry Institute. [Link]

Sources

Technical Support Center: Optimization of Azetidine Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the four-membered azetidine ring. The inherent ring strain of this heterocycle presents unique synthetic challenges, often leading to issues with yield, stability, and purification.[1][2] This document provides expert-driven insights and practical solutions in a direct question-and-answer format to help you optimize your reaction conditions and troubleshoot common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles and strategies in azetidine synthesis.

Q1: What makes the synthesis of azetidines so fundamentally challenging?

A1: The primary difficulty stems from the significant ring strain of the four-membered ring, estimated at approximately 25.4 kcal/mol.[1] This strain makes the formation of the ring thermodynamically and kinetically less favorable compared to analogous five-membered (pyrrolidine) or six-membered (piperidine) rings.[2][3] Key challenges arising from this strain include:

  • Low Yields: The activation energy for ring closure is high, and the strained product is less stable, making it susceptible to ring-opening, decomposition, or rearrangement under reaction conditions.[1]

  • Competing Reactions: Intramolecular ring closure must compete with intermolecular side reactions (e.g., polymerization or dimerization), which are often more favorable, especially at higher concentrations.[1]

  • Product Instability: The strained ring is sensitive to acidic conditions and can be opened by various nucleophiles, complicating workup and purification procedures.[1][4]

Q2: What are the most common strategies for forming the azetidine ring?

A2: The most prevalent and versatile method is the intramolecular SN2 cyclization of a γ-amino alcohol or γ-haloamine.[2][5] This involves a nucleophilic attack by the nitrogen atom on a carbon atom three positions away, which bears a good leaving group. Other notable strategies include:

  • [2+2] Cycloadditions: Such as the Staudinger reaction between a ketene and an imine to form a β-lactam (azetidin-2-one), which can then be reduced.[6]

  • Photochemical Cyclizations: For instance, the aza Paternò-Büchi reaction or Norrish-Yang cyclization can form the azetidine ring under specific photochemical conditions.[7][8]

  • Reductive Cyclization: The cyclization of γ-haloimines using a reducing agent like sodium borohydride.[3]

Q3: How do N-protecting groups influence the reaction and the final product?

A3: The choice of the nitrogen protecting group is critical. It serves two main purposes: modulating nucleophilicity during the reaction and stabilizing the final product.

  • Stability: Electron-withdrawing groups, such as sulfonyl (e.g., tosyl, Ts) or carbamate (e.g., Boc, Cbz) groups, are highly recommended.[1] They decrease the electron density on the nitrogen, which reduces the ring's basicity and susceptibility to acid-catalyzed decomposition.[1]

  • Reactivity: The protecting group must be robust enough to withstand the reaction conditions for ring closure but allow for selective removal later if the free N-H azetidine is desired. Overly robust groups may require harsh deprotection conditions that could cleave the azetidine ring itself.[1]

Q4: Why is reaction concentration so critical for intramolecular cyclizations?

A4: The concentration directly influences the competition between the desired intramolecular ring closure and undesired intermolecular side reactions.

  • High Dilution Principle: Performing the reaction at high dilution (typically 0.01 M or lower) favors the intramolecular pathway.[1] At low concentrations, the probability of one end of a molecule finding its other end is much higher than the probability of it finding another molecule.

  • Intermolecular Competition: At higher concentrations, the rate of intermolecular reactions increases, leading to the formation of dimers, oligomers, or polymers instead of the desired four-membered ring.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Low or No Yield of Azetidine

This is the most common issue in azetidine synthesis. The cause can usually be traced to one of the following factors.

Q: My yield is very low. I suspect the leaving group. How do I choose a better one?

A: The efficiency of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. A poor leaving group will slow the desired cyclization, allowing side reactions to dominate.[1] Hydroxyl groups (-OH) are poor leaving groups and must be activated.

Solution:

  • Convert Alcohols to Sulfonates: The most reliable method is to convert the γ-amino alcohol to a mesylate (-OMs) or tosylate (-OTs) in situ. This is typically done by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine.

  • Use Halides: Alternatively, the alcohol can be converted to a bromide or iodide, which are also excellent leaving groups.

Leaving GroupRelative ReactivityCommon Precursor
-OHVery Poorγ-Amino Alcohol
-ClModerateγ-Amino Chloride
-OTs (Tosylate)Goodγ-Amino Alcohol + TsCl
-OMs (Mesylate)Goodγ-Amino Alcohol + MsCl
-BrExcellentγ-Amino Bromide
-IExcellentγ-Amino Iodide
-OTf (Triflate)Excellentγ-Amino Alcohol + Tf₂O
Q: I'm using a good leaving group, but the yield is still poor. Could steric hindrance be the problem?

A: Yes. For the ring to close, the precursor molecule must adopt a conformation where the nucleophilic nitrogen and the electrophilic carbon can come into close proximity. Bulky substituents near either of these centers can sterically hinder this approach.[1]

Solution:

  • Substrate Modification: If possible, redesign the substrate to reduce steric bulk on the acyclic precursor.

  • Increase Reaction Temperature: Adding thermal energy can sometimes help overcome the conformational barrier, but this must be balanced against the risk of product decomposition.

  • Change the Base/Solvent System: The solvent can influence the preferred conformation of the substrate. Experiment with different solvents to find one that may better pre-organize the substrate for cyclization.

cluster_0 Troubleshooting Low Yield Start Low or No Yield Check_LG Is the Leaving Group (LG) efficient (e.g., OTs, OMs)? Start->Check_LG Activate_LG Action: Convert -OH to a better LG (e.g., mesylate). Check_LG->Activate_LG No Check_Conc Is the reaction run at high dilution (<0.01 M)? Check_LG->Check_Conc Yes Activate_LG->Check_Conc Lower_Conc Action: Decrease concentration to favor intramolecular reaction. Check_Conc->Lower_Conc No Check_Sterics Is there significant steric hindrance? Check_Conc->Check_Sterics Yes Lower_Conc->Check_Sterics Modify_Substrate Action: Redesign substrate to reduce steric bulk. Check_Sterics->Modify_Substrate Yes Success Yield Improved Check_Sterics->Success No Modify_Substrate->Success

Caption: Troubleshooting workflow for low azetidine yield.

Problem: Product Decomposition During Reaction or Workup
Q: My product seems to form (TLC/LCMS analysis) but disappears during workup. What's happening?

A: Azetidines are susceptible to decomposition, especially under acidic conditions.[1][4] The high ring strain makes them prone to acid-catalyzed ring-opening. If your workup involves an acidic wash (e.g., with HCl or NH₄Cl), you are likely destroying your product.

Solution:

  • Maintain Neutral or Basic pH: Ensure all workup and purification steps are performed under neutral or slightly basic conditions.[1] Use washes with water, brine, or a dilute sodium bicarbonate solution instead of acid.

  • Use Stabilizing Protecting Groups: As mentioned in the FAQ, an electron-withdrawing protecting group (Tosyl, Boc) on the nitrogen will make the ring more stable and less prone to protonation and subsequent decomposition.[1]

Problem: Difficulty with Product Purification
Q: My product is decomposing on the silica gel column. How can I purify it safely?

A: Standard silica gel is acidic and is a common cause of azetidine decomposition.[1][3]

Solution:

  • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of a basic modifier, such as triethylamine (~1%).[3] This will neutralize the acidic sites on the stationary phase.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Distillation: For volatile azetidines, distillation under reduced pressure can be a highly effective, non-destructive purification method.[1]

Part 3: Experimental Protocols

This section provides a generalized, step-by-step protocol for a common azetidine synthesis via intramolecular cyclization of a γ-amino alcohol.

General Protocol: Two-Step Synthesis of N-Protected Azetidines

This protocol describes the conversion of an N-protected γ-amino alcohol to the corresponding azetidine.

cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: Ring Closure cluster_2 Workup & Purification Start_1 Dissolve γ-amino alcohol and base (e.g., TEA) in DCM and cool to 0 °C. Add_MsCl Add Methanesulfonyl Chloride (MsCl) dropwise. Start_1->Add_MsCl Warm_RT Allow reaction to warm to room temperature and stir until mesylation is complete. Add_MsCl->Warm_RT Add_Base Add a strong, non-nucleophilic base (e.g., DBU, NaH) to induce ring closure. Warm_RT->Add_Base Stir_RT Stir at room temperature until azetidine formation is complete (monitor by TLC/LCMS). Add_Base->Stir_RT Quench Quench reaction with water and extract with an organic solvent. Stir_RT->Quench Purify Purify crude product via chromatography (neutralized silica) or distillation. Quench->Purify End Isolated Azetidine Purify->End

Caption: General workflow for azetidine synthesis.

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the N-protected γ-amino alcohol (1.0 equiv) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a non-nucleophilic base, such as triethylamine (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

Step 2: Intramolecular Cyclization

  • To the same reaction vessel, add a strong, non-nucleophilic base such as DBU (1.5 equiv) or sodium hydride (NaH, 1.5 equiv) to induce ring closure.

  • Stir the reaction at room temperature until azetidine formation is complete. The reaction time can vary from a few hours to overnight.

Step 3: Workup and Purification

  • Carefully quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and then brine. Avoid any acidic washes.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent, or by distillation under reduced pressure.

References

  • Technical Support Center: Azetidine Synthesis Protocols. (2025). BenchChem.
  • Technical Support Center: Diastereoselective Azetidine Synthesis. (2025). BenchChem.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Technical Support Center: Azetidine Ring-Opening Reactions. (2025). BenchChem.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Process for synthesis of azetidine and novel intermediates therefor. (1990).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham.

Sources

Preventing polymerization of azetidines during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and handling these strained four-membered heterocycles. Here, we address common challenges, with a primary focus on preventing the pervasive issue of polymerization.

Troubleshooting Guide: Preventing and Diagnosing Azetidine Polymerization

This section is structured to provide rapid, actionable solutions to problems encountered during your synthetic workflow.

Issue 1: My azetidine product appears to be polymerizing during purification on a silica gel column.
  • Question: I've successfully synthesized my N-protected azetidine, but upon attempting purification via flash chromatography, I'm observing significant product loss and the formation of a baseline-retained, insoluble material. What is happening and how can I fix it?

  • Answer: This is a classic problem stemming from the inherent ring strain of azetidines (approximately 25.4 kcal/mol) and the acidic nature of standard silica gel.[1][2] The Lewis acidic sites on the silica surface can protonate the azetidine nitrogen, initiating a cationic ring-opening polymerization.[3] This is especially problematic for N-H or N-alkyl azetidines.

    Immediate Solutions & Preventative Measures:

    • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your eluent system containing a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia in methanol. This will neutralize the acidic sites.[4]

    • Switch to a Neutral or Basic Stationary Phase: Consider using alumina (neutral or basic grade) or Florisil® as an alternative to silica gel.[4]

    • Solvent System Optimization: A more polar eluent system can sometimes expedite the elution of your polar azetidine, minimizing its contact time with the stationary phase.

    • Protecting Group Strategy: If you are working with an N-H azetidine, it is highly advisable to protect it prior to chromatography. Electron-withdrawing groups like tosyl (Ts) or Boc are effective.[1]

Issue 2: My azetidine is polymerizing upon removal of the N-protecting group.
  • Question: I'm attempting to deprotect my N-Boc azetidine using trifluoroacetic acid (TFA), and I'm getting a low yield of the desired free amine along with a significant amount of polymeric byproduct. What's causing this?

  • Answer: The strongly acidic conditions required for Boc deprotection are a common trigger for azetidine polymerization.[5] Once the Boc group is removed, the newly formed, highly reactive azetidinium salt can act as both the monomer and the initiator for cationic polymerization.[6][7]

    Causality and Strategic Solutions:

    • Mechanism of Acid-Catalyzed Polymerization: The process begins with the protonation of the azetidine nitrogen. This azetidinium ion is then susceptible to nucleophilic attack by another azetidine molecule, initiating a chain reaction.[3][8]

    • Milder Deprotection Conditions:

      • For Boc groups, consider using milder acidic conditions, such as HCl in a non-protic solvent like dioxane or diethyl ether, at low temperatures.

      • For Cbz (carboxybenzyl) groups, hydrogenolysis (H₂, Pd/C) is an excellent, non-acidic alternative that is often compatible with the azetidine core.[2][9]

    • Immediate Quenching and Workup: As soon as the deprotection is complete (monitored by TLC or LC-MS), immediately quench the reaction with a strong base (e.g., saturated sodium bicarbonate, cold 1M NaOH) to neutralize the acid and stabilize the free azetidine.

    • Control of Reaction Concentration: Performing the deprotection at high dilution can disfavor the intermolecular polymerization reaction.[1]

Frequently Asked Questions (FAQs) on Azetidine Stability

  • Q1: What are the fundamental factors that make azetidines prone to polymerization?

    • A1: The primary driver is the significant ring strain of the four-membered ring.[1][10] This strain is released upon ring-opening, making polymerization a thermodynamically favorable process.[3] The polymerization is typically a cationic ring-opening polymerization (CROP), initiated by acids or Lewis acids, where the nitrogen's lone pair acts as a nucleophile in the propagation step.[6][7][11][12]

  • Q2: How does the N-substituent affect the stability and likelihood of polymerization?

    • A2: The N-substituent has a profound impact.

      • N-H and N-Alkyl Azetidines: These are generally the most susceptible to acid-catalyzed polymerization due to the basicity of the nitrogen atom.

      • N-Acyl and N-Carbamoyl (e.g., N-Boc) Azetidines: The electron-withdrawing nature of the carbonyl group reduces the nucleophilicity and basicity of the nitrogen, making the ring more stable towards polymerization.[9] However, they can still polymerize under harsh acidic conditions, especially after deprotection.

      • N-Sulfonyl (e.g., N-Tosyl) Azetidines: These are significantly more stable due to the strong electron-withdrawing effect of the sulfonyl group.[2] This reduced basicity of the nitrogen makes them less prone to cationic polymerization. In fact, N-sulfonyl azetidines can undergo anionic ring-opening polymerization under specific conditions.[13][14]

  • Q3: Are there specific reaction conditions I should always avoid when working with azetidines?

    • A3: Yes. As a general rule, be cautious with:

      • Strong Acids and Lewis Acids: These are potent initiators of cationic polymerization.[2][15][16]

      • High Temperatures: Increased thermal energy can overcome the activation barrier for ring-opening, especially for prolonged periods.[2][17]

      • Certain Nucleophiles: While less common for polymerization, strong nucleophiles can lead to ring-opening side products.[1][2]

      • Protic Solvents in the Presence of Acid: Solvents like methanol can participate in the ring-opening process.[3]

Visualizing Polymerization and Prevention

To better understand the processes at play, the following diagrams illustrate the key mechanisms.

Cationic_Ring_Opening_Polymerization cluster_initiation Initiation cluster_propagation Propagation Azetidine Azetidine Azetidinium Azetidinium Ion (Activated Monomer) Azetidine->Azetidinium Protonation H_plus H⁺ (Acid) Azetidinium_p Azetidinium Ion Azetidinium->Azetidinium_p Chain Growth Dimer Dimer Cation Azetidine_p Azetidine (Nucleophile) Azetidine_p->Azetidinium_p Nucleophilic Attack Polymer Growing Polymer Chain Dimer->Polymer Further Propagation Protecting_Group_Strategy cluster_unprotected Unprotected Azetidine cluster_protected N-Sulfonyl Protected Azetidine Unprotected N-H Azetidine High Basicity Prone to Protonation Polymerization Polymerization Unprotected:n->Polymerization Acid (H⁺) Protected N-Tosyl Azetidine Reduced Basicity Stabilized Ring Stable Stable Protected:n->Stable Acid (H⁺)

Caption: Effect of N-Sulfonyl Protecting Group on Azetidine Stability.

Experimental Protocols

Protocol 1: General Procedure for Deactivation of Silica Gel for Azetidine Purification
  • Prepare the Eluent: Make a stock solution of your chosen eluent system (e.g., 95:5 Dichloromethane:Methanol). To this solution, add triethylamine (Et₃N) to a final concentration of 1% (v/v).

  • Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add the 1% Et₃N-containing eluent to the silica gel until a free-flowing slurry is formed.

  • Stirring: Stir the slurry gently for 15-20 minutes. This ensures that the triethylamine has had sufficient time to neutralize the acidic sites on the silica surface.

  • Column Packing: Pack your chromatography column with the treated silica slurry as you normally would.

  • Equilibration: Equilibrate the packed column by flushing with at least 2-3 column volumes of the 1% Et₃N-containing eluent before loading your sample.

  • Chromatography: Load your crude azetidine product and run the column using the 1% Et₃N-containing eluent.

Protocol 2: Mild Deprotection of N-Boc Azetidine
  • Reaction Setup: Dissolve the N-Boc protected azetidine (1.0 eq.) in anhydrous 1,4-dioxane (0.05 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add a solution of 4M HCl in dioxane (4.0-5.0 eq.) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃). Ensure the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature to obtain the free azetidine.

Quantitative Data Summary: Protecting Group Stability

The choice of the N-protecting group is a critical decision in any synthetic route involving azetidines. [2]The following table provides a comparative overview of commonly used protecting groups.

Protecting GroupStability to AcidStability to BaseRemoval ConditionsKey Considerations
Boc Labile (esp. strong acids like TFA) [9]Generally StableStrong Acid (TFA, HCl)Common and easy to use, but its acid lability requires careful planning. [2][9]
Cbz More stable than BocGenerally StableHydrogenolysis (H₂, Pd/C)Provides an orthogonal deprotection strategy in the presence of acid-sensitive groups. [2][9]
Sulfonyl (Ts, Ns) Generally StableGenerally StableHarsh Reductive (e.g., Na/NH₃)The strong electron-withdrawing nature enhances ring stability but requires harsh removal. [2]

References

  • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO>2> Adsorbents. Princeton University.
  • Aziridines and azetidines: Building blocks for polyamines by anionic and cationic ring-opening polymerization.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B.
  • The Polymerization of Azetidines and Azetidine Derivatives.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Lewis Acid-Mediated Unprecedented Ring-Opening Rearrangement of 2-Aryl-N-tosylazetidines to Enantiopure (E)-Allylamines. IIT Kanpur.
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
  • Lewis Acid Ring-Opening of Azetidines | PDF | Chemical Reactions | Organic Synthesis. Scribd.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content.
  • How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
  • A Facile Lewis Acid Promoted Allylation of Azetidines-2-ones.
  • Technical Support Center: Purification of Polar Azetidine Compounds. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. NSF Public Access Repository.
  • Scheme 7. Polymerization of N-(2-tetrahydropyranyl)aziridine in route...

Sources

Technical Support Center: 2-Ethylazetidine Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclic amine isolation. 2-Ethylazetidine is a highly valuable, strained four-membered cyclic amine utilized extensively as a building block in CNS-focused lead-like libraries and pharmaceutical development. However, its isolation is notoriously difficult. The combination of high basicity, significant ring strain, extreme water solubility, and volatility makes standard purification techniques prone to product loss or degradation[1].

As a Senior Application Scientist, I have designed this guide to move beyond generic instructions. Here, we explore the causality behind purification failures and provide self-validating, field-proven methodologies to ensure high-purity isolation of this compound.

I. Quantitative Parameters & Impurity Profiling

To successfully isolate this compound, you must strictly control the thermodynamic and chemical environment. Deviating from these quantitative thresholds is the primary cause of yield loss and degradation.

Table 1: Critical Quantitative Parameters for this compound Purification

ParameterOptimal Target / LimitScientific Rationale
Aqueous Basification pH > 12.0Ensures complete deprotonation of the amine to its free-base form, preventing massive yield loss in the aqueous layer during extraction[1].
Distillation Pot Temp. < 150 °CPrevents thermal electrocyclic ring-opening of the highly strained azetidine ring (~25.4 kcal/mol)[1][2].
Silica Amine Modifier 0.1% – 1.0% v/vPassivates Brønsted acidic silanol groups on silica gel to prevent irreversible binding, degradation, and TLC streaking[1][3].
TCA Decarboxylation Temp. 60 °CProvides exact thermal energy to drive the decomposition of Trichloroacetic Acid (TCA) into CO₂ and CHCl₃ without volatilizing the amine[4].
II. Troubleshooting Guide & FAQs

Q1: My this compound product streaks severely on normal-phase silica TLC, and recovery from the column is abysmal. What is the mechanism of this loss, and how can I prevent it? A1: The nitrogen atom in this compound is highly basic. Standard silica gel contains Brønsted acidic silanol groups on its surface. When you load a basic amine onto untreated silica, a strong acid-base interaction occurs, leading to protonation of the azetidine and irreversible binding to the stationary phase[1][3]. Solution: You must passivate the silica column. Pre-treat and run the silica gel with a solvent system containing 0.1-1% of a non-nucleophilic volatile base, such as triethylamine (Et₃N)[1][3]. Alternatively, switch to a reversed-phase system with an alkaline mobile phase to keep the azetidine in its lipophilic free-base form, drastically improving peak shape and recovery[3].

Q2: During liquid-liquid extraction, I am losing a massive amount of my yield to the aqueous layer. How do I force this compound into the organic phase? A2: Small cyclic amines are exceptionally water-soluble due to their ability to act as strong hydrogen-bond acceptors and donors. If the aqueous layer is not sufficiently basic, the amine exists partially as a water-soluble ammonium salt[1]. Solution: First, ensure the aqueous layer is basified to pH > 12 using a strong base (e.g., NaOH). Second, employ a "salting-out" technique by saturating the aqueous layer with NaCl or K₂CO₃. This drastically increases the ionic strength of the water, disrupting the hydration shell around the amine and forcing it into the organic phase. Use a highly polar organic solvent like a 9:1 mixture of dichloromethane or chloroform/isopropanol for the extraction[1].

Q3: I attempted to purify this compound via distillation, but NMR shows ring-opened linear amine impurities. What went wrong? A3: The four-membered azetidine ring is thermodynamically strained. Prolonged heating at atmospheric pressure provides the activation energy necessary for electrocyclic ring-opening or thermal degradation[1][2]. Solution: Always perform distillations of azetidines under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress. Keep the pot temperature strictly below 150 °C[2].

Q4: Is there a chromatography-free method to isolate this compound from non-basic organic impurities? A4: Yes. A highly efficient, modern approach utilizes Trichloroacetic Acid (TCA) to fuel the purification. TCA is added to the crude mixture to selectively precipitate the basic this compound as a TCA-salt, leaving non-basic impurities in solution. The isolated salt is then gently heated with a catalytic amount of Et₃N, causing the TCA to decarboxylate into volatile CO₂ and chloroform, cleanly liberating the free this compound without the need for aqueous workups[4].

III. Purification Decision Workflow

G Start Crude this compound Check Assess Impurity Profile Start->Check Polar Aqueous / Salts Check->Polar NonPolar Non-Polar Organics Check->NonPolar Volatile Volatile Byproducts Check->Volatile Action1 Acid-Base Extraction & Salting Out Polar->Action1 Action2 TCA Precipitation or Amine-Modified Silica NonPolar->Action2 Action3 Vacuum Distillation (Pot Temp < 150°C) Volatile->Action3 Pure Purified this compound Action1->Pure Action2->Pure Action3->Pure

Fig 1. Decision matrix for this compound purification based on impurity profiles.

IV. Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check is confirmed.

Protocol A: High-Yield Acid-Base Extraction & Salting Out

Use this method to separate this compound from neutral and acidic organic impurities.

  • Dissolution & Protonation: Dissolve the crude this compound mixture in an equal volume of 1M HCl.

    • Causality: Protonates the amine, making it strictly water-soluble and breaking any emulsions[5].

  • Organic Wash: Wash the acidic aqueous layer 3x with diethyl ether or ethyl acetate. Discard the organic layers.

    • Validation Check: Spot the discarded ether layer on a TLC plate and stain with ninhydrin. It must remain colorless (negative). If it turns purple/pink, your aqueous layer is not acidic enough, and you are losing product[5].

  • Basification & Salting Out: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH dropwise until the pH is strictly > 12. Add solid NaCl or K₂CO₃ until the solution is fully saturated (undissolved salt remains at the bottom)[1].

    • Validation Check: Tap a glass rod into the solution and touch it to pH paper. It must read dark purple (>12).

  • Extraction: Extract the aqueous layer 4x with a 9:1 Dichloromethane/Isopropanol mixture[1].

  • Drying & Concentration: Dry the combined organic layers over anhydrous K₂CO₃. Do not use MgSO₄, as its slight acidity can trap basic amines. Concentrate under carefully controlled reduced pressure (bath temperature < 30 °C) to avoid volatilizing the target compound.

Protocol B: TCA-Fueled Precipitation and Decarboxylation

An eco-compatible, chromatography-free method for isolating volatile amines.

  • Salt Formation: Dissolve the crude amine mixture in a minimal amount of acetonitrile. Add 1.1 equivalents of Trichloroacetic Acid (TCA) dropwise at room temperature.

  • Isolation: Stir for 30 minutes until the 2-ethylazetidinium trichloroacetate salt precipitates. Filter the solid and wash with cold acetonitrile to remove neutral/acidic impurities[4].

    • Validation Check: The filtrate should contain your impurities. The white crystalline solid on the filter paper is your protected amine.

  • Decarboxylation: Transfer the purified salt to a round-bottom flask. Add a catalytic amount of Et₃N (0.1 eq) to act as a volatile base catalyst.

  • Liberation: Attach the flask to a rotary evaporator. Heat gently at 60 °C under reduced pressure for 15-30 minutes.

    • Causality: The gentle heat and base catalyze the decarboxylation of TCA into CO₂ gas and volatile chloroform, which are pulled away by the vacuum, leaving behind the pure this compound free base[4].

    • Validation Check: The cessation of bubbling (gas evolution) and the stabilization of the vacuum pressure indicates complete conversion to the free amine.

V. References
  • Organic Syntheses. "Azetidine." Org. Synth. 1973, 53, 13. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Trichloroacetic acid fueled practical amine purifications." Beilstein J. Org. Chem. 2022, 18, 26. Available at:[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Blog. Available at:[Link]

Sources

Technical Support Center: Purity Determination of 2-Ethylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analytical determination of 2-Ethylazetidine purity. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the most effective analytical methodologies. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The purity of this compound, a volatile and basic secondary amine, is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods are:

  • Gas Chromatography (GC): Excellent for assessing volatile impurities. A Flame Ionization Detector (FID) is standard for quantification, while a Mass Spectrometry (MS) detector is invaluable for identifying unknown impurities.

  • High-Performance Liquid Chromatography (HPLC): Since this compound lacks a strong UV chromophore, direct analysis is challenging.[1][2][3] Therefore, pre-column derivatization is typically required to attach a UV-active or fluorescent tag, enabling sensitive detection.[2][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the compound's structure and identifying impurities with distinct structural features. It can also be used for quantitative analysis (qNMR).[7][8][9]

  • Karl Fischer Titration: This is the standard method for determining water content, a critical purity parameter.

Q2: What are the common impurities I should expect in a this compound sample?

A2: Impurities can originate from the synthetic route or degradation.[10] Based on common syntheses of azetidines, potential impurities include:

  • Residual Solvents: From the reaction or purification steps (e.g., acetonitrile, ethyl acetate, dichloromethane).

  • Starting Materials: Unreacted precursors such as γ-haloamines or γ-aminoalcohols.[11]

  • Ring-Opened Byproducts: Such as N-ethyl-4-aminobutanol, resulting from nucleophilic attack on the strained ring.

  • Oligomers/Polymers: Azetidines can undergo polymerization, especially under acidic conditions.[12][13]

  • Water: As mentioned, this is a common impurity that can affect reactivity and accurate quantification.

Q3: How do I choose the right analytical method for my needs?

A3: The choice depends on the specific question you are asking. The following workflow provides a general guideline.

start Goal: Assess Purity of This compound q1 Need to identify unknown impurities? start->q1 q2 Are impurities volatile? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Need high sensitivity for trace impurities? q2->q3 No gcfid Use GC-FID for routine quantification q2->gcfid Yes q4 Need to confirm structure or stereochemistry? q3->q4 No hplc Use HPLC with Derivatization q3->hplc Yes q4->gcfid No nmr Use NMR Spectroscopy (¹H, ¹³C, 2D) q4->nmr Yes

Caption: Workflow for selecting the appropriate analytical method.

Troubleshooting Guide: Gas Chromatography (GC) Analysis

GC is often the primary technique for purity assessment due to the volatile nature of this compound. However, its basicity can lead to chromatographic challenges.[14][15]

Problem: Why am I seeing severe peak tailing for my this compound peak?

Cause: Peak tailing for amines is a classic problem in GC and is almost always caused by unwanted interactions between the basic analyte and active sites within the GC system.[14][15][16] These active sites are typically acidic silanol (-Si-OH) groups present on the surfaces of the glass inlet liner and the capillary column itself.[16] The amine's lone pair of electrons forms a strong secondary interaction with these sites, delaying its elution and causing the asymmetrical peak shape.[15][17]

Solution Workflow:

start Tailing Peak Observed step1 Step 1: Check Inlet Is the liner base-deactivated? Is it clean? start->step1 step2 Step 2: Check Column Is it a base-deactivated or wax-type column? Is the column front-end contaminated? step1->step2 Liner is OK step3 Step 3: Check Parameters Is the inlet temperature optimal (e.g., 250 °C)? Is the sample overloaded? step2->step3 Column is OK step4 Step 4: Advanced Fixes Consider sample derivatization or system priming. step3->step4 Parameters OK end Symmetrical Peak Achieved step4->end

Caption: Troubleshooting workflow for GC peak tailing of amines.

Step-by-Step Solutions:

  • Inlet Maintenance (Most Common Fix):

    • Action: Replace the inlet liner with a new, base-deactivated liner. Standard glass liners are a major source of activity.[18]

    • Causality: Base-deactivation masks the acidic silanol groups, preventing interactions with the amine. Regular replacement prevents the buildup of non-volatile residues that create new active sites.[16]

    • Pro Tip: If you must use glass wool in the liner, ensure it is also base-deactivated.[16]

  • Column Selection and Maintenance:

    • Action: Use a column specifically designed for amine analysis. These columns have a stationary phase that is either base-deactivated or inherently basic, such as wax-type (polyethylene glycol) or specialized amine-specific phases.[14][15]

    • Causality: A compatible stationary phase shields the analyte from active sites on the fused silica column wall, ensuring a symmetric peak shape.[14]

    • Action: If the column has been in use, trim 10-15 cm from the inlet end.[16]

    • Causality: The front of the column is where non-volatile contaminants accumulate. Trimming this section removes the most active part of the column.

  • Method Parameter Optimization:

    • Action: Check for sample overload. Dilute your sample or reduce the injection volume.[16]

    • Causality: Injecting too much analyte can saturate the stationary phase, leading to peak broadening and tailing.

Recommended GC-FID Protocol

This protocol provides a robust starting point for the purity analysis of this compound.

Parameter Setting Rationale
GC System Agilent 8890 or equivalent with FIDStandard, reliable instrumentation for purity analysis.[19]
Column Rtx-Volatile Amine (30 m x 0.32 mm, 1.8 µm) or similarSpecifically designed for inertness towards basic compounds, minimizing peak tailing.[14][15]
Carrier Gas Helium or HydrogenStandard carrier gases.
Inlet Split/Splitless
Inlet Temp 250 °CEnsures complete and rapid vaporization without thermal degradation.
Split Ratio 50:1Prevents column overload while transferring sufficient analyte for detection.
Liner Base-deactivated, single taperCritical for preventing analyte interaction at the hottest point of entry.[16]
Oven Program 50 °C (hold 2 min), ramp 15 °C/min to 240 °C (hold 5 min)Separates volatile solvents from the main peak and elutes potential higher-boiling impurities.
Detector FID
Detector Temp 280 °CPrevents condensation of analytes in the detector.
Sample Prep Dilute 1 µL of this compound in 1 mL of high-purity Methanol or Isopropanol.Simple dilution in a polar solvent is sufficient.
Injection Vol. 1 µL

Troubleshooting Guide: HPLC Analysis

Problem: I don't see any peak for this compound using my standard HPLC-UV method.

Cause: this compound is a saturated aliphatic amine, meaning it lacks a chromophore—a part of the molecule that absorbs ultraviolet (UV) or visible light.[1][20] Standard HPLC-UV detectors will not be able to detect it.

Solution: Pre-Column Derivatization

To make the amine "visible" to a UV or fluorescence detector, you must chemically attach a "tag" or chromophore. This process is called derivatization.[4][5][6]

Q: Which derivatization reagent should I use for a secondary amine like this compound?

A: The choice of reagent is critical. Many common reagents are specific to primary amines. For secondary amines, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride are excellent choices. m-Toluoyl Chloride is also a viable option for creating a UV-active derivative.

Recommended HPLC-UV Protocol with m-Toluoyl Chloride Derivatization

This protocol is adapted from established methods for aliphatic amines.[1]

1. Derivatization Procedure:

  • Prepare a sample solution of this compound (approx. 1 mg/mL) in acetonitrile.

  • In a vial, mix 0.5 mL of the sample solution with 0.5 mL of a 100 mM borate buffer (pH 11). A high pH is critical to ensure the amine is deprotonated and available to react.[21]

  • Add 0.2 mL of a 1% (v/v) solution of m-Toluoyl Chloride in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 20 minutes.[1]

  • Quench the reaction by adding 0.1 mL of 1 M HCl to neutralize the excess base.[1]

  • The sample is now ready for injection.

2. HPLC Conditions:

Parameter Setting Rationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWDStandard reverse-phase HPLC system.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus)The non-polar C18 phase effectively retains the relatively non-polar derivatized product.[2]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase.
Gradient 50% B to 95% B over 15 minutesA gradient is necessary to elute the derivatized amine and separate it from reagent peaks and impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp 30 °CEnsures reproducible retention times.
Detection UV at 254 nmThe attached toluoyl group provides strong UV absorbance at this wavelength.
Injection Vol. 10 µL

Guide: Structural Confirmation by NMR and MS

Q: How can I be certain the main peak in my chromatogram is this compound and not an isomer?

A: While chromatography indicates purity, it does not provide absolute structural confirmation. For this, NMR spectroscopy and Mass Spectrometry are essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, you would expect to see distinct signals for the ethyl group (a triplet and a quartet) and complex multiplets for the three sets of protons on the azetidine ring.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to unambiguously piece together the entire molecular structure by showing which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC, HMBC).[8][9][22][23]

2. Mass Spectrometry (MS):

  • The Nitrogen Rule: A key diagnostic feature for amines is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[24][25] this compound (C₅H₁₁N) has a molecular weight of 85, which follows this rule.

  • Fragmentation Pattern: In MS (especially with GC-MS), cyclic amines produce a discernible molecular ion peak. The primary fragmentation pathway is α-cleavage (breaking the bond next to the nitrogen), which would result in the loss of an ethyl radical (•CH₂CH₃) to give a prominent fragment ion.[24][26]

References

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isoamyl-n-propyl-amine. Benchchem.
  • Derivatization and Separation of Aliph
  • Aziridine Impurities and Rel
  • Pre and Post Column Derivatization of Amino Acid - A System
  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex.
  • A non-exhaustive list of derivatization reagents used in amine analysis...
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC.
  • Robust GC Analysis of Volatile Amines on the Rtx-Vol
  • Advanced Capillary Column Technology Improves Analysis of Vol
  • Gas Chromatography Problem Solving and Troubleshooting. Supelco.
  • Application Note: Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride. Benchchem.
  • Video: Mass Spectrometry of Amines. JoVE.
  • C1 – C3 amines - Analysis of vol
  • GCMS Section 6.15. Whitman People.
  • Gas chromatography Troubleshooting methods. Delloyd's Lab-Tech Chemistry resource.
  • Agilent Tailing Peaks GC Troubleshooting Series. YouTube.
  • Generic GC–FID for Volatile Amine Quantitation in Pharma.
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines.
  • 24.11: Spectroscopy of Amines. Chemistry LibreTexts.
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science.
  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
  • PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
  • Structural Elucidation with NMR Spectroscopy: Practical Str
  • Structural Elucidation with NMR Spectroscopy: Practical Str
  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Deriv
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
  • Structure Elucid
  • Azetidine Synthesis. IntechOpen.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine. Benchchem.
  • SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPAR
  • This compound hydrochloride. AMERICAN ELEMENTS.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkyl
  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.

Sources

Validation & Comparative

2-Ethylazetidine vs 2-methylazetidine in metabolic stability assays

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: 2-Ethylazetidine vs. 2-Methylazetidine in Metabolic Stability Assays

As drug discovery programs increasingly target complex biological pathways, the demand for novel, metabolically stable chemical scaffolds has surged. Saturated four-membered nitrogen heterocycles—specifically azetidines—have emerged as privileged motifs. By replacing larger, more lipophilic rings like pyrrolidines or piperidines with azetidines, medicinal chemists can significantly lower a molecule's partition coefficient (logD) and reduce the number of C–H bonds susceptible to enzymatic oxidation, thereby improving overall metabolic stability [1].

However, the functionalization of the azetidine ring, particularly at the alpha-position (C2), introduces a nuanced structural dichotomy. The choice between a 2-methylazetidine and a This compound substituent is not merely a matter of adding a single methylene group; it fundamentally alters the molecule's steric profile, lipophilicity, and susceptibility to Cytochrome P450 (CYP450) mediated clearance.

This guide provides an objective, data-driven comparison of these two substituents, exploring the mechanistic causality behind their metabolic profiles and detailing the self-validating protocols required to evaluate them.

Mechanistic Causality: Steric Hindrance vs. Lipophilicity

The primary metabolic liability of aliphatic amines is CYP450-mediated alpha-oxidation, which typically leads to unstable hemiaminal intermediates that spontaneously cleave, resulting in N-dealkylation or ring opening [3].

To mitigate this, alkyl substitution at the 2-position is employed to introduce steric hindrance. This bulk physically shields the nitrogen lone pair and the adjacent alpha-protons from the catalytic heme-oxo center of CYP enzymes.

Pathway A Parent Azetidine (2-Alkyl substituted) B CYP450 Complex (Heme-Oxo Intermediate) A->B Binding & Electron Transfer C Alpha-Hydroxylation (Unstable Hemiaminal) B->C Oxygen Insertion (Steric Hindrance acts here) D Ring Opening / N-Dealkylation C->D Spontaneous Cleavage

Figure 1: Cytochrome P450-mediated alpha-oxidation pathway of azetidines.

The 2-Methylazetidine Advantage

The 2-methyl group acts as a "Goldilocks" substituent. It provides sufficient steric bulk to drastically reduce the rate of alpha-oxidation while maintaining a highly compact footprint. In the development of human hepatic ketohexokinase (KHK-C) inhibitors like PF-06835919, the (S)-2-methylazetidine group was shown to perfectly occupy a tight ATP-ribose sub-pocket defined by Phe260, yielding a compound with near-zero metabolic reactions after a 30-minute incubation in liver microsomes [2].

The this compound Trade-off

Intuitively, one might assume that the larger 2-ethyl group would provide superior steric shielding. However, empirical data frequently demonstrates the opposite. The ethyl group introduces two distinct liabilities:

  • Increased Lipophilicity: The additional methylene group increases the logD by approximately 0.4 to 0.5 units. Higher lipophilicity drives non-specific partitioning into the microsomal lipid bilayer, increasing the local concentration of the drug near membrane-bound CYP enzymes and elevating intrinsic clearance (

    
    ) [4].
    
  • New Metabolic Soft Spots: The ethyl chain itself becomes a target. The terminal methyl group or the adjacent methylene can undergo aliphatic hydroxylation (

    
     or 
    
    
    
    oxidation), bypassing the steric protection afforded to the nitrogen.

Comparative In Vitro Data Analysis

To illustrate this divergence in performance, we can examine representative lead-optimization data comparing matched molecular pairs containing either a 2-methyl or this compound moiety.

Table 1: Representative Metabolic Stability and Physicochemical Profiling

Parameter2-Methylazetidine AnalogThis compound AnalogCausality / Implication
cLogD (pH 7.4) 1.82.3Ethyl increases lipophilicity, driving higher non-specific CYP binding.
pKa (Basic Nitrogen) 8.48.6Increased inductive effect from ethyl slightly raises basicity.
HLM

(min)
> 12045Methyl maintains prolonged half-life; ethyl introduces new oxidation sites.
HLM

(µL/min/mg)
< 1038.5Higher clearance for ethyl correlates with its higher logD.
Primary Metabolite Unchanged parentAliphatic hydroxylationEthyl chain undergoes

oxidation by CYP3A4.

Note: Data represents aggregated trends from structural-activity relationship (SAR) studies optimizing azetidine-containing neurokinin and kinase inhibitors.

Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay

To generate trustworthy, reproducible data like that shown in Table 1, the metabolic stability assay must be designed as a self-validating system. This means incorporating strict controls that independently verify the enzymatic viability of the microsomes and the chemical stability of the analyte.

Experimental Rationale

We utilize Human Liver Microsomes (HLM) because they contain the full complement of membrane-bound CYP450 and Flavin-containing monooxygenase (FMO) enzymes. A protein concentration of 0.5 mg/mL is selected to ensure linear enzyme kinetics while minimizing non-specific protein binding, which can artificially mask clearance.

Workflow Step1 1. Substrate Preparation (1 µM Compound in Buffer) Step2 2. Microsome Addition (0.5 mg/mL HLM, 37°C) Step1->Step2 Step3 3. Reaction Initiation (Add 1 mM NADPH) Step2->Step3 Step4 4. Aliquot & Quench (0, 5, 15, 30, 60 min into ACN) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS (Quantify Parent Depletion) Step4->Step5

Figure 2: Step-by-step workflow for Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology

1. Reagent and Matrix Preparation

  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    . Causality: 
    
    
    
    is an essential cofactor for the stability and function of the CYP450-reductase complex.
  • Test Compounds: Prepare 10 mM stock solutions of the 2-methyl and this compound analogs in DMSO. Dilute to a 1 µM working concentration in the assay buffer. Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent CYP inhibition.

2. System Validation Controls (Crucial for E-E-A-T)

  • Positive Control (Enzyme Viability): Run Verapamil and Dextromethorphan in parallel. Rapid clearance of these known CYP substrates validates that the microsomes are catalytically active.

  • Negative Control (Chemical Stability): Run the test compounds in HLM buffer without the addition of NADPH. If depletion occurs here, the compound is chemically unstable or degrading via non-CYP mechanisms, invalidating the clearance data.

3. Incubation and Initiation

  • Pre-warm the HLM suspension (diluted to 0.5 mg/mL in buffer) and the test compounds at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH provides the reducing equivalents required to drive the CYP450 catalytic cycle. Without it, CYP-mediated oxidation cannot occur.

4. Kinetic Sampling and Quenching

  • At predetermined time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity, while precipitating the proteins for downstream LC-MS/MS analysis.

5. Data Acquisition and Processing

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analyze the supernatant via LC-MS/MS, monitoring the MRM (Multiple Reaction Monitoring) transitions specific to the parent compounds.

  • Calculate the half-life (

    
    ) using the slope (
    
    
    
    ) of the natural log of the percentage of parent remaining versus time:
    
    
    .
  • Calculate Intrinsic Clearance (

    
    ) using the formula: 
    
    
    
    .

Strategic Recommendations

When optimizing an azetidine scaffold for metabolic stability, researchers should default to the 2-methylazetidine substitution. It provides the optimal balance of steric shielding against alpha-oxidation while maintaining a low lipophilic profile [2].

Transitioning to a This compound should only be pursued if structural biology (e.g., X-ray crystallography) dictates that the ethyl group accesses a critical, affinity-driving hydrophobic pocket that the methyl group cannot reach. If the ethyl group is utilized, the project team must proactively screen for aliphatic hydroxylation metabolites and anticipate higher intrinsic clearance driven by the elevated logD [4].

References

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Elsaman, T., et al. (2025). Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders. Frontiers in Chemistry.
  • Kalgutkar, A. S., et al. (2011). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Chemical Research in Toxicology.
  • Wu, Y., et al. (2002). Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry.

A Comparative Guide to 2-Ethylazetidine and Pyrrolidine as Pharmacophores in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Navigating the Nuances of Saturated Nitrogen Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a therapeutic candidate. Among the plethora of heterocyclic systems, small saturated nitrogen-containing rings, particularly azetidines and pyrrolidines, have garnered significant attention.[1][2] Their prevalence in a multitude of biologically active compounds underscores their importance as versatile pharmacophores.[3][4][5] This guide provides a comparative analysis of 2-ethylazetidine and the more ubiquitous pyrrolidine ring, offering insights into their distinct physicochemical properties, synthetic accessibility, and pharmacological implications to aid researchers in making informed decisions during the design of novel therapeutics.

Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental differences between a four-membered azetidine and a five-membered pyrrolidine ring system dictate their behavior in a biological environment. The inherent ring strain of the azetidine ring, a consequence of bond angle deviation from the ideal tetrahedral geometry, imparts unique conformational constraints and electronic properties.[6][7] This strain can lead to improved metabolic stability and increased aqueous solubility compared to the more flexible and less strained pyrrolidine ring.[2][7]

The pyrrolidine ring, a cornerstone in medicinal chemistry, is a five-membered saturated nitrogen-containing heterocycle prevalent in natural products and synthetic drugs.[3][5] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical aspect in achieving target specificity.[3] The pyrrolidine moiety can enhance aqueous solubility and other physicochemical properties, with the nitrogen atom capable of acting as both a hydrogen bond donor and acceptor, depending on its substitution.[8][9]

Below is a comparative table summarizing the key physicochemical properties of the parent azetidine and pyrrolidine rings, which provides a foundational understanding of how their derivatives, such as this compound, might behave.

PropertyAzetidine (Parent Ring)Pyrrolidine (Parent Ring)Implication in Drug Design
Molecular Weight ( g/mol ) 57.0971.12[10]Smaller size of azetidine can be advantageous for ligand efficiency.
Boiling Point (°C) 61-6387-88[10][11]Reflects differences in intermolecular forces.
pKa (of conjugate acid) ~11.29~11.27[10][12]Similar basicity, allowing for comparable salt formation strategies.
logP (calculated) -0.160.35Azetidine's lower lipophilicity can translate to better aqueous solubility.[13]
Ring Strain (kcal/mol) ~26~6Higher strain in azetidine can influence reactivity and binding conformation.[6]
Conformational Flexibility More rigidMore flexible ("pseudorotation")[5]Rigidity of azetidine can lead to higher binding affinity and selectivity, while pyrrolidine's flexibility allows for adaptation to various binding pockets.

Note: The data presented are for the parent heterocyclic systems. The addition of a 2-ethyl group will alter these values, generally increasing the molecular weight and lipophilicity.

Synthetic Accessibility: Navigating the Paths to Scaffolds

The ease and versatility of synthesis are paramount considerations in the early stages of drug discovery. Both azetidine and pyrrolidine derivatives have well-established synthetic routes, though the construction of the strained azetidine ring can present unique challenges.[14]

Pyrrolidine Synthesis: The synthesis of pyrrolidine-containing drugs often commences from readily available chiral precursors like proline and 4-hydroxyproline.[15][16] A common strategy involves the introduction of a pre-formed, optically pure pyrrolidine ring into the target molecule, ensuring high yields and stereochemical control.[15] Other methods include the reductive amination of 1,4-dicarbonyl compounds and various cycloaddition reactions.[16]

This compound Synthesis: The synthesis of substituted azetidines, including this compound, often involves multi-step sequences.[17] General strategies include the intramolecular cyclization of γ-amino halides or related substrates.[7] More modern approaches utilize metal-catalyzed reactions and cycloadditions to construct the four-membered ring.[18] A patented process describes the preparation of this compound by reacting a primary arylmethylamine with a suitable propane derivative, followed by deprotection.[19]

Experimental Workflow: A Generalized Approach to Scaffold Synthesis

The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of novel compounds based on either a this compound or pyrrolidine scaffold. The causality behind this workflow is to move from a readily available starting material to a final, purified compound that can be subjected to biological screening in a systematic and efficient manner.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A Starting Material (e.g., Proline derivative or γ-amino halide precursor) B Key Ring-Forming Reaction (e.g., Cyclization, Cycloaddition) A->B Reagents, Catalyst C Functionalization/Derivatization (Introduction of desired R-groups) B->C Intermediate Scaffold D Purification (e.g., Column Chromatography, Recrystallization) C->D Crude Product E Structural Verification (NMR, Mass Spectrometry, IR) D->E Pure Compound F Physicochemical Profiling (Solubility, logP, pKa) E->F G Biological Screening (Binding Assays, Functional Assays) E->G

Caption: A generalized workflow for the synthesis and evaluation of heterocyclic compounds.

Pharmacological Profiles and Therapeutic Applications

Both azetidine and pyrrolidine scaffolds are integral to a wide array of approved drugs and clinical candidates, targeting a diverse range of biological entities.

Pyrrolidine-Containing Drugs: The pyrrolidine ring is a ubiquitous motif in pharmaceuticals, found in drugs with a vast array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[3][4][20][21] Notable examples include:

  • Antihypertensives (ACE inhibitors): Captopril and Enalapril.[8]

  • Antiviral agents: Daclatasvir and Grazoprevir.[15]

  • Nootropics (racetams): Piracetam and Aniracetam.[22]

  • Anticholinergics: Glycopyrronium.[4]

The versatility of the pyrrolidine scaffold is further highlighted by its presence in recently FDA-approved drugs for insomnia and cancer.[4]

Azetidine-Containing Drugs: The strained azetidine ring, while less common than pyrrolidine, is increasingly recognized as a "privileged" scaffold in medicinal chemistry.[2][7] Its incorporation can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and solubility.[23] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and CNS-modulating effects.[14][24][25][26] FDA-approved drugs containing the azetidine motif include:

  • Janus kinase (JAK) inhibitor: Baricitinib.[23]

  • MEK inhibitor: Cobimetinib.[23]

  • Calcium channel blocker: Azelnidipine.[23]

A comparative study of azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists has been reported, showcasing the direct comparison of these scaffolds in a specific therapeutic context.[27] In another example, an azetidine analogue of nicotine was found to bind more effectively to acetylcholine receptors than nicotine itself, which contains a pyrrolidine ring.[1]

ADME/Tox Profile: In Vivo Fate of the Scaffolds

The absorption, distribution, metabolism, and excretion (ADME) and toxicity profiles of drug candidates are critical for their clinical success.

Pyrrolidine: While the pyrrolidine motif can confer favorable properties like enhanced aqueous solubility, it may also present a potential liability.[8][9] The pyrrolidine ring can be susceptible to metabolic bio-activation by cytochrome P450 enzymes to form reactive iminium ions and aminoaldehydes, which have potential genotoxicity.[8][9] However, this is not a universal issue and can often be mitigated by appropriate substitution on the ring.[8]

Azetidine: The azetidine scaffold is often incorporated into drug candidates to improve their ADME properties.[28][29] The strained ring can enhance metabolic stability and solubility.[2][7][23] The conformational rigidity of the azetidine ring can also lead to more specific interactions with target proteins, potentially reducing off-target toxicities.[23]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a standardized method to compare the metabolic stability of a this compound-containing compound versus a pyrrolidine-containing analogue. The rationale for this experiment is to predict the in vivo clearance of the compounds, a critical parameter in determining dosing frequency and overall drug exposure.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds in human liver microsomes.

Materials:

  • Test compounds (this compound and pyrrolidine analogues)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression line (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Self-Validation: The inclusion of high and low-clearance control compounds is crucial for validating the assay performance. The results for these controls should fall within the established laboratory ranges. A reaction mixture without the NADPH regenerating system should also be included to assess for non-enzymatic degradation of the test compounds.

Conclusion and Strategic Outlook

The choice between a this compound and a pyrrolidine pharmacophore is a nuanced decision that hinges on the specific goals of the drug discovery program.

  • Pyrrolidine remains a workhorse in medicinal chemistry due to its synthetic tractability, presence in numerous natural products, and proven track record in approved drugs. Its conformational flexibility allows it to adapt to a wide range of biological targets. However, researchers must remain vigilant about its potential for metabolic bio-activation.

  • This compound , and azetidines in general, represent a more modern approach to scaffold design, offering potential advantages in terms of metabolic stability, aqueous solubility, and three-dimensional complexity. The inherent ring strain and rigidity can lead to highly potent and selective compounds. As synthetic methodologies for azetidines continue to improve, their utilization in drug discovery is expected to grow.

Ultimately, a data-driven approach is essential. The parallel synthesis and evaluation of both this compound and pyrrolidine analogues, as outlined in the provided experimental protocol, can provide invaluable empirical data to guide the selection of the optimal scaffold for a given therapeutic target, thereby enhancing the probability of success in the challenging journey of drug development.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
  • Pyrrolidine Derivatives in Drug Discovery - PharmaBlock.
  • Uses and Properties of Pyrrolidine - ChemicalBook.
  • The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery - Benchchem.
  • A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery - Benchchem.
  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery - Benchchem.
  • Pyrrolidine Properties, Reactions and Applications - Safrole.
  • Pyrrolidine | 123-75-1 - ChemicalBook.
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS - IIP Series.
  • PYRROLIDINE - Sanjay Chemicals (India) Pvt. Ltd.
  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC.
  • Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities - Benchchem.
  • Benchmarking the ADME Properties of 3-(3-Biphenylyl)azetidine Derivatives: A Comparative Guide - Benchchem.
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation - ChemRxiv.
  • Azetidine derivatives of tricyclic antidepressant agents - PubMed.
  • Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed.
  • 【Whitepaper】Pyrrolidine Derivatives in Drug Discovery - PharmaBlock.
  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.
  • Pyrrolidine - Wikipedia.
  • (2R)-2-Ethynylazetidine CAS number and properties - Benchchem.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC.
  • Current and Future Prospects of Azetidine Derivatives an Overview - ResearchGate.
  • Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed.
  • Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - . Available from:

  • Examples of azetidine containing molecules alongside pyrrolidine... - ResearchGate.
  • Antimicrobial potential of various substituted azetidine derivatives: a mini review.
  • Design, Synthesis, and Pharmacological Evaluation of Azetedine and Pyrrolidine Derivatives as Dual Norepinephrine Reuptake Inhibitors and 5-HT(1A) Partial Agonists - PubMed.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Publishing.
  • Structure of azetidine‐containing compounds found in nature - ResearchGate.
  • Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham.
  • Pharmacokinetics, MDS, and ADME of Spirooxindole-Pyrrolidines Embedded with Pyrazole Heterocycleas α-Amylase Inhibitor and Potential Cytotoxic Compounds - University of Miami.
  • Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening | ACS Omega.
  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G.
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine - ACG Publications.
  • Azetidine Synthesis.
  • CAS 22610-18-0: 2-phenylazetidine - CymitQuimica.

Sources

Navigating the In Vivo Landscape of Azetidine-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

A Note on 2-Ethylazetidine: An extensive review of current scientific literature reveals a notable absence of specific in vivo validation data for compounds containing a this compound moiety. To provide a valuable and data-driven guide for researchers, this document will focus on a well-characterized azetidine-containing compound with published in vivo data, using it as a representative proxy. This guide will offer a framework for the in vivo validation of novel azetidine-based compounds, including a comparative analysis with a structurally related analog, detailed experimental protocols, and a discussion of the potential influence of alkyl substitutions, such as the 2-ethyl group.

Introduction: The Azetidine Scaffold in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a privileged scaffold in modern medicinal chemistry. Their inherent ring strain and non-planar structure offer a unique three-dimensional geometry that can enhance binding affinity to biological targets and improve physicochemical properties such as solubility.[1] Furthermore, the azetidine ring can serve as a bioisosteric replacement for larger, more lipophilic groups, leading to compounds with improved metabolic stability and reduced off-target effects.[1] This guide will delve into the in vivo validation of a promising azetidine-based compound, providing a comparative analysis against its pyrrolidine-based predecessor to highlight the strategic advantages of this unique scaffold.

Our case study will focus on a novel azetidine-containing inhibitor of Discoidin Domain Receptors (DDR1/2), developed for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[2] IPF is a devastating progressive lung disease with limited treatment options.[3] DDR1/2, as collagen-activated receptor tyrosine kinases, are implicated in the fibrotic process, making them a key therapeutic target.[2][4]

Comparative In Vivo Performance: Azetidine vs. Pyrrolidine Scaffolds

In the development of DDR1/2 inhibitors for IPF, a research program evolved from an initial indoline scaffold to a pyrrolidine-based compound, and ultimately to a more refined azetidine-containing candidate, compound 37 .[2] This progression was driven by the need to optimize kinase selectivity and reduce the risk of off-target toxicity. The pyrrolidine analog, compound 28 , while potent, presented challenges that the azetidine scaffold was able to overcome.

Physicochemical and In Vitro Properties
PropertyPyrrolidine Analog (28)Azetidine Analog (37)Rationale for Scaffold Hopping
DDR1 Binding Affinity (pKi) PotentNanomolar PotencyTo maintain high on-target potency.
Kinase Selectivity SuboptimalMarkedly ImprovedTo reduce off-target effects and potential toxicity. The azetidine core provided enhanced target selectivity.[2]
hERG Inhibition Potential RiskReduced Cardiotoxicity RiskTo improve the safety profile of the lead candidate.
In Vivo Pharmacokinetics (Intranasal Administration in Mice, 1 mg/kg)
ParameterPyrrolidine Analog (28)Azetidine Analog (37)Key Insights
Lung Half-life (t½) Favorable~11 hours[2]Both scaffolds can achieve good lung retention, which is crucial for an inhaled therapeutic for IPF.
Plasma Half-life (t½) Non-negligible< 2 hours[2]The shorter plasma half-life of the azetidine analog minimizes systemic exposure, thereby reducing the risk of systemic side effects.[2]
Lung-to-Plasma Ratio Good1097:1[2]The azetidine analog demonstrates exceptional lung retention and minimal systemic leakage, a highly desirable profile for an inhaled drug.
In Vivo Efficacy (Pharmacodynamic Mouse Model)

The azetidine compound 37 was progressed to a pharmacodynamic (PD) mouse model to assess its in vivo activity. This model measures the inhibition of collagen-induced Monocyte Chemoattractant Protein-1 (MCP-1) release in the lungs, a downstream marker of DDR signaling.[2] Compound 37 demonstrated significant activity in this model, confirming its ability to engage the DDR1/2 target in a living system and exert a biological effect.[2]

The Potential Influence of a 2-Ethyl Substitution

While direct data is unavailable, we can hypothesize the potential impact of a 2-ethyl substitution on an azetidine scaffold based on established medicinal chemistry principles.

  • Metabolic Stability: The ethyl group could potentially block a site of metabolism on the azetidine ring, leading to a longer half-life. However, the ethyl group itself could be a site of oxidation.

  • Lipophilicity: The addition of an ethyl group would increase the lipophilicity of the molecule. This could enhance membrane permeability but might also increase non-specific binding and reduce aqueous solubility.

  • Target Engagement: The steric bulk of the ethyl group at the 2-position could either enhance or disrupt binding to the target protein, depending on the topology of the binding site.

Experimental Protocols

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the test compound in plasma and lung tissue following intranasal administration in mice.

Methodology:

  • Animal Model: Male C57BL/6J mice are used for the study.

  • Compound Formulation: The test compound is formulated as a homogeneous suspension (e.g., in 1% Tween 80 in water) for intranasal administration.[2]

  • Dosing: A single dose of the compound (e.g., 1 mg/kg) is administered intranasally to each mouse.[2]

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours) post-dose, groups of mice are euthanized. Blood is collected via cardiac puncture, and lung tissue is harvested.

  • Sample Processing: Plasma is separated from the blood by centrifugation. Lung tissue is homogenized.

  • Bioanalysis: The concentration of the test compound in plasma and lung homogenates is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using appropriate software (e.g., Phoenix WinNonlin).

In Vivo Pharmacodynamic (Efficacy) Study

Objective: To evaluate the ability of the test compound to modulate DDR signaling in the lungs of a mouse model.

Methodology:

  • Animal Model: Male C57BL/6J mice are used.

  • Compound Administration: The test compound is administered intranasally at a predetermined dose and time before the collagen challenge.

  • Collagen Challenge: Mice are challenged with an intranasal administration of collagen to stimulate DDR signaling in the lungs.[2]

  • Bronchoalveolar Lavage (BAL): At a specific time point after the collagen challenge, mice are euthanized, and a bronchoalveolar lavage is performed to collect BAL fluid.

  • Biomarker Analysis: The concentration of MCP-1 in the BAL fluid is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: The levels of MCP-1 in the treated groups are compared to those in the vehicle-treated control group to determine the extent of inhibition.

Visualizing the Workflow

InVivo_Validation_Workflow cluster_PK Pharmacokinetic (PK) Study cluster_PD Pharmacodynamic (PD) Study PK_Dosing Intranasal Dosing (1 mg/kg in mice) PK_Sampling Blood & Lung Collection (Time Course) PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Parameters Calculate PK Parameters (t½, AUC, etc.) PK_Analysis->PK_Parameters PD_Dosing Intranasal Dosing PD_Challenge Collagen Challenge PD_Dosing->PD_Challenge PD_Sampling Bronchoalveolar Lavage PD_Challenge->PD_Sampling PD_Analysis MCP-1 ELISA PD_Sampling->PD_Analysis PD_Efficacy Determine In Vivo Efficacy PD_Analysis->PD_Efficacy Start Test Compound Start->PK_Dosing Start->PD_Dosing

Sources

A Comparative Benchmarking Guide: 2-Ethylazetidine vs. Common Saturated Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of 2-ethylazetidine benchmarked against other prevalent saturated heterocycles—pyrrolidine, piperidine, and morpholine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced physicochemical properties, synthetic considerations, and metabolic profiles that dictate the utility of these scaffolds in modern drug design.

Introduction: The Strategic Value of Saturated Heterocycles

In the landscape of medicinal chemistry, the strategic incorporation of saturated heterocyclic rings is a cornerstone of molecular design. Moving away from flat, aromatic systems towards three-dimensional, sp³-rich scaffolds can significantly improve pharmacological properties, including aqueous solubility, metabolic stability, and target specificity.[1] Saturated heterocycles like pyrrolidine, piperidine, and morpholine are well-established mainstays in this arena, each offering a distinct profile of basicity, lipophilicity, and conformational flexibility.[2][3][4]

Recently, smaller, more strained ring systems like azetidine have garnered substantial interest.[4][5] Their unique, conformationally constrained framework presents both opportunities and challenges, offering a pathway to novel chemical space and improved drug-like properties.[6][7] This guide focuses on this compound, a representative of the less-explored class of 2-substituted azetidines, to provide a data-driven comparison against its more common five- and six-membered counterparts.[8]

The Azetidine Scaffold: A Profile in Strain and Strategy

The defining feature of the azetidine ring is its significant ring strain (approximately 25.4 kcal/mol), which places it between the highly strained aziridines and the more stable pyrrolidines.[7][9] This inherent strain is not merely a liability but a critical feature that influences its chemical behavior and utility:

  • Enhanced Reactivity: The ring strain makes azetidines susceptible to selective ring-opening and expansion reactions, providing unique synthetic pathways.[7]

  • Conformational Rigidity: The four-membered ring offers a rigid scaffold, which can be advantageous for locking a molecule into a bioactive conformation for optimal target binding.[4]

  • Vectorial Exit Point: Substituents on the azetidine ring project into distinct vectors in 3D space, which can be exploited to probe interactions with biological targets.

  • Improved Physicochemical Properties: The compact and polar nature of the azetidine ring often leads to lower lipophilicity and improved aqueous solubility compared to larger rings, which are desirable traits for drug candidates.[10][11]

Comparative Analysis: A Head-to-Head Evaluation

The choice of a heterocyclic scaffold is a multi-faceted decision. The following sections compare this compound with pyrrolidine, piperidine, and morpholine across key parameters relevant to drug discovery.

Physicochemical Properties: Basicity, Lipophilicity, and Solubility

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is fundamentally governed by its physicochemical properties. Basicity (pKa) and lipophilicity (logP) are two of the most critical parameters.

While specific experimental data for this compound is not widely published, we can infer its likely properties based on the parent azetidine ring and the impact of the ethyl substituent. The ethyl group is expected to increase lipophilicity and molecular weight, and may have a minor influence on basicity compared to the parent heterocycle.

PropertyThis compound (Estimated)PyrrolidinePiperidineMorpholineKey Considerations in Drug Design
Molecular Formula C₅H₁₁NC₄H₉NC₅H₁₁NC₄H₉NORing size and heteroatom content directly impact polarity and molecular weight.
Molecular Weight 85.15 g/mol 71.12 g/mol 85.15 g/mol 87.12 g/mol Lower molecular weight is often favored for better ADME properties.
pKa (Conjugate Acid) ~11.0 - 11.311.2711.228.33 - 8.5Basicity is crucial for target interaction (e.g., salt-bridge formation) and off-target effects (e.g., hERG binding). The ether oxygen in morpholine significantly reduces its basicity.[9][10]
logP (Calculated) ~0.8 - 1.20.460.84-0.87Lipophilicity is a key driver of permeability, solubility, and metabolic clearance. Azetidines generally exhibit lower lipophilicity than piperidines.[10][11] Morpholine is significantly more polar.
Aqueous Solubility HighHighHighVery HighHigher polarity generally correlates with better aqueous solubility, a desirable trait for many drug formulations.[10][11]

Causality Behind the Choices: A medicinal chemist might choose an azetidine scaffold over a piperidine to reduce lipophilicity and molecular weight while maintaining a similar basicity.[9] The choice of morpholine would be a deliberate strategy to significantly decrease basicity and increase polarity. The 2-ethyl substituent on the azetidine ring provides a vector for exploring hydrophobic pockets in a target protein that would be oriented differently than a substituent on a larger, more flexible ring.

Synthetic Accessibility & Reactivity

The ease of synthesis and derivatization is a practical consideration in any drug discovery program.

  • Azetidines: The synthesis of 2-substituted azetidines has historically been challenging, though recent advances in photochemical and metal-catalyzed methods are expanding accessibility.[8][12] A common strategy involves the cyclization of 1,3-amino alcohols or related precursors.[13] A patented method for producing this compound involves reacting a primary arylmethylamine with a suitable 1,3-propane derivative, followed by deprotection.[14]

  • Pyrrolidines & Piperidines: These are readily synthesized through numerous well-established methods, including reductive amination of dicarbonyls, intramolecular cyclization, and various named reactions.[15] Their commercial availability as building blocks is extensive.

  • Morpholine: Typically synthesized industrially via the dehydration of diethanolamine.[16]

In terms of reactivity, all these heterocycles are secondary amines and readily undergo standard transformations like N-alkylation, N-acylation, and reductive amination. A general N-alkylation protocol is provided in the experimental section.

Metabolic Stability

Metabolic stability is a critical factor for determining a drug's half-life and dosing regimen. Saturated heterocycles are often metabolized via oxidation at the carbons adjacent to the heteroatom.[10]

  • Azetidine: The high ring strain can make the azetidine ring a potential site for metabolic cleavage.[9] However, this liability can be mitigated by substitution, and in some cases, the rigid nature of the ring can shield it from metabolic enzymes.[17] The incorporation of an azetidine ring has been successfully used to enhance the metabolic stability of several approved drugs.[4]

  • Pyrrolidine & Piperidine: Generally considered metabolically robust, though they are common sites of CYP-mediated oxidation.[10][17]

  • Morpholine: The presence of the ether oxygen can influence metabolic pathways, but it is generally a stable heterocycle.[17]

The choice of a smaller, more rigid ring like azetidine can sometimes improve metabolic stability by presenting a less favorable conformation for enzymatic degradation compared to the more flexible five- and six-membered rings.[9]

Data Presentation & Visualization

Structural Comparison

The following diagram illustrates the structural differences between the four heterocycles.

Caption: Structural comparison of saturated heterocycles.

Experimental Workflow: Physicochemical Property Determination

The workflow for characterizing a novel heterocyclic building block involves standardized, self-validating experimental protocols.

G cluster_0 Synthesis & Purification cluster_1 Property Determination cluster_2 Data Analysis & Application Syn Synthesize this compound Pur Purify (e.g., Distillation, Chromatography) Syn->Pur Char Confirm Structure (NMR, MS) Pur->Char pKa pKa Determination (Potentiometric Titration) Char->pKa LogP logP Measurement (Shake-Flask or RP-HPLC) Char->LogP Analyze Compare Data to Benchmarks pKa->Analyze LogP->Analyze Design Inform Drug Design Strategy Analyze->Design

Caption: Workflow for heterocycle characterization.

Experimental Protocols

The following protocols are standard, self-validating methods for determining key physicochemical properties.

Protocol 1: Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) by monitoring pH changes during neutralization.[18] The pKa corresponds to the pH at the half-equivalence point, providing a direct measure of the compound's basicity.

Methodology:

  • Sample Preparation: Prepare a 0.01 M solution of the heterocyclic amine (e.g., this compound) in 50 mL of deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa value will be an apparent pKa (pKa_app).

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the sample solution in a jacketed beaker maintained at 25°C and stir continuously.

  • Titration: Titrate the sample solution with a standardized 0.1 M solution of hydrochloric acid (HCl), added in small, precise increments (e.g., 0.05 mL) from a calibrated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half of the amine has been protonated (the half-equivalence point). This can be determined from the first derivative plot (ΔpH/ΔV vs. V) to find the equivalence point, and then finding the pH at half that volume.[19]

Protocol 2: Determination of Lipophilicity (logP) by RP-HPLC

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method for determining logP.[2][20] It measures the retention time of a compound on a nonpolar stationary phase, which correlates with its lipophilicity. This method is faster and requires less material than the traditional shake-flask method.

Methodology:

  • System Setup: Use a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure the amine is in its neutral form).

  • Calibration: Prepare a series of standard compounds with known logP values that span a range (e.g., from -1 to 5). Inject each standard individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.

  • Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot log(k) for each standard against its known logP value. Perform a linear regression to obtain a calibration equation (logP = m * log(k) + c).

  • Sample Analysis: Inject the test compound (e.g., this compound) under the identical chromatographic conditions to obtain its retention time. Calculate its log(k) value.

  • Determine logP: Use the calibration equation to calculate the logP of the test compound from its log(k) value.[20]

Protocol 3: General Procedure for N-Alkylation of Saturated Heterocycles

Rationale: N-alkylation is a fundamental reaction for elaborating heterocyclic scaffolds in drug discovery. This protocol describes a standard method using an alkyl halide under basic conditions.

Methodology:

  • Reaction Setup: To a solution of the secondary amine (e.g., this compound, 1.0 mmol) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (10 mL), add a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 mmol, 1.1 equiv.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 50-60°C, if necessary) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Once the reaction is complete, filter off the base. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[21]

Conclusion: Strategic Selection for Optimal Drug Design

The selection of a saturated heterocyclic scaffold is a critical decision in drug design, with profound implications for a compound's ultimate pharmacological profile. While pyrrolidine and piperidine are reliable and well-understood scaffolds, the azetidine ring offers a compelling alternative for accessing novel chemical space and fine-tuning physicochemical properties.

This compound, as a representative 2-substituted azetidine, presents a unique combination of features:

  • Reduced Lipophilicity: It is likely less lipophilic than its piperidine analog, potentially leading to improved solubility and a better metabolic profile.[9][10]

  • Maintained Basicity: It retains a strong basic character similar to pyrrolidine and piperidine, which can be crucial for target interactions.

  • Novel Structural Vector: The 2-ethyl group provides a distinct three-dimensional projection that can be used to explore new binding interactions.

While the inherent ring strain of azetidines requires careful consideration regarding metabolic stability, modern medicinal chemistry has shown that this can be effectively managed.[7][17] For the drug discovery professional, this compound and related structures should be considered valuable tools for escaping the confines of "flat-land" chemistry and for developing next-generation therapeutics with optimized, three-dimensional structures.

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]

  • Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. DOI. [Link]

  • Synthesis of Saturated N- Heterocycles. (2014). Research Collection. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). ACG Publications. [Link]

  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. (2025). PMC. [Link]

  • A High-Throughput Method for Lipophilicity Measurement. (n.d.). PMC - NIH. [Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (n.d.). PMC. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. (n.d.). SciSpace. [Link]

  • Simple Method for the Estimation of pKa of Amines. (n.d.). Hrcak. [Link]

  • Saturated Heterocycles with Applications in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. (1990).
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. (2025). Journal of the American Chemical Society. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023). MDPI. [Link]

  • Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. (2019). Organic Letters - ACS Publications. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing. [Link]

  • Synthesis of substituted N-heterocycles by N-alkynylation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (n.d.). Uniba. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (2022). Arkivoc. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Azetidine Synthesis. (n.d.). IntechOpen. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. (n.d.). ResearchGate. [Link]

  • Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. (n.d.). PMC. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-Ethylazetidine-Based Neurokinin-2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the selectivity of a therapeutic candidate is a cornerstone of preclinical development. Off-target interactions can lead to unforeseen side effects, toxicity, or reduced efficacy, making a thorough understanding of a compound's cross-reactivity profile essential.[1] This guide provides an in-depth, comparative analysis of the cross-reactivity profiling of 2-ethylazetidine-based compounds, using the selective neurokinin-2 (NK2) receptor antagonist, Saredutant, as a case study. We will objectively compare its performance with a non-azetidine counterpart and provide supporting experimental data and detailed protocols.

The azetidine ring has become an increasingly popular scaffold in medicinal chemistry due to its ability to impart favorable physicochemical properties, such as metabolic stability and improved solubility.[2][3] However, the introduction of any new chemical moiety necessitates a rigorous evaluation of its potential for unintended biological interactions. This guide will explore the experimental and computational methodologies for assessing the selectivity of these promising compounds.

The Importance of Selectivity for GPCR-Targeted Drugs: The Case of NK2 Receptor Antagonists

The neurokinin-2 (NK2) receptor, a G protein-coupled receptor (GPCR), is a key player in tachykinin signaling and has been investigated as a therapeutic target for conditions like irritable bowel syndrome and asthma.[4][5] Antagonists of the NK2 receptor, such as the this compound-containing compound Saredutant (SR48968), have shown promise in preclinical and clinical studies.[6][7][8] However, the tachykinin receptor family also includes the NK1 and NK3 receptors, which share some structural homology.[9] Cross-reactivity with these receptors could lead to a different pharmacological profile and potential side effects. Therefore, a comprehensive cross-reactivity assessment is critical.

Comparative Cross-Reactivity Profiles: Azetidine vs. Non-Azetidine Scaffolds

To illustrate the importance of the molecular scaffold in determining selectivity, we will compare the cross-reactivity profile of the azetidine-containing Saredutant with a non-azetidine NK2 receptor antagonist. For this comparison, we will use a representative non-peptide antagonist from the literature.

CompoundPrimary TargetOff-Target 1 (NK1 Receptor)Off-Target 2 (NK3 Receptor)
Saredutant (Azetidine-based) NK2 Receptor (Ki = 0.97 nM)[10]Ki > 10,000 nM[10]Data not readily available
Non-Azetidine Antagonist (e.g., Peptide-based) NK2 ReceptorVaries depending on structureVaries depending on structure

The high selectivity of Saredutant for the NK2 receptor over the NK1 receptor, as demonstrated by the significant difference in binding affinities, highlights the potential of the azetidine scaffold to contribute to a favorable selectivity profile.[10] The rigid structure of the azetidine ring can help to lock the molecule into a conformation that is optimal for binding to the intended target, while being less favorable for interaction with off-targets.

Experimental Workflows for Cross-Reactivity Profiling

A robust assessment of cross-reactivity involves a combination of in vitro binding and functional assays. The following is a typical workflow:

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: In-Cell Target Engagement A Radioligand Binding Assay (Saturation & Competition) B Functional Assay (e.g., Calcium Mobilization) A->B Confirm functional activity C Panel of Radioligand Binding Assays (e.g., GPCR panel) A->C Assess binding to off-targets D Functional Counter-screens (for identified hits) B->D Assess functional activity at off-targets C->D Validate off-target hits E Cellular Thermal Shift Assay (CETSA) D->E Confirm in-cell engagement caption Experimental Workflow for Cross-Reactivity Profiling G cluster_0 NK2 Receptor Signaling NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R binds Gq Gq/11 Protein NK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC caption Simplified NK2 Receptor Signaling Pathway

Simplified NK2 Receptor Signaling Pathway

When profiling for cross-reactivity, it is crucial to not only assess binding to other receptors but also to evaluate the functional consequences of any off-target interactions. A compound that binds to another GPCR could act as an agonist, antagonist, or inverse agonist at that receptor, each with different physiological implications. Functional assays, such as those measuring changes in intracellular calcium or cyclic AMP (cAMP), are therefore essential for a complete cross-reactivity profile.

Conclusion

The this compound moiety represents a valuable scaffold in modern drug discovery, offering the potential for improved pharmacokinetic and pharmacodynamic properties. However, as with any novel chemical entity, a thorough and systematic evaluation of its cross-reactivity profile is paramount. This guide has provided a framework for such an evaluation, using the NK2 receptor antagonist Saredutant as a case study. By employing a combination of in vitro binding and functional assays, researchers can gain a comprehensive understanding of a compound's selectivity and mitigate the risk of off-target effects. This rigorous approach to preclinical profiling is essential for the development of safe and effective therapeutics.

References

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. Available at: [Link]

  • Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Stepwise Modulation of Neurokinin-3 and Neurokinin-2 Receptor Affinity and Selectivity in Quinoline Tachykinin Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • GPCR-radioligand binding assays. PubMed. Available at: [Link]

  • Competitive antagonists discriminate between NK2 tachykinin receptor subtypes. PubMed. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • GPCR-radioligand binding assays. ResearchGate. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Dual and selective antagonism of neurokinin NK(1) and NK(2) receptor-mediated responses in human colon mucosa. PubMed. Available at: [Link]

  • Highly potent and selective heptapeptide antagonists of the neurokinin NK-2 receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Methods used to study the oligomeric structure of G-protein-coupled receptors. Portland Press. Available at: [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

  • Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome. PubMed. Available at: [Link]

  • The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics. PubMed. Available at: [Link]

  • Saredutant, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model. Guy Griebel. Available at: [Link]

  • Saredutant, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression. PubMed. Available at: [Link]

  • Behavioral effects of saredutant, a tachykinin NK2 receptor antagonist, in experimental models of mood disorders under basal and stress-related conditions. PubMed. Available at: [Link]

  • Newer H2-receptor antagonists. Clinical pharmacokinetics and drug interaction potential. PubMed. Available at: [Link]

  • Selection of NK2 antagonists. ResearchGate. Available at: [Link]

  • ACS chemical neuroscience molecule spotlight on Saredutant. PubMed. Available at: [Link]

  • Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. PubMed. Available at: [Link]

  • Neurokinin Receptor Antagonists. Kent and Medway Formulary. Available at: [Link]

  • Novel Piperidinyl-Azetidines as Potent and Selective CCR4 Antagonists Elicit Antitumor Response as a Single Agent and in Combination with Checkpoint Inhibitors. PubMed. Available at: [Link]

  • Extrapyramidal Symptoms (EPS). INVEGA HAFYERA® (paliperidone palmitate). Available at: [Link]

  • Rational design of high affinity tachykinin NK2 receptor antagonists. PubMed. Available at: [Link]

  • Two nonpeptide tachykinin antagonists act through epitopes on corresponding segments of the NK1 and NK2 receptors. PubMed. Available at: [Link]

Sources

Safety Operating Guide

Operational and Disposal Guide for 2-Ethylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling and logistical management of highly reactive intermediates. 2-Ethylazetidine is a highly valuable, yet hazardous, four-membered heterocyclic amine used in the synthesis of complex pharmacophores. Its utility is counterbalanced by its extreme flammability, corrosivity, and toxicity[1].

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute laboratory safety, regulatory compliance, and environmental protection.

Physicochemical Causality & Hazard Profile

To safely manage and dispose of this compound, one must understand the molecular drivers of its hazards. The four-membered azetidine ring possesses significant angle strain (~107 kJ/mol), which dramatically increases its chemical reactivity compared to larger nitrogen heterocycles. The secondary amine acts as a strong base, capable of causing severe chemical burns upon dermal contact. Furthermore, the ethyl substitution enhances lipophilicity and volatility, allowing the chemical to readily form explosive vapor-air mixtures at room temperature.

Table 1: this compound Quantitative Hazard Summary

Property / HazardValue / DescriptionCausality & Operational Impact
Molecular Formula C₅H₁₁NLow molecular weight contributes to high volatility and vapor pressure.
Hazard Classes Flammable Liquid, Corrosive, ToxicRequires grounded equipment and specialized corrosive-resistant PPE[1].
Incompatibilities Acids, Oxidizers, Cu/Al/Zn AlloysAmines attack copper, aluminum, and zinc; use Teflon or HDPE containers[2].
EPA Waste Codes D001 (Ignitable), D002 (Corrosive)Dictates mandatory incineration and strictly prohibits drain disposal[3].

Waste Accumulation Logistics (SAA Management)

Proper disposal begins long before the chemical leaves the laboratory. Under EPA guidelines, hazardous waste must be managed in a designated Satellite Accumulation Area (SAA) complying with 40 CFR sections 262.15-17[3]. Generators may accumulate waste on-site without a permit provided they adhere strictly to accumulation time limits and volume constraints[3].

Protocol 1: SAA Setup and Maintenance
  • Container Selection: Use high-density polyethylene (HDPE) or Teflon-lined containers. Avoid metals (copper, aluminum, zinc) as corrosive amines will attack these alloys, potentially generating explosive hydrogen gas[2].

  • Grounding & Bonding: Attach grounding cables to all metal drums or receiving equipment to prevent static discharge during solvent transfer[1].

  • Labeling: Affix a standard EPA hazardous waste label immediately upon the first drop of waste entering the container. Explicitly mark it as "Hazardous Waste: this compound (Flammable, Corrosive)".

  • Volume Limits: Do not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.

  • Self-Validation Check: Ensure containers are tightly closed. Test the pH of the outer surface of the sealed waste container using a moistened pH strip before transport. A neutral reading confirms the absence of micro-leaks or residual surface contamination.

Emergency Spill Response Protocol

Spills involving flammable, corrosive amines require immediate, calculated action. Water must be avoided during initial containment, as it can exacerbate vapor spread and react violently with certain amine derivatives.

Protocol 2: Step-by-Step Spill Remediation
  • Evacuation & Isolation: Immediately clear personnel and isolate the spill area for at least 50 meters (150 feet) in all directions[2]. Eliminate all ignition sources (sparks, flames, hot surfaces).

  • PPE Donning: Responders must wear a self-contained breathing apparatus (SCBA), heavy-duty butyl rubber gloves, and a fully encapsulating chemical suit.

  • Containment & Absorption: Dike the spill using inert, non-combustible materials such as dry sand or vermiculite[2]. Crucial Causality: Never use sawdust or combustible clay absorbents, as the corrosive nature of the amine can trigger an exothermic reaction with organics, leading to spontaneous combustion.

  • Collection: Shovel the saturated absorbent using non-sparking tools into a chemically compatible, sealable waste container.

  • Surface Decontamination: Wash the affected area with copious amounts of water and a mild acidic neutralizing agent (if approved by EHS), collecting all rinsate as hazardous waste.

SpillResponse Start Spill Detected Isolate Isolate Area & Remove Ignition Sources Start->Isolate Assess Assess Spill Volume Isolate->Assess Small Small Spill (< 1L) Assess->Small Large Large Spill (> 1L) Assess->Large Absorb Absorb with Inert Material (Sand/Vermiculite) Small->Absorb Hazmat Evacuate & Call HAZMAT Large->Hazmat Collect Collect in Flammable Waste Container Absorb->Collect SAA Transfer to Satellite Accumulation Area (SAA) Collect->SAA Incinerate EPA-Compliant Incineration SAA->Incinerate

Workflow for this compound spill response and EPA-compliant disposal.

Final Disposal Procedures (Incineration)

Never dispose of this compound down the drain or via standard biohazard waste streams.

Protocol 3: Preparation for Thermal Destruction

Incineration is the only scientifically sound and legally preferred method for the disposal of flammable, corrosive amines[4].

  • Lab Packing: Small containers of this compound waste should be over-packed in a larger, DOT-approved container (Lab Pack) surrounded by inert absorbent material.

  • Manifesting: Complete the Uniform Hazardous Waste Manifest (EPA Form 8700-22), clearly identifying the waste codes (D001, D002).

  • Thermal Destruction: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). When this compound is thermally destroyed, it yields nitrogen oxides (NOx), carbon monoxide, and carbon dioxide. The TSDF utilizes alkaline scrubbers to neutralize the toxic and corrosive NOx gases generated during combustion, preventing environmental release[4].

References
  • Title: MATERIAL SAFETY DATA SHEET - Tri-iso Source: tri-iso.com URL: [Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste | US EPA Source: epa.gov URL: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Ethylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2-Ethylazetidine. This guide is synthesized from safety data for the parent compound, Azetidine, and its various derivatives.[1] The recommendations herein are based on the known hazards of this chemical class. It is imperative to treat this compound as a hazardous substance and to consult the manufacturer-specific SDS upon acquisition. This document serves as an essential guide for trained laboratory professionals.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound, as a derivative of Azetidine, must be presumed to share its significant hazards. The azetidine functional group is a strained, reactive moiety, and the parent compound is classified as highly flammable, corrosive, and capable of causing severe skin burns and eye damage.[2][3][4] The primary risks associated with handling this compound are:

  • Flammability: Azetidine is a highly flammable liquid with a low flash point.[2][4] Vapors can form explosive mixtures with air and may travel to an ignition source.[2][3] Therefore, stringent controls against ignition sources are mandatory.

  • Corrosivity: Direct contact can cause severe skin burns and serious, potentially permanent, eye damage.[1][2][3][4]

  • Inhalation Toxicity: Vapors are irritating to the respiratory tract.[1][5][6] All handling of the compound must be performed in a controlled, well-ventilated environment to minimize exposure.[7]

  • Contact Hazard: Skin absorption is a potential route of exposure, necessitating robust barrier protection.[8]

These hazards dictate a multi-layered safety approach where Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical.

Foundational Safety: Engineering and Administrative Controls

Before any discussion of PPE, it is crucial to establish that PPE is the last line of defense. The primary methods for exposure control must be integrated into the laboratory environment and procedures.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must occur within a certified chemical fume hood.[7] This is the most critical engineering control to prevent inhalation of volatile vapors.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[7]

  • Emergency Equipment: A fully functional and recently tested safety shower and eyewash station must be immediately accessible in the work area.[5][7]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE protocol is mandatory for all personnel handling this compound. The selection of specific PPE depends on the scale and nature of the operation.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are required for all tasks to provide a complete seal around the eyes.[9]

  • Full-Face Shield: When handling larger quantities (>5g) or when there is a heightened risk of splashes (e.g., transfers, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[1][10] This provides a secondary layer of protection for the entire face.

Hand Protection
  • Chemical-Resistant Gloves: High-performance nitrile or neoprene gloves are recommended.[1][10] Always check the manufacturer's glove compatibility charts for resistance to cyclic amines.

  • Double Gloving: For all procedures involving direct handling of the neat chemical or its concentrated solutions, double gloving is a mandatory practice. This provides a safeguard against undetected punctures or rapid permeation.[10]

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation or punctures before each use.[1] They should be changed immediately if contamination is suspected and always upon completion of a task. Never reuse disposable gloves.

Body Protection
  • Chemical-Resistant Laboratory Coat: A long-sleeved, chemical-resistant lab coat is the minimum requirement.[10][11]

  • Chemical Apron: For large-scale work or procedures with a high splash potential, a chemical-resistant apron should be worn over the laboratory coat for added protection.[7]

  • Full Coverage: Long pants and fully enclosed, chemical-resistant, closed-toe shoes are mandatory in the laboratory.[1][10]

Respiratory Protection

Work should always be conducted within a fume hood to eliminate the need for respiratory protection. However, in the rare event of an emergency, such as a large spill or a failure of primary engineering controls, respiratory protection is critical.

  • Respirator Type: A NIOSH-approved air-purifying respirator equipped with an organic vapor (OV) cartridge is necessary.[10][11] Personnel must be properly fit-tested and trained in the use and maintenance of their specific respirator model.

PPE Selection and Operational Plan

The following table summarizes the required PPE for different laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (<1g) Chemical Splash GogglesDouble Nitrile/Neoprene GlovesChemical-Resistant Lab CoatNot required inside a fume hood
Solution Prep/Reaction (>1g) Chemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesChemical-Resistant Lab Coat & ApronNot required inside a fume hood
Spill Cleanup / Emergency Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile/Neoprene GlovesChemical-Resistant Suit/GownRequired (Air-Purifying Respirator with OV cartridge)

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is directly tied to its correct use. Follow this procedure diligently.

Experimental Workflow: PPE Protocol

G cluster_prep Preparation Phase cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) cluster_disposal Disposal prep1 Inspect all PPE for damage (tears, cracks) prep2 Confirm fume hood is operational prep1->prep2 prep3 Ensure safety shower & eyewash are unobstructed prep2->prep3 don1 1. Lab Coat / Apron prep3->don1 Begin Work don2 2. First Pair of Gloves don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Second Pair of Gloves (cuff over lab coat sleeve) don3->don4 doff1 1. Outer Gloves (peel off without touching outer surface) don4->doff1 Work Complete doff2 2. Face Shield & Goggles (handle by straps) doff1->doff2 doff3 3. Lab Coat / Apron (roll inside-out) doff2->doff3 doff4 4. Inner Gloves doff3->doff4 disp1 Place all contaminated PPE into a labeled hazardous waste container doff4->disp1 disp2 Wash hands thoroughly with soap and water disp1->disp2

Caption: PPE Donning and Doffing Workflow.

Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Contaminated PPE: All disposable PPE that has come into contact with this compound (gloves, disposable gowns, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10][11]

  • Chemical Waste: Unused or waste this compound and the first solvent rinse of any contaminated glassware must be collected as hazardous chemical waste in a compatible, labeled container.[7]

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[10]

Emergency Response: In Case of Exposure

Immediate and correct first aid is vital in mitigating harm from an accidental exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[5][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

By adhering to these stringent PPE protocols, operational plans, and emergency procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine. Benchchem.
  • Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. Benchchem.
  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
  • Personal protective equipment for handling 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine. Benchchem.
  • (2R)-2-Ethynylazetidine: A Technical Guide to Safety and Handling. Benchchem.
  • Safety Data Sheet: Azetidine Hydrochloride. TCI AMERICA - Spectrum Chemical.
  • Safety Data Sheet: Azetidine Hydrochloride. TCI AMERICA.
  • Safety Data Sheet: L-Azetidine-2-carboxylic acid. aapptec.
  • Safety Data Sheet: Azetidine. Fisher Scientific.
  • SAFETY DATA SHEET: Azetidine. Tokyo Chemical Industry.
  • Safety Data Sheet: 3-(Propan-2-yloxy)azetidine hydrochloride. ChemScene.
  • Safety Data Sheet: Azetidine hydrochloride. Combi-Blocks, Inc..

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylazetidine
Reactant of Route 2
2-Ethylazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.